Ethyl palmitoleate
描述
This compound has been reported in Mitracarpus hirtus with data available.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
ethyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20-4-2/h9-10H,3-8,11-17H2,1-2H3/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JELGPLUONQGOHF-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC/C=C\CCCCCCCC(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201316159 | |
| Record name | Ethyl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56219-10-4 | |
| Record name | Ethyl palmitoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56219-10-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl palmitoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056219104 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethyl palmitoleate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201316159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl (Z)-hexadec-9-enoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.587 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ETHYL PALMITOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VE2016H5BF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Ethyl Palmitoleate from Palmitoleic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of ethyl palmitoleate from palmitoleic acid, a process of significant interest in various fields, including biofuel research, cosmetics, and as a potential biomarker for alcohol consumption.[1] This document details the primary synthetic routes, including lipase-catalyzed esterification, acid-catalyzed esterification, and base-catalyzed transesterification. It offers detailed experimental protocols, quantitative data for process optimization, and visualizations of the reaction pathways and experimental workflows.
Introduction to this compound
This compound is the fatty acid ethyl ester formed from the formal condensation of the carboxyl group of palmitoleic acid with the hydroxyl group of ethanol.[1] Palmitoleic acid is a monounsaturated omega-7 fatty acid found in various animal and vegetable oils. The synthesis of its ethyl ester is a key step in the production of certain biofuels and has applications in the cosmetic industry as an emollient.
Synthetic Methodologies
The synthesis of this compound can be broadly categorized into three primary methods: enzymatic catalysis, acid catalysis, and base catalysis.
Lipase-Catalyzed Esterification
Enzymatic synthesis using lipases has gained significant attention due to its high specificity, mild reaction conditions, and environmentally friendly nature.[2] Lipases, such as those from Candida antarctica (often immobilized as Novozym 435), are highly effective catalysts for the esterification of fatty acids.[3][4] The reaction involves the direct esterification of palmitoleic acid with ethanol. The use of immobilized enzymes allows for easy separation and reuse of the catalyst, enhancing the economic viability of the process.
Acid-Catalyzed Esterification (Fischer Esterification)
Acid-catalyzed esterification, also known as Fischer esterification, is a classic method for producing esters. This reaction involves heating the carboxylic acid (palmitoleic acid) and the alcohol (ethanol) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible, and to drive it towards the product side, an excess of one reactant (usually ethanol) is used, or the water formed during the reaction is removed.
Base-Catalyzed Transesterification
Base-catalyzed transesterification is a common method for the production of biodiesel. While it is typically used to convert triglycerides to fatty acid ethyl esters, it can also be adapted for the conversion of one ester to another. In the context of this compound synthesis from a triglyceride source rich in palmitoleic acid, a base such as sodium hydroxide or potassium hydroxide is used as a catalyst. It's important to note that this method is not a direct synthesis from palmitoleic acid but from its glyceride form. For direct esterification of the free fatty acid, a base would deprotonate the carboxylic acid, making it unreactive towards nucleophilic attack by the alcohol.
Quantitative Data Presentation
The following tables summarize quantitative data from various studies on the synthesis of fatty acid ethyl esters, providing a basis for comparing different methodologies. Note that data for ethyl palmitate is often used as a proxy due to its structural similarity to this compound.
Table 1: Comparison of Lipase-Catalyzed Synthesis Conditions for Fatty Acid Ethyl Esters
| Lipase Source | Support Matrix | Substrates | Molar Ratio (Acid:Alcohol) | Temperature (°C) | Enzyme Loading (% w/w) | Reaction Time (h) | Conversion/Yield (%) | Reference |
| Candida antarctica (Novozym 435) | Macroporous acrylic resin | Palmitic Acid, 2-Ethyl Hexanol | 1:5.5 | 70 | 10.5 | 6 | ~93 | |
| Candida sp. 99-125 | Surfactant modified cotton membrane | Palmitic Acid, 2-Ethyl Hexanol | 1:1.3-1:1.5 | 40 | 5000-6000 IU/g membrane | Not specified | ~95 | |
| Rhizopus sp. | Perlite (solid-state fermentation) | Oleic Acid, Ethanol | 1:5 | 45 | 1 g biocatalyst | 1 | ~100 | |
| Camellia Oil Soapstocks, Diethyl Carbonate | Novozym 435 | Camellia Oil Soapstocks, Diethyl Carbonate | 1:3 (Oil:Carbonate) | 50 | 5 | 24 | 98.4 |
Table 2: Comparison of Acid-Catalyzed Esterification Conditions for Fatty Acids
| Fatty Acid | Alcohol | Catalyst | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Catalyst Conc. (% w/w) | Reaction Time (h) | Conversion (%) | Reference |
| Oleic Acid | Ethanol | H2SO4 | 3:1 | 60 | 5 | 2 | Not specified | |
| Stearic, Oleic, Palmitic Acids | Ethanol | Montmorillonite KSF/0 | Excess Alcohol | 150 | 0.1 w/w | 4 | >95 | |
| Palm Fatty Acid Distillate | Methanol | H2SO4 | 8.8:1 | 75 | 0.05 (molar ratio to PFAD) | 1 | >98.5 (FFA reduction) |
Table 3: Comparison of Base-Catalyzed Transesterification Conditions for Oils
| Oil Source | Alcohol | Catalyst | Molar Ratio (Alcohol:Oil) | Temperature (°C) | Catalyst Conc. (% w/w) | Reaction Time (min) | Yield (%) | Reference |
| Fish Oil | Ethanol | C2H5ONa | Not specified | 60 | 0.8 | >30 | >98 | |
| Sunflower Oil | Ethanol | C2H5ONa | 4.25:1 | 55 | 1.6 | 120 | 100 |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Protocol for Lipase-Catalyzed Synthesis of this compound
This protocol is adapted from general procedures for the enzymatic synthesis of fatty acid ethyl esters using immobilized lipase.
Materials:
-
Palmitoleic acid
-
Anhydrous ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Organic solvent (e.g., n-hexane, optional)
-
Molecular sieves (3Å, optional for water removal)
-
Screw-capped reaction vessel
-
Shaking incubator or magnetic stirrer with heating
-
Equipment for analysis (GC-MS)
Procedure:
-
Reactant Preparation: Accurately weigh palmitoleic acid and add it to the reaction vessel. Add anhydrous ethanol in a desired molar ratio (e.g., 1:1 to 1:6, acid to alcohol). If using a solvent, add it to the mixture.
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. Typical enzyme loading ranges from 2% to 10% (w/w) of the total substrates.
-
Water Removal (Optional): To drive the equilibrium towards product formation, activated molecular sieves can be added to the reaction mixture to remove the water produced during esterification.
-
Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a heated magnetic stirrer. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 150-200 rpm).
-
Monitoring the Reaction: Periodically take samples from the reaction mixture to monitor the progress. The conversion of palmitoleic acid to this compound can be determined by GC-MS analysis.
-
Reaction Termination and Product Recovery: Once the desired conversion is achieved, stop the reaction by separating the immobilized enzyme from the mixture by filtration or centrifugation. The enzyme can be washed with a suitable solvent and stored for reuse.
-
Purification: The product mixture is typically washed with a dilute basic solution to remove any unreacted fatty acids, followed by a water wash to remove any remaining base and glycerol (if formed). The organic layer is then dried over an anhydrous salt (e.g., sodium sulfate) and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by vacuum distillation.
Protocol for Acid-Catalyzed Esterification of Palmitoleic Acid
This protocol is based on general procedures for Fischer esterification of fatty acids.
Materials:
-
Palmitoleic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid (H₂SO₄)
-
Round-bottom flask with a reflux condenser
-
Heating mantle
-
Separatory funnel
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask, combine palmitoleic acid and a molar excess of anhydrous ethanol (e.g., 3 to 10 equivalents).
-
Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-5 mol% relative to the palmitoleic acid).
-
Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction is typically refluxed for several hours (e.g., 2-24 hours). The progress of the reaction can be monitored by thin-layer chromatography (TLC) or GC-MS.
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Neutralization and Washing: Carefully add a saturated sodium bicarbonate solution to neutralize the acidic catalyst. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Separate the organic layer and dry it over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude this compound.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography.
Characterization of this compound
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a primary technique for identifying and quantifying this compound. The retention time and the mass spectrum of the synthesized product are compared with a known standard. The mass spectrum of fatty acid ethyl esters typically shows a characteristic fragment ion at m/z 88 resulting from a McLafferty rearrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to confirm the structure of the ethyl ester. In the ¹H NMR spectrum, the formation of the ethyl ester is confirmed by the appearance of a quartet around 4.1-4.2 ppm (for the -OCH₂- protons) and a triplet around 1.2-1.3 ppm (for the -CH₃ protons of the ethyl group).
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to monitor the progress of the esterification reaction. The disappearance of the broad O-H stretching band of the carboxylic acid (around 2500-3300 cm⁻¹) and the appearance of the characteristic C=O stretching band of the ester at a higher wavenumber (around 1735-1750 cm⁻¹) indicate the formation of the product.
Visualizations
Reaction Pathway: Lipase-Catalyzed Esterification
Caption: Lipase-catalyzed esterification of palmitoleic acid with ethanol.
Experimental Workflow: Synthesis and Purification
Caption: General experimental workflow for the synthesis and purification of this compound.
Logical Relationship: Factors Affecting Reaction Yield
References
Biological role of ethyl palmitoleate in metabolic pathways
An In-depth Technical Guide on the Biological Role of Ethyl Palmitoleate in Metabolic Pathways
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature extensively covers the biological roles of palmitoleic acid and fatty acid ethyl esters (FAEEs) as separate entities. However, direct research on the specific metabolic functions of this compound is limited. This guide provides a comprehensive overview based on the available information on this compound, its constituent molecules (ethanol and palmitoleate), and the broader class of FAEEs to infer its potential biological roles.
Introduction to this compound
This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid.[1] It is classified as a fatty acid ethyl ester (FAEE), a group of non-oxidative metabolites of ethanol.[2] While its sibling molecule, ethyl palmitate, is a well-established biomarker for ethanol consumption, the specific biological activities of this compound in metabolic pathways are not as extensively studied.[2][3] This document synthesizes the current understanding of FAEEs and palmitoleic acid to project the potential metabolic significance of this compound.
Chemical Structure:
-
IUPAC Name: ethyl (Z)-hexadec-9-enoate[1]
-
Molecular Formula: C18H34O2
-
Molecular Weight: 282.5 g/mol
Biosynthesis and Metabolism
The primary pathway for the formation of this compound in the body is through the esterification of palmitoleic acid with ethanol, a reaction catalyzed by FAEE synthases. This process is particularly active in the liver and pancreas following ethanol ingestion.
While specific quantitative data for this compound are scarce, studies on FAEEs in general indicate that their synthesis is influenced by the availability of both ethanol and the specific fatty acid. However, research on ethyl palmitate suggests its synthesis is uniquely unaffected by the extracellular concentration of its precursor fatty acid, a characteristic that may or may not be shared by this compound.
The degradation of FAEEs is thought to be carried out by cellular esterases, which hydrolyze the ester bond to release ethanol and the corresponding fatty acid.
Caption: Enzymatic synthesis of this compound.
Potential Biological Roles in Metabolic Pathways
The biological functions of this compound are inferred from the known roles of palmitoleic acid and the general effects of FAEEs.
Role as a Lipokine (from Palmitoleic Acid)
Palmitoleic acid (C16:1n7) is recognized as a "lipokine," a lipid hormone that communicates between different organs to regulate systemic metabolism. It is released from adipose tissue and has been shown to:
-
Improve Insulin Sensitivity: Palmitoleic acid enhances insulin action in muscle and suppresses hepatosteatosis. Studies in L6 muscle cells show that palmitoleate increases glucose uptake.
-
Regulate Lipid Metabolism: It can decrease plasma cholesterol and total lipids in the liver.
-
Suppress Inflammation: Palmitoleic acid has been observed to have anti-inflammatory effects, which is a key factor in metabolic diseases.
It is plausible that this compound could act as a more lipophilic, transportable form of palmitoleic acid, delivering it to target tissues where it can be released by esterases to exert its metabolic effects.
Caption: Hypothetical signaling of this compound.
Role in Ethanol-Induced Organ Damage (from FAEEs)
FAEEs are implicated in the pathology of alcohol-induced organ damage, particularly in the pancreas and liver. They are thought to contribute to cellular injury by disrupting mitochondrial function and calcium homeostasis. For instance, this compound, in the presence of ethanol, has been shown to cause a sustained, concentration-dependent increase in cytosolic Ca2+, leading to pancreatic acinar cell death.
However, some research suggests that FAEEs may be less toxic than their parent free fatty acids in the context of acute pancreatitis, suggesting a complex role in pathology.
Quantitative Data
| Compound | Effect | Model System | Quantitative Change | Reference(s) |
| Palmitoleate | Glucose Uptake | Rat L6 Myotubes | ~2-fold increase in basal glucose uptake | |
| Palmitoleate | Insulin Signaling | Rat L6 Myotubes | No antagonism of palmitate-induced insulin resistance | |
| Ethyl Palmitate | Pro-inflammatory Cytokine Production (TNF-α) | LPS-induced endotoxemia in rats | Significant reduction | |
| Ethyl Palmitate | Pro-inflammatory Cytokine Production (IL-6) | LPS-induced endotoxemia in rats | Significant reduction | |
| FAEEs (total) | Plasma Concentration (Chronic Alcohol Abuse) | Human Plasma | 15,086 ng/ml (average) | |
| FAEEs (total) | Plasma Concentration (Acute Alcohol Abuse) | Human Plasma | 4,250 ng/ml (average) |
Experimental Protocols
Detailed experimental protocols for investigating the specific metabolic role of this compound are not published. However, methodologies used for studying FAEEs and fatty acids can be adapted.
Quantification of this compound
-
Technique: Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
Sample Preparation (from biological matrix):
-
Homogenization of the tissue or fluid.
-
Liquid-liquid extraction with a non-polar solvent (e.g., heptane:acetone or n-hexane).
-
Isolation and evaporation of the organic layer.
-
Reconstitution of the residue in a suitable solvent for analysis.
-
For enhanced sensitivity, headspace solid-phase microextraction (SPME) can be employed prior to GC-MS.
-
Caption: Workflow for FAEE quantification.
In Vitro Assessment of Metabolic Effects
-
Cell Culture: Utilize relevant cell lines such as HepG2 (liver), L6 myotubes (muscle), or pancreatic acinar cells.
-
Treatment: Expose cells to varying concentrations of this compound.
-
Endpoint Analysis:
-
Insulin Signaling: Western blot analysis of key signaling proteins (e.g., Akt, GSK-3β).
-
Glucose Uptake: Measure the uptake of radiolabeled glucose (e.g., [3H]-2-deoxy-d-glucose).
-
Gene Expression: qPCR analysis of genes involved in lipid and glucose metabolism.
-
Cell Viability/Toxicity: MTT assay or measurement of lactate dehydrogenase (LDH) release.
-
Conclusion and Future Directions
This compound is a largely understudied FAEE with the potential for significant biological activity based on the known roles of its constituent molecules. Its structural similarity to other bioactive lipids suggests it may function as a signaling molecule in metabolic regulation. The dual-potential for both beneficial lipokine-like effects (from palmitoleic acid) and detrimental roles in ethanol-induced pathology makes it a compelling target for future research.
For drug development professionals, a deeper understanding of the metabolic pathways influenced by this compound could uncover novel therapeutic targets for metabolic syndrome, diabetes, and alcohol-related diseases. Future research should focus on:
-
Directly investigating the metabolic effects of this compound in various cell and animal models.
-
Quantifying its endogenous levels in different tissues and in response to various stimuli.
-
Identifying the specific enzymes and receptors that interact with this compound.
-
Elucidating its role in comparison to and in concert with other FAEEs and fatty acids.
References
Chemical and physical properties of ethyl palmitoleate
An In-depth Technical Guide on the Chemical and Physical Properties of Ethyl Palmitoleate
Introduction
This compound is a long-chain fatty acid ethyl ester (FAEE) formed from the formal condensation of the carboxyl group of palmitoleic acid with the hydroxyl group of ethanol.[1] It is the ethyl ester of palmitoleic acid, an unsaturated fatty acid.[2] This molecule is of significant interest to researchers, particularly in the fields of biochemistry and medicine, as it serves as a biomarker for ethanol consumption and is implicated in the metabolic effects of alcohol.[2][3] This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols, and an exploration of its biological activities and associated signaling pathways.
Chemical and Physical Properties
This compound is a liquid at room temperature.[4] Its properties are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C18H34O2 | |
| Molecular Weight | 282.5 g/mol | |
| IUPAC Name | ethyl (Z)-hexadec-9-enoate | |
| CAS Number | 56219-10-4 | |
| Appearance | Liquid | |
| Density | 0.875 g/cm³ | |
| Boiling Point | 355.5 °C at 760 mmHg | |
| Melting Point | 33.9 °C | |
| Flash Point | 92.7 °C | |
| Refractive Index | 1.453 | |
| Solubility | Insoluble in water. Soluble in chloroform (slightly), ethyl acetate (slightly), DMF (30 mg/ml), DMSO (30 mg/ml), and ethanol (>50 mg/ml). | |
| XLogP3 | 6.9 |
Experimental Protocols
Synthesis of this compound
A common method for synthesizing this compound is through the enzymatic esterification of palmitoleic acid with ethanol, often catalyzed by lipase. This method is favored for its high specificity and mild reaction conditions.
Materials:
-
Palmitic acid
-
Ethanol
-
Immobilized lipase (e.g., from Candida antarctica)
-
Organic solvent (optional, e.g., hexane)
-
Molecular sieves (optional)
-
Reaction vessel with temperature control and agitation
Procedure:
-
Reactant Preparation: Palmitoleic acid is added to the reaction vessel. Ethanol is then added in a specific molar ratio to the acid (e.g., 1:1 to 1:5.5).
-
Enzyme Addition: Immobilized lipase is added to the mixture. The amount of enzyme typically ranges from 2% to 10% by weight of the substrates.
-
Water Removal (Optional): To drive the equilibrium towards ester formation, water produced during the reaction can be removed by adding activated molecular sieves to the mixture.
-
Reaction: The mixture is incubated at a controlled temperature (e.g., 40-60°C) with constant agitation for a set period (e.g., 8-24 hours).
-
Monitoring: The reaction progress can be monitored by taking samples periodically and analyzing the conversion of palmitoleic acid using techniques like gas chromatography (GC) or titration of the remaining free fatty acids.
-
Product Recovery: Once the desired conversion is achieved, the immobilized enzyme is separated from the reaction mixture by filtration or centrifugation for potential reuse. The liquid phase, containing this compound, unreacted substrates, and any solvent, is then processed for purification.
Purification of Fatty Acid Ethyl Esters
A two-step method involving solid-phase extraction (SPE) and high-performance liquid chromatography (HPLC) can be used for the purification of fatty acid ethyl esters like this compound.
Materials:
-
Crude this compound mixture
-
Aminopropyl-silica SPE column
-
Octadecylsilyl (ODS) SPE column (optional)
-
Hexane
-
Isopropanol-water solution
-
HPLC system with a suitable column (e.g., ODS)
Procedure:
-
SPE Step 1 (Aminopropyl-silica): The crude lipid mixture is dissolved in hexane and applied to an aminopropyl-silica SPE column. The column is then eluted with hexane, which co-elutes the fatty acid ethyl esters and cholesteryl esters.
-
SPE Step 2 (ODS - Optional): If separation from cholesteryl esters is required, the eluate from the first step can be applied to an ODS column. The fatty acid ethyl esters are then eluted with an isopropanol-water mixture.
-
HPLC Purification: For isolating specific fatty acid ethyl esters, the sample from the SPE procedure is subjected to HPLC. This allows for the separation and collection of pure this compound.
Analysis of this compound
Gas chromatography-mass spectrometry (GC-MS) is a widely used and effective method for the qualitative and quantitative analysis of this compound.
Materials:
-
Purified this compound sample or extract
-
GC-MS system with a capillary column (e.g., DB-5MS)
-
Helium (carrier gas)
-
Standard solution of this compound for calibration
Procedure:
-
Sample Preparation: The sample containing this compound is dissolved in a suitable solvent (e.g., ethanol or hexane) to an appropriate concentration.
-
Injection: A small volume of the prepared sample (e.g., 1 µL) is injected into the GC-MS system.
-
Gas Chromatography: The components of the sample are separated on the capillary column based on their boiling points and interactions with the stationary phase. A typical temperature program might start at 100°C, hold for 1 minute, then ramp up to 275°C and hold for 5 minutes.
-
Mass Spectrometry: As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparing it to a spectral library or a standard. The specific fragment ion at m/z 88 is characteristic of fatty acid ethyl esters.
-
Quantification: The concentration of this compound in the sample can be determined by comparing the peak area of the analyte to a calibration curve generated from standard solutions of known concentrations.
References
- 1. This compound | C18H34O2 | CID 6436624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. glpbio.com [glpbio.com]
- 3. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound|lookchem [lookchem.com]
An In-Depth Technical Guide to Ethyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl palmitoleate, a monounsaturated fatty acid ethyl ester, is increasingly recognized for its significant biological activities, extending from its role as a biomarker for alcohol consumption to its involvement in cellular signaling cascades. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, synthesis, and analytical characterization. A significant focus is placed on its toxicological effects on pancreatic acinar cells through the disruption of calcium homeostasis, a pathway elucidated with detailed experimental methodologies and a corresponding signaling pathway diagram. This document serves as a critical resource for researchers in pharmacology, toxicology, and drug development, offering in-depth information crucial for advancing studies on fatty acid ethyl esters and their implications in human health and disease.
Chemical Identity and Synonyms
This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid.
-
Molecular Formula: C₁₈H₃₄O₂[1]
-
IUPAC Name: ethyl (9Z)-hexadec-9-enoate
A comprehensive list of synonyms is provided in Table 1, reflecting its various representations in scientific literature and chemical databases.
Table 1: Synonyms of this compound
| Synonym | Source |
| Palmitoleic Acid Ethyl Ester | |
| Ethyl (Z)-9-Hexadecenoate | |
| Ethyl cis-9-Hexadecenoate | |
| 9Z-Hexadecenoic acid, ethyl ester | |
| Ethyl (Z)-9-palmitoleate | |
| Ethyl-cis-9-Hexadecenoate | |
| UNII-VE2016H5BF | |
| CHEBI:84934 | |
| EINECS 260-065-8 |
Physicochemical Properties
The physical and chemical properties of this compound are summarized in Table 2, providing essential data for its handling, formulation, and analysis.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| Molecular Weight | 282.47 g/mol | |
| Appearance | Liquid | |
| Boiling Point | 355.5 °C at 760 mmHg | |
| Melting Point | 33.9 °C | |
| Density | 0.875 g/cm³ | |
| Refractive Index | 1.453 | |
| Solubility | Chloroform (Slightly), Ethyl Acetate (Slightly) | |
| LogP | 5.80680 | |
| Storage Temperature | -20°C |
Synthesis and Characterization
Synthesis
This compound is synthesized by the esterification of palmitoleic acid with ethanol. This reaction can be catalyzed by acids or, for a more environmentally benign and specific approach, by enzymes such as lipases.
Experimental Protocol: Enzymatic Synthesis of this compound (Adapted from Ethyl Palmitate Synthesis)
This protocol describes a general method for the lipase-catalyzed synthesis of fatty acid ethyl esters.
-
Reactant Preparation: In a temperature-controlled reaction vessel, combine palmitoleic acid and ethanol. A molar ratio of 1:3 (acid to alcohol) is often used to drive the reaction towards ester formation.
-
Enzyme Addition: Introduce an immobilized lipase (e.g., Novozym 435) to the mixture. The enzyme loading is typically between 5% and 10% (w/w) of the total substrate mass.
-
Reaction Conditions: Maintain the reaction at a constant temperature, typically between 40°C and 60°C, with continuous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by periodically taking samples and analyzing the conversion of palmitoleic acid using gas chromatography (GC) or by titrating the remaining free fatty acids.
-
Product Recovery: Upon reaching the desired conversion, terminate the reaction by filtering out the immobilized enzyme. The enzyme can be washed and reused.
-
Purification: Remove the excess ethanol and any unreacted palmitoleic acid by vacuum distillation or liquid-liquid extraction to yield purified this compound.
Analytical Characterization
The identity and purity of this compound are typically confirmed using a combination of chromatographic and spectroscopic techniques.
Table 3: Analytical Data for this compound
| Technique | Key Observations | Reference(s) |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Characteristic retention time and a mass spectrum with specific fragment ions (e.g., m/z 88). | |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H-NMR and ¹³C-NMR spectra provide detailed structural information, confirming the ester and alkene functionalities. | |
| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O of the ester group (~1740 cm⁻¹) and the C=C of the alkene (~1650 cm⁻¹). |
Biological Activity and Signaling Pathways
This compound has been identified as a key non-oxidative metabolite of ethanol that contributes to pancreatic acinar cell injury, a precursor to acute pancreatitis. Its primary mechanism of toxicity involves the disruption of intracellular calcium homeostasis.
Induction of Pancreatic Acinar Cell Injury via Calcium Dysregulation
In the presence of ethanol, this compound induces a sustained, concentration-dependent increase in cytosolic Ca²⁺ concentration ([Ca²⁺]i) in pancreatic acinar cells. This leads to cellular injury and necrosis. The underlying mechanism involves two main processes:
-
Release of Calcium from the Endoplasmic Reticulum (ER): this compound triggers the release of Ca²⁺ from the ER stores, a process mediated by inositol trisphosphate (IP₃) receptors.
-
Mitochondrial Dysfunction and ATP Depletion: The sustained elevation of cytosolic and mitochondrial Ca²⁺ leads to mitochondrial depolarization and a decrease in NAD(P)H levels. This impairs mitochondrial function, leading to a depletion of cellular ATP. The lack of ATP inhibits the plasma membrane Ca²⁺-ATPase (PMCA) pump, which is crucial for extruding Ca²⁺ from the cell, thus exacerbating the Ca²⁺ overload.
Experimental Protocol: Measurement of Intracellular Calcium in Pancreatic Acinar Cells
This protocol outlines the methodology used to measure changes in [Ca²⁺]i in response to this compound.
-
Cell Preparation: Isolate pancreatic acinar cells from rodent models (e.g., mouse or rat) by collagenase digestion.
-
Fluorescent Dye Loading: Incubate the isolated acinar cells with a Ca²⁺-sensitive fluorescent dye, such as Fluo-4 AM or Fura-2 AM, according to the manufacturer's instructions.
-
Confocal Microscopy: Plate the dye-loaded cells onto glass-bottomed dishes and visualize them using a confocal microscope equipped for live-cell imaging.
-
Experimental Treatment: Perfuse the cells with a buffer solution. Establish a baseline fluorescence reading, and then introduce this compound (typically 10-100 µM) in the presence of ethanol (e.g., 850 mM).
-
Data Acquisition and Analysis: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in [Ca²⁺]i. The data can be quantified and compared across different experimental conditions.
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of this compound-induced pancreatic acinar cell injury.
Conclusion
This compound is a biologically active lipid with significant implications in alcohol-related pathologies, particularly acute pancreatitis. This guide has provided a detailed overview of its chemical and physical properties, synthesis, and analytical methods. The elucidation of its role in disrupting calcium signaling in pancreatic acinar cells offers a clear mechanism for its toxicity and highlights potential targets for therapeutic intervention. The experimental protocols and data presented herein are intended to support further research into the multifaceted roles of this compound and other fatty acid ethyl esters in cellular function and disease.
References
An In-depth Technical Guide to the Discovery and History of Ethyl Palmitoleate for Researchers, Scientists, and Drug Development Professionals
[November 28, 2025]
Executive Summary
Ethyl palmitoleate, the ethyl ester of palmitoleic acid, is a fatty acid ethyl ester (FAEE) that has transitioned from being primarily recognized as a marker of ethanol consumption to a molecule of significant interest in cell signaling and toxicology.[1] Initially identified in the broader context of non-oxidative ethanol metabolism, research has elucidated its role in mediating cellular calcium dysregulation, particularly in pancreatic acinar cells, implicating it in the pathology of alcoholic pancreatitis.[1][2] This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, and biological activities of this compound. It includes detailed experimental protocols and visualizes key signaling pathways to support further research and drug development efforts targeting cellular processes modulated by this lipid molecule.
Discovery and History
The discovery of this compound is intrinsically linked to the broader investigation of fatty acid ethyl esters (FAEEs) as non-oxidative metabolites of ethanol. While a specific seminal paper announcing the initial synthesis or isolation of this compound is not readily apparent in the historical literature, its identification emerged from the study of FAEEs, which were first described as enzymatic products of ethanol metabolism in the early 1980s.
In 1981, Lange and colleagues demonstrated that ethanol could react with fatty acids to form FAEEs through an enzymatic process that did not require coenzyme A or ATP. This established the existence of a non-oxidative pathway for ethanol metabolism. Subsequent studies in the late 1980s identified FAEEs, including ethyl esters of oleic, linoleic, palmitic, and stearic acids, in the liver and brain of mice following chronic ethanol treatment.[3]
It was within this context of identifying the array of FAEEs formed in biological systems upon alcohol consumption that this compound was characterized. These esters were initially considered primarily as markers of alcohol intake, with their presence in various tissues like hair and meconium used to assess chronic or fetal alcohol exposure.[1] Later research, however, began to uncover their bioactive roles, particularly in ethanol-induced organ damage, shifting their status from mere biomarkers to active participants in cellular pathology.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its use in experimental settings. The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₁₈H₃₄O₂ | |
| Molecular Weight | 282.5 g/mol | |
| CAS Number | 56219-10-4 | |
| IUPAC Name | ethyl (9Z)-hexadec-9-enoate | |
| Appearance | Colorless to pale yellow liquid | |
| Boiling Point | 355.5 °C at 760 mmHg (estimated) | |
| Flash Point | 92.7 °C (199.0 °F) (estimated) | |
| Density | 0.875 g/cm³ (estimated) | |
| Solubility | - Water: Insoluble- DMF: 30 mg/mL- DMSO: 30 mg/mL- Ethanol: >50 mg/mL- Chloroform: Slightly soluble- Ethyl Acetate: Slightly soluble | |
| Storage Temperature | -20°C | |
| Stability | Stable for ≥ 2 years when stored at -20°C |
Biological Activity and Signaling Pathways
The primary and most well-documented biological effect of this compound is the induction of a sustained, toxic increase in cytosolic free calcium concentration ([Ca²⁺]c) in pancreatic acinar cells. This effect is considered a key mechanism in the initiation of alcoholic pancreatitis.
Calcium Dysregulation in Pancreatic Acinar Cells
At concentrations ranging from 10-100 µM, this compound induces a concentration-dependent elevation of [Ca²⁺]c. This is a multi-faceted process involving at least two distinct mechanisms:
-
Release from Intracellular Stores: Intracellularly delivered this compound triggers oscillatory increases in [Ca²⁺]c. This effect is inhibited by caffeine, a blocker of inositol trisphosphate (IP₃) receptors, but not by atropine, a muscarinic antagonist. This indicates that this compound, or a metabolite, activates IP₃ receptors on the endoplasmic reticulum, leading to the release of stored calcium.
-
Mitochondrial Dysfunction and ATP Depletion: Extracellular application of this compound leads to a more profound and sustained elevation of [Ca²⁺]c, which is associated with the depletion of endoplasmic reticulum calcium stores. This sustained increase is linked to mitochondrial depolarization, reduced NADH autofluorescence, and a significant drop in cellular ATP levels. The depletion of ATP impairs the function of Ca²⁺-ATPase pumps (e.g., SERCA) that are responsible for pumping calcium back into the endoplasmic reticulum and out of the cell, thus leading to a toxic accumulation of cytosolic calcium.
The following diagram illustrates the proposed signaling pathway for this compound-induced calcium toxicity in pancreatic acinar cells.
Caption: Signaling pathway of this compound-induced calcium toxicity.
GPR120 Activation
While direct binding and activation studies for this compound on G protein-coupled receptor 120 (GPR120) are limited, its precursor, palmitoleic acid, is a known agonist of this receptor. GPR120 is a receptor for long-chain fatty acids and its activation is linked to various physiological processes, including anti-inflammatory responses and metabolic regulation. In the context of pancreatic acinar cells, the activation of GPR120, which couples to Gαq/11, would be consistent with the observed IP₃-mediated calcium release. The Gαq/11 pathway activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into IP₃ and diacylglycerol (DAG). IP₃ then binds to its receptor on the endoplasmic reticulum, triggering calcium release.
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is adapted from general methods for the lipase-catalyzed synthesis of fatty acid ethyl esters.
Materials:
-
Palmitoleic acid (≥98.5%)
-
Ethanol (anhydrous, ≥99.5%)
-
Immobilized lipase (e.g., Novozym 435 from Candida antarctica)
-
n-Hexane (or other suitable organic solvent)
-
Molecular sieves (3Å, activated)
-
Reaction vessel with magnetic stirrer and temperature control
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reactant Preparation: In a clean, dry reaction vessel, dissolve palmitoleic acid in n-hexane. Add ethanol in a desired molar ratio to palmitoleic acid (e.g., 3:1 ethanol:palmitoleic acid).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.
-
Water Removal: Add activated molecular sieves to the reaction mixture to remove the water produced during the esterification, which can inhibit the enzyme and reduce yield.
-
Reaction: Stir the mixture at a constant speed (e.g., 200 rpm) and maintain the desired temperature (e.g., 50-60°C).
-
Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing the conversion of palmitoleic acid by gas chromatography-mass spectrometry (GC-MS) or by titrating the remaining free fatty acid.
-
Enzyme Recovery: Once the desired conversion is achieved, stop the reaction and recover the immobilized lipase by filtration. The lipase can be washed with fresh solvent and reused.
-
Purification: Remove the solvent from the filtrate using a rotary evaporator. The resulting crude this compound can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent.
-
Characterization: Confirm the identity and purity of the final product using GC-MS and NMR spectroscopy.
Caption: Experimental workflow for the synthesis of this compound.
Measurement of Cytosolic Calcium in Pancreatic Acinar Cells
This protocol describes a method for measuring changes in [Ca²⁺]c in isolated pancreatic acinar cells using confocal microscopy.
Materials:
-
Isolated pancreatic acinar cells
-
HEPES-buffered saline solution
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Confocal microscope with an argon laser (488 nm excitation)
-
This compound stock solution (in DMSO or ethanol)
Procedure:
-
Cell Preparation: Isolate pancreatic acinar cells from mice or rats using established collagenase digestion methods.
-
Dye Loading: Incubate the isolated acini in HEPES-buffered saline containing 3-5 µM Fluo-4 AM and 0.02% Pluronic F-127 for 30 minutes at room temperature in the dark.
-
Washing: After incubation, wash the cells twice with fresh HEPES-buffered saline to remove excess dye.
-
Cell Plating: Plate the dye-loaded acini onto glass-bottomed imaging dishes.
-
Microscopy Setup: Place the dish on the stage of an inverted confocal microscope. Use a 40x or 60x oil-immersion objective.
-
Baseline Measurement: Acquire a baseline fluorescence recording for 1-2 minutes to ensure the cells are stable. Excite the Fluo-4 at 488 nm and collect the emission at >515 nm.
-
Stimulation: Add this compound to the imaging chamber at the desired final concentration (e.g., 10-100 µM).
-
Data Acquisition: Record the changes in fluorescence intensity over time. Images should be acquired at a rate that can resolve the expected calcium signals (e.g., every 1-5 seconds).
-
Data Analysis: Analyze the fluorescence intensity changes in individual cells or regions of interest over time. The change in fluorescence (F) relative to the initial baseline fluorescence (F₀) is used to represent the change in [Ca²⁺]c.
Implications for Drug Development
The dual role of this compound presents both challenges and opportunities for drug development. Its toxic effects on pancreatic acinar cells suggest that inhibiting its formation or blocking its downstream signaling pathways could be a therapeutic strategy for alcoholic pancreatitis. This could involve the development of specific inhibitors for the enzymes responsible for FAEE synthesis or antagonists for the receptors it activates, such as GPR120 or IP₃ receptors.
Conversely, the broader family of FAEEs and related lipid molecules are being investigated for their roles in modulating inflammation and metabolism. A deeper understanding of the specific structure-activity relationships of molecules like this compound could inform the design of novel therapeutics that selectively target these pathways for the treatment of metabolic and inflammatory diseases. The connection to GPR120, a receptor with known anti-inflammatory and insulin-sensitizing effects, is particularly intriguing in this regard.
Conclusion
This compound has evolved from being a simple biomarker of alcohol consumption to a recognized bioactive lipid mediator with significant implications for cellular health and disease. Its ability to induce calcium toxicity in pancreatic cells provides a crucial insight into the pathophysiology of alcohol-induced organ damage. Future research should focus on obtaining more detailed quantitative data on its interaction with cellular targets, further elucidating its signaling pathways, and exploring the therapeutic potential of modulating its activity. This technical guide provides a foundational resource for researchers and drug development professionals to advance our understanding of this important molecule.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Fatty acid ethyl esters cause pancreatic calcium toxicity via inositol trisphosphate receptors and loss of ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
In vivo metabolism of ethyl palmitoleate
An In-Depth Technical Guide on the In Vivo Metabolism of Ethyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a fatty acid ethyl ester (FAEE), is formed in the body through the non-oxidative metabolism of ethanol, specifically from the esterification of ethanol with palmitoleic acid. While historically associated with the toxic effects of alcohol consumption, the in vivo metabolism of individual FAEEs, such as this compound, is a complex area of study with implications for understanding both alcohol-related pathology and the potential bioactivity of these molecules. This technical guide provides a comprehensive overview of the current state of knowledge regarding the in vivo metabolism of this compound, with a focus on its pharmacokinetic profile, the analytical methodologies used for its quantification, and its potential involvement in cellular signaling pathways. This document is intended to be a valuable resource for researchers and professionals in the fields of pharmacology, toxicology, and drug development.
In Vivo Metabolism and Pharmacokinetics of this compound
The in vivo fate of this compound is primarily dictated by the metabolic pathways common to all fatty acid ethyl esters. The predominant metabolic process is rapid hydrolysis into its constituent molecules: palmitoleic acid and ethanol.
Metabolic Pathway
Following oral administration, FAEEs undergo hydrolysis in the gastrointestinal tract, particularly in the duodenum, with limited breakdown in the stomach.[1] Upon entering the circulation, they are rapidly further degraded by various esterases present in the blood and tissues.[1]
Caption: Metabolic fate of orally administered this compound.
Pharmacokinetic Parameters
Specific pharmacokinetic data for this compound are scarce in the literature. However, studies on mixtures of fatty acid ethyl esters provide valuable insights into its likely rapid clearance from the body.
Table 1: Pharmacokinetic Parameters of Fatty Acid Ethyl Esters (FAEEs) in Rats
| Parameter | Value | Species | Route of Administration | Comments | Reference |
| Half-life (t½) | 58 seconds | Rat | Intravenous | Data for a mixture of FAEEs injected within LDL particles. | [1] |
Note: This data represents the combined clearance of a mixture of FAEEs and should be considered an approximation for the behavior of this compound.
The high lipophilicity of this compound suggests that it would readily distribute into tissues, particularly adipose tissue and organs with high lipid content. However, its rapid hydrolysis likely limits extensive tissue accumulation in its ester form. The primary circulating metabolites are palmitoleic acid and ethanol.
Experimental Protocols
The quantification of this compound in biological matrices is essential for pharmacokinetic and metabolic studies. The methods of choice are typically gas chromatography-mass spectrometry (GC-MS) and liquid chromatography with tandem mass spectrometry (LC-MS/MS) due to their high sensitivity and specificity.
Quantification of this compound in Biological Samples
The following is a generalized workflow for the analysis of this compound in biological samples such as plasma, serum, or tissue homogenates.
Caption: General workflow for this compound analysis.
Table 2: Performance Characteristics of Analytical Methods for FAEE Quantification
| Analytical Method | Matrix | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Key Advantages |
| GC-MS | Hair, Meconium | ~1-10 pg/mg | ~0.5 nmol/g | High sensitivity, good for long-term exposure monitoring (hair). |
| LC-MS/MS | Blood, Plasma | Variable | Variable | High throughput, suitable for a wide range of biological fluids. |
In Vivo Experimental Design for Pharmacokinetic Studies
A representative protocol for an in vivo pharmacokinetic study of this compound in a rodent model is outlined below.
-
Animal Model: Male Sprague-Dawley rats (250-300g) are commonly used. Animals should be cannulated (e.g., in the jugular vein) for serial blood sampling.
-
Dosing: this compound can be administered intravenously (e.g., via the tail vein) or orally (by gavage). The vehicle should be chosen carefully to ensure solubility (e.g., a lipid emulsion for IV administration).
-
Blood Sampling: Serial blood samples are collected at predetermined time points (e.g., 0, 1, 2, 5, 10, 20, 30, 60 minutes) into tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo hydrolysis.
-
Sample Processing: Plasma is separated by centrifugation and stored at -80°C until analysis.
-
Analysis: Plasma concentrations of this compound are determined using a validated GC-MS or LC-MS/MS method.
-
Pharmacokinetic Analysis: The resulting concentration-time data are analyzed using appropriate software to determine key pharmacokinetic parameters such as half-life, clearance, and volume of distribution.
Potential Signaling Pathways
The direct signaling roles of this compound are not well-established. It is widely believed that its biological effects are primarily mediated by its hydrolysis products, palmitoleic acid and ethanol. Palmitoleic acid is a known lipokine with diverse signaling properties.
Caption: Potential downstream signaling of this compound metabolites.
Palmitoleic acid has been shown to activate G protein-coupled receptors (GPCRs), such as GPR120, which can lead to anti-inflammatory effects and improved insulin sensitivity.[2] It is therefore plausible that some of the biological effects observed after administration of this compound are attributable to the subsequent actions of palmitoleic acid. Conversely, the release of ethanol can contribute to oxidative stress and mitochondrial dysfunction, which are hallmarks of alcohol-induced tissue injury.
Conclusion and Future Directions
The in vivo metabolism of this compound is characterized by rapid and efficient hydrolysis into palmitoleic acid and ethanol. This rapid clearance means that the systemic exposure to the intact ester is likely to be very brief. The biological activity of this compound is therefore likely to be a composite of the effects of its parent compound and its metabolites.
A significant gap in the current literature is the lack of specific quantitative pharmacokinetic and tissue distribution data for this compound. Future research should focus on conducting detailed in vivo studies using radiolabeled this compound to accurately trace its metabolic fate and quantify its presence in various tissues. Furthermore, elucidating whether this compound possesses any direct signaling activity, independent of its hydrolysis products, would be a valuable contribution to the field. A deeper understanding of the in vivo behavior of this compound will be crucial for accurately assessing its role in alcohol-related pathologies and for exploring any potential therapeutic applications.
References
- 1. Rapid in vivo hydrolysis of fatty acid ethyl esters, toxic nonoxidative ethanol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Trans-palmitoleic acid, a dairy fat biomarker, stimulates insulin secretion and activates G protein-coupled receptors with a different mechanism from the cis isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacokinetic Properties of Ethyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetic properties of ethyl palmitoleate. Given the limited direct research on this compound, this guide also incorporates data on its primary metabolite, palmitoleic acid, and general characteristics of fatty acid ethyl esters (FAEEs) to provide a thorough understanding of its absorption, distribution, metabolism, and excretion (ADME) profile.
Introduction
This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid. As a member of the fatty acid ethyl ester (FAEE) class, its formation in the body is often associated with the non-oxidative metabolism of ethanol. While historically considered a biomarker for alcohol consumption, emerging research into the biological activities of its constituent fatty acid, palmitoleic acid, has generated interest in the independent pharmacological and pharmacokinetic properties of this compound. This guide synthesizes the available scientific literature to provide a detailed resource for researchers and drug development professionals.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for interpreting its pharmacokinetic behavior.
| Property | Value | Source |
| Molecular Formula | C18H34O2 | PubChem |
| Molecular Weight | 282.5 g/mol | PubChem |
| Appearance | Colorless or pale yellow, transparent liquid | Therapeutic Goods Administration (TGA)[1] |
| Solubility | Practically insoluble in water; very soluble in acetone, ethanol, heptane, and methanol. | Therapeutic Goods Administration (TGA)[1] |
| IUPAC Name | ethyl (Z)-hexadec-9-enoate | PubChem |
Pharmacokinetics: ADME Profile
The pharmacokinetic profile of this compound is largely dictated by its rapid hydrolysis in vivo.
Upon oral administration, this compound, like other FAEEs, undergoes rapid hydrolysis in the gastrointestinal (GI) tract, primarily in the duodenum.[2] This enzymatic breakdown releases its constituent molecules: palmitoleic acid and ethanol. Consequently, the systemic absorption of the intact this compound ester is expected to be very low. The bioavailability of the parent fatty acid, palmitoleic acid, is therefore of greater physiological relevance.
In silico predictions suggest that this compound has high gastrointestinal absorption potential, though this likely refers to the overall absorption of its components following hydrolysis.[3]
Due to its rapid hydrolysis in the bloodstream (half-life of approximately 58 seconds for FAEEs), significant distribution of intact this compound to tissues is unlikely following oral administration.[2] Any intact ester that does reach systemic circulation would likely be associated with lipoproteins. Following intravenous administration, FAEEs have been detected in various tissues, with adipose tissue showing potential for accumulation.
The distribution profile will be dominated by that of palmitoleic acid, which is incorporated into various lipid pools, including phospholipids, triglycerides, and cholesterol esters, and distributed throughout the body.
The primary metabolic pathway for this compound is hydrolysis, catalyzed by carboxylesterases present in the GI tract, liver, and blood. This process yields palmitoleic acid and ethanol.
-
Enzymatic Hydrolysis Workflow
Palmitoleic acid then enters endogenous fatty acid metabolic pathways, including β-oxidation for energy production or incorporation into complex lipids.
Signaling Pathways of Palmitoleic Acid
Given the rapid conversion of this compound to palmitoleic acid, the biological effects are likely mediated by the signaling pathways of the latter. Palmitoleic acid has been shown to modulate inflammatory responses and metabolic processes through various signaling cascades.
Palmitoleic acid has been demonstrated to have anti-inflammatory effects by modulating the Toll-like receptor 4 (TLR4) signaling pathway. It can attenuate the pro-inflammatory signaling induced by saturated fatty acids like palmitic acid, leading to a reduction in the activation of the transcription factor NF-κB and subsequent production of inflammatory cytokines.
References
Potential Anti-inflammatory Effects of Ethyl Palmitoleate: A Technical Guide for Researchers
Introduction
Ethyl palmitoleate, the ethyl ester of palmitoleic acid, is emerging as a molecule of interest in the field of inflammation research. As a fatty acid ester, it shares structural similarities with endogenous signaling molecules that play crucial roles in the modulation of inflammatory pathways. This technical guide provides an in-depth overview of the current understanding of the anti-inflammatory effects of this compound and related compounds, with a focus on experimental data, detailed methodologies, and the underlying signaling pathways. This document is intended for researchers, scientists, and drug development professionals investigating novel anti-inflammatory therapeutics.
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory potential of this compound and its corresponding fatty acid, palmitoleic acid, has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings from these studies.
Table 1: In Vivo Anti-inflammatory Effects of Ethyl Palmitate
| Experimental Model | Species | Treatment | Dosage | Outcome | Percentage Change | Reference |
| Carrageenan-induced paw edema | Rat | Ethyl Palmitate | 100 mg/kg | Reduction in paw edema | Data not quantified | [1](1) |
| LPS-induced endotoxemia | Rat | Ethyl Palmitate | 100 mg/kg | Reduction in plasma TNF-α | Data not quantified | [1](1) |
| LPS-induced endotoxemia | Rat | Ethyl Palmitate | 100 mg/kg | Reduction in plasma IL-6 | Data not quantified | [1](1) |
| LPS-induced endotoxemia | Mouse | Ethyl Palmitate | 5 and 10 mL/kg | Increased survival rate | 100% survival | [2](2) |
Table 2: In Vitro and In Vivo Anti-inflammatory Effects of Palmitoleic Acid
| Experimental Model | Cell Type/Species | Treatment | Concentration/Dosage | Outcome | Percentage Change | Reference |
| LPS-stimulated human lymphocytes | Human | Palmitoleic Acid | 25 µM | Reduction in TNF-α production | -23.6% | [3](3) |
| LPS-stimulated human lymphocytes | Human | Palmitoleic Acid | 50 µM | Reduction in TNF-α production | -47.4% | (3) |
| LPS-stimulated human lymphocytes | Human | Palmitoleic Acid | 50 µM | Reduction in IL-2 production | -64% | (3) |
| LPS-stimulated human lymphocytes | Human | Palmitoleic Acid | 25 µM & 50 µM | Reduction in IL-17A production | -55.5% and -60% | (3) |
| LPS-induced sterile air pouch | Rat | Palmitoleic Acid | 100 mM (topical) | Inhibition of TNF-α release | -73.14% | (4) |
| LPS-induced sterile air pouch | Rat | Palmitoleic Acid | 100 mM (topical) | Inhibition of IL-1β release | -66.19% | (4) |
| LPS-induced sterile air pouch | Rat | Palmitoleic Acid | 100 mM (topical) | Inhibition of IL-6 release | -75.19% | (4) |
| TNF-α-stimulated endothelial cells | Human (EAHy926) | Palmitoleic Acid | Not specified | Downregulation of MCP-1, IL-6, and IL-8 | Data not quantified | (5) |
Key Signaling Pathways
The anti-inflammatory effects of this compound and related fatty acids are believed to be mediated through the modulation of several key intracellular signaling pathways. These include the inhibition of pro-inflammatory pathways such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK), and the activation of anti-inflammatory and metabolic regulators like Peroxisome Proliferator-Activated Receptors (PPARs) and G-protein coupled receptor 120 (GPR120).
NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, IκB is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Palmitoleic acid has been shown to inhibit this pathway, thereby reducing the production of inflammatory mediators.(6)
MAPK Signaling Pathway
The MAPK signaling cascade is another critical pathway involved in inflammation. It consists of a series of protein kinases that are sequentially activated, leading to the activation of transcription factors that regulate the expression of inflammatory genes. Palmitoleic acid has been shown to inhibit the activation of key MAPK proteins.
PPAR Signaling Pathway
Peroxisome Proliferator-Activated Receptors are nuclear receptors that act as transcription factors regulating the expression of genes involved in lipid metabolism and inflammation. Activation of PPARs, particularly PPARα and PPARγ, can lead to the suppression of inflammatory responses. Palmitoleic acid has been shown to activate PPARα.(--INVALID-LINK--)
GPR120 Signaling Pathway
GPR120, also known as Free Fatty Acid Receptor 4 (FFAR4), is a receptor for medium and long-chain fatty acids, including palmitoleic acid.(7) Activation of GPR120 can trigger anti-inflammatory signaling cascades, in part through the recruitment of β-arrestin-2, which can inhibit components of the NF-κB and MAPK pathways.
References
- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ethyl palmitate ameliorates lethal endotoxemia by inducing hepatic fetuin-A secretion: an in vivo and in vitro experiment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Palmitoleic Acid has Stronger Anti‐Inflammatory Potential in Human Endothelial Cells Compared to Oleic and Palmitic Acids | Semantic Scholar [semanticscholar.org]
- 6. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Ethyl Palmitoleate in Ethanol-Induced Cell Injury: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of the molecular mechanisms underlying ethanol-induced cell injury, with a specific focus on the role of ethyl palmitoleate, a non-oxidative metabolite of ethanol. This document summarizes key quantitative findings, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.
Executive Summary
Ethanol-induced cellular damage is a multifaceted process involving both oxidative and non-oxidative metabolic pathways. While oxidative metabolism has been extensively studied, emerging evidence highlights the critical role of non-oxidative metabolites, particularly fatty acid ethyl esters (FAEEs), in mediating organ damage, especially in the pancreas. This compound, formed from the esterification of ethanol with palmitoleic acid, is a key FAEE implicated in this toxicity. This guide elucidates the mechanisms by which this compound and other FAEEs disrupt cellular homeostasis, leading to mitochondrial dysfunction, aberrant calcium signaling, and endoplasmic reticulum (ER) stress, ultimately culminating in cell death.
Biochemical Foundation: Non-Oxidative Ethanol Metabolism
While the majority of ingested ethanol is oxidized in the liver, a smaller but significant fraction undergoes non-oxidative metabolism in various organs, including the pancreas.[1][2][3] This pathway involves the esterification of ethanol with fatty acids, catalyzed by enzymes such as carboxylester lipase (CEL), to form FAEEs.[4][5] The pancreas has a particularly high capacity for FAEE synthesis.
The formation of this compound is a direct consequence of this metabolic route, where ethanol reacts with palmitoleic acid.
Core Mechanisms of this compound-Induced Cell Injury
FAEEs, including this compound, are lipophilic and can accumulate in cellular membranes, particularly mitochondrial membranes, initiating a cascade of cytotoxic events.
Mitochondrial Dysfunction
A primary target of FAEEs is the mitochondrion. The accumulation of these esters in the mitochondrial membrane leads to uncoupling of oxidative phosphorylation, a decrease in the mitochondrial membrane potential, and a subsequent fall in ATP synthesis. This energy depletion impairs cellular processes reliant on ATP, such as ion pumps.
Disruption of Calcium Homeostasis
FAEEs induce a sustained, toxic elevation of intracellular calcium concentration ([Ca2+]c). This is achieved through two principal mechanisms:
-
Release from the Endoplasmic Reticulum: FAEEs trigger the release of Ca2+ from the ER stores via inositol trisphosphate (IP3) receptors.
-
Impaired Ca2+ Extrusion: The FAEE-induced depletion of ATP compromises the function of Ca2+-ATPase pumps in the plasma membrane and the sarcoplasmic/endoplasmic reticulum (SERCA) pumps, which are responsible for removing Ca2+ from the cytosol.
The resulting Ca2+ overload further exacerbates mitochondrial dysfunction and can activate degradative enzymes.
Endoplasmic Reticulum (ER) Stress
The disruption of ER calcium homeostasis and the accumulation of unfolded or misfolded proteins can trigger the unfolded protein response (UPR), a hallmark of ER stress. Chronic or severe ER stress can shift the UPR from a pro-survival to a pro-apoptotic response, mediated by factors such as CHOP (C/EBP homologous protein).
The following diagram illustrates the interconnected signaling pathways leading to cell injury.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the effects of this compound (or related FAEEs) and ethanol on cellular injury markers.
Table 1: In Vitro Effects of Palmitoleic Acid Ethyl Ester (POAEE) on Pancreatic Acinar Cell Death
| Concentration of POAEE | Apoptosis (%) | Necrosis (%) |
| Control | 0.4% | 10.8% |
| 200 µM | 10.8% | 41.5% |
Table 2: Effects of Ethanol and Palmitoleic Acid (POA) on Pancreatic Acinar Cell Death with Oxidative Metabolism Inhibition
| Treatment | Apoptotic Cell Death (%) | Necrotic Cell Death (%) |
| Control | 1.4% | 4.1% |
| Ethanol (10mM) + POA (20µM) + 4-MP (100µM) | 9.5% | 25.3% |
| 4-MP (4-methylpyrazole) is an inhibitor of oxidative ethanol metabolism. |
Table 3: Effect of FAEEs on Trypsin Activity in Human Pancreatic Tissue
| FAEE Concentration | Trypsin Activity (vs. Control) |
| 10 µM | p = 0.02 |
| 50 µM | p = 0.03 |
Table 4: Ethanol-Induced Apoptosis in AR42J Cells
| Ethanol Concentration | Apoptosis (%) |
| Control | 5% |
| 200 mg% | 10% |
| 400 mg% | 12% |
| 800 mg% | 13% |
Experimental Protocols
This section details the methodologies for key experiments cited in the literature on FAEE-induced cell injury.
Isolation of Pancreatic Acinar Cells
-
Animal Model: Male CD1 mice are typically used.
-
Euthanasia and Pancreas Excision: Mice are euthanized by cervical dislocation, and the pancreas is promptly removed.
-
Digestion: The pancreas is minced and incubated in a solution containing collagenase at 37°C with gentle shaking.
-
Dispersion: The digested tissue is gently triturated through pipettes of decreasing tip diameter to release individual acini.
-
Filtration and Washing: The cell suspension is filtered through a nylon mesh and washed multiple times by centrifugation and resuspension in a buffered solution.
-
Cell Culture: Isolated acini are cultured in a suitable medium for subsequent experiments.
Measurement of Intracellular Calcium ([Ca2+]c)
-
Dye Loading: Isolated pancreatic acinar cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in the dark.
-
Confocal Microscopy: The cells are then transferred to a perfusion chamber on the stage of a confocal microscope.
-
Stimulation: A baseline fluorescence is recorded before the addition of this compound or other stimuli.
-
Image Acquisition: Changes in fluorescence intensity, corresponding to changes in [Ca2+]c, are recorded over time.
-
Data Analysis: The fluorescence intensity is normalized to the baseline to quantify the relative changes in [Ca2+]c.
Assessment of Apoptosis and Necrosis
-
Cell Treatment: Pancreatic acinar cells are treated with varying concentrations of this compound for a specified duration.
-
Staining: Cells are co-stained with:
-
Annexin V-FITC: Binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells.
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that can only enter cells with a compromised membrane, indicative of necrosis.
-
-
Flow Cytometry or Fluorescence Microscopy: The stained cells are analyzed by flow cytometry or fluorescence microscopy to quantify the percentage of live, apoptotic, and necrotic cells.
In Vivo Model of FAEE-Induced Acute Pancreatitis
-
Animal Model: Male Swiss mice are commonly used.
-
Induction: Acute pancreatitis is induced by intraperitoneal injections of ethanol (e.g., 1.35 g/kg) in combination with palmitoleic acid (e.g., 150 mg/kg).
-
Sample Collection: At a specified time point (e.g., 24 hours) after induction, mice are euthanized, and blood and pancreas tissue are collected.
-
Biochemical Analysis: Serum amylase and lipase levels are measured as markers of pancreatic injury.
-
Histological Analysis: Pancreatic tissue is fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to assess for edema, inflammation, and necrosis.
-
Myeloperoxidase (MPO) Assay: MPO activity in pancreatic tissue is measured as an indicator of neutrophil infiltration.
The following diagram outlines a general experimental workflow for studying FAEE-induced cell injury.
References
- 1. Exposure to binge ethanol and fatty acid ethyl esters exacerbates chronic ethanol-induced pancreatic injury in hepatic alcohol dehydrogenase-deficient deer mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonoxidative ethanol metabolism in humans—from biomarkers to bioactive lipids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. article.imrpress.com [article.imrpress.com]
- 4. gut.bmj.com [gut.bmj.com]
- 5. Fatty acid ethyl ester synthase inhibition ameliorates ethanol-induced Ca2+-dependent mitochondrial dysfunction and acute pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Signaling Functions of Ethyl Palmitoleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl palmitoleate, a fatty acid ethyl ester (FAEE) formed from the non-oxidative metabolism of ethanol and palmitoleic acid, has emerged as a significant bioactive lipid that modulates critical cellular signaling pathways. Primarily recognized for its role in ethanol-induced organ damage, particularly in the pancreas, the signaling functions of this compound center on the disruption of intracellular calcium homeostasis, leading to mitochondrial dysfunction and culminating in cell death. This technical guide provides a comprehensive overview of the known cellular signaling mechanisms of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows. Understanding these signaling cascades is crucial for researchers investigating alcohol-related pathologies and for professionals in drug development targeting pathways involved in cellular stress and calcium signaling.
Introduction
Fatty acid ethyl esters (FAEEs) are non-oxidative metabolites of ethanol that are formed by the esterification of fatty acids with ethanol. Among these, this compound is a prominent species, particularly in tissues with high fatty acid content and ethanol metabolism, such as the pancreas and liver. While initially identified as biomarkers for alcohol consumption, it is now evident that FAEEs, including this compound, are not mere byproducts but active signaling molecules that can profoundly impact cellular function and viability. The lipophilic nature of this compound allows it to readily traverse cellular membranes, initiating a cascade of intracellular events. This guide will delve into the core signaling pathways modulated by this compound, with a primary focus on its well-documented effects on intracellular calcium signaling and subsequent cellular demise.
Core Cellular Signaling Pathway of this compound
The principal and most characterized signaling function of this compound is the induction of a sustained and pathological elevation of cytosolic calcium concentration ([Ca²⁺]i). This disruption of calcium homeostasis is a central event that triggers a cascade of downstream detrimental effects.
Initial Calcium Release from the Endoplasmic Reticulum
Upon entering the cell, this compound primarily targets the endoplasmic reticulum (ER), a major intracellular calcium store. It induces the release of stored calcium into the cytosol through the activation of inositol trisphosphate (IP3) receptors [1]. While the precise upstream mechanism leading to IP3 generation in response to this compound is not fully elucidated, this initial burst of calcium from the ER is a critical initiating event.
Mitochondrial Dysfunction and ATP Depletion
The sudden and significant increase in cytosolic calcium leads to its uptake by mitochondria. This mitochondrial calcium overload has severe consequences for mitochondrial function. It leads to the depolarization of the mitochondrial membrane potential and uncouples oxidative phosphorylation, resulting in a sharp decline in cellular ATP production[1][2].
Impairment of Calcium Efflux and Sustained Calcium Overload
The depletion of cellular ATP directly impacts the activity of ATP-dependent ion pumps, most notably the plasma membrane Ca²⁺-ATPase (PMCA) . The PMCA is crucial for extruding excess calcium from the cell to maintain low resting cytosolic levels. The impairment of PMCA function due to ATP depletion prevents the efficient clearance of the initial calcium wave, leading to a sustained and toxic elevation of intracellular calcium[3].
Induction of Cell Death
The combination of sustained high cytosolic calcium and mitochondrial dysfunction creates a cytotoxic environment that ultimately triggers programmed cell death (apoptosis) and necrosis. Calcium overload can activate various calcium-dependent enzymes, including proteases and phospholipases, that contribute to cellular damage. Furthermore, mitochondrial dysfunction can lead to the release of pro-apoptotic factors. In pancreatic acinar cells, this cascade of events is a key mechanism underlying alcohol-induced pancreatitis[4].
Quantitative Data on this compound's Cellular Effects
The following table summarizes the quantitative data available on the cellular effects of this compound, primarily from studies on pancreatic acinar cells.
| Parameter | Cell Type | Concentration Range | Observed Effect | Reference |
| Intracellular Calcium ([Ca²⁺]i) | Pancreatic Acinar Cells | 10-100 µM | Sustained, concentration-dependent increase | |
| Cell Viability | Pancreatic Acinar Cells | 10-100 µM | Induction of necrosis | |
| Mitochondrial Function | Pancreatic Acinar Cells | 10-100 µM | Mitochondrial membrane depolarization, ATP depletion | |
| PMCA Activity | Pancreatic Acinar Cells | 50-100 µM (for palmitoleic acid) | Inhibition | |
| Apoptosis | Human Pancreatic Acinar Tissue | Not specified for this compound alone | Induction of apoptosis by FAEEs |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular signaling functions of this compound.
Measurement of Intracellular Calcium Concentration ([Ca²⁺]i)
This protocol describes the use of the fluorescent calcium indicator Fluo-4 AM to measure changes in cytosolic calcium in response to this compound.
Materials:
-
Fluo-4 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer
-
This compound stock solution (in DMSO or ethanol)
-
Cultured cells (e.g., pancreatic acinar cells, HepG2) on glass-bottom dishes
-
Fluorescence microscope with appropriate filter sets for Fluo-4 (Excitation ~494 nm, Emission ~516 nm)
Procedure:
-
Preparation of Fluo-4 AM Loading Solution:
-
Prepare a 1 mM stock solution of Fluo-4 AM in anhydrous DMSO.
-
Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.
-
On the day of the experiment, prepare the loading buffer by diluting the Fluo-4 AM stock solution to a final concentration of 2-5 µM in HBSS. To aid in dye solubilization, pre-mix the Fluo-4 AM stock with an equal volume of the 20% Pluronic F-127 solution before adding to the HBSS.
-
-
Cell Loading:
-
Wash the cultured cells twice with pre-warmed HBSS.
-
Add the Fluo-4 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
After incubation, wash the cells three times with pre-warmed HBSS to remove excess dye.
-
Add fresh pre-warmed HBSS to the cells.
-
-
Image Acquisition:
-
Mount the dish on the fluorescence microscope stage.
-
Acquire a baseline fluorescence image before the addition of this compound.
-
Add this compound at the desired final concentration to the cells.
-
Immediately begin time-lapse imaging to record the changes in Fluo-4 fluorescence over time.
-
-
Data Analysis:
-
Select regions of interest (ROIs) corresponding to individual cells.
-
Measure the mean fluorescence intensity within each ROI for each time point.
-
Normalize the fluorescence intensity (F) to the baseline fluorescence (F₀) to obtain the F/F₀ ratio, which represents the relative change in intracellular calcium.
-
Assessment of Mitochondrial Membrane Potential (ΔΨm)
This protocol describes the use of the potentiometric dye Tetramethylrhodamine, Ethyl Ester (TMRE) to assess changes in mitochondrial membrane potential.
Materials:
-
TMRE
-
Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) - as a positive control for depolarization
-
Cultured cells
-
Fluorescence microscope or plate reader with appropriate filters (Excitation ~549 nm, Emission ~575 nm)
Procedure:
-
Cell Staining:
-
Culture cells on a suitable imaging plate.
-
Treat cells with this compound at the desired concentrations for the desired duration. Include a vehicle control and a positive control group to be treated with CCCP (e.g., 10 µM for 10 minutes at the end of the experiment).
-
Add TMRE to the culture medium at a final concentration of 25-100 nM and incubate for 20-30 minutes at 37°C.
-
-
Image or Data Acquisition:
-
Wash the cells with pre-warmed PBS.
-
Acquire fluorescence images using a fluorescence microscope or measure the fluorescence intensity using a plate reader.
-
-
Data Analysis:
-
For microscopy, quantify the mean fluorescence intensity of TMRE in the mitochondrial regions of the cells.
-
For plate reader-based assays, compare the fluorescence intensity of this compound-treated cells to that of the vehicle control and the CCCP-treated positive control. A decrease in TMRE fluorescence indicates mitochondrial membrane depolarization.
-
Detection of Apoptosis by Annexin V Staining
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis and necrosis by flow cytometry.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and Binding Buffer)
-
Cultured cells
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Treat cells with this compound at various concentrations for the desired time. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
FITC signal (Annexin V) is detected in the FL1 channel, and PI signal is detected in the FL2 or FL3 channel.
-
Analyze the data to distinguish between viable (Annexin V- / PI-), early apoptotic (Annexin V+ / PI-), late apoptotic/necrotic (Annexin V+ / PI+), and necrotic (Annexin V- / PI+) cell populations.
-
Western Blot Analysis of Signaling Proteins
This protocol provides a general framework for analyzing the phosphorylation status or expression levels of proteins involved in signaling pathways potentially affected by this compound (e.g., ER stress markers, apoptosis-related proteins).
Materials:
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-JNK, anti-cleaved caspase-3, anti-CHOP)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat cells with this compound as required.
-
Wash cells with cold PBS and lyse them in ice-cold lysis buffer.
-
Clarify the lysates by centrifugation and determine the protein concentration of the supernatant.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with ECL substrate.
-
Detect the chemiluminescent signal using an appropriate imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
-
Visualization of Signaling Pathways and Workflows
Cellular Signaling Pathway of this compound
Caption: this compound signaling cascade leading to cell death.
Experimental Workflow: [Ca²⁺]i Measurement
References
Methodological & Application
Application Notes and Protocols for the GC-MS Analysis of Ethyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl palmitoleate (C18H34O2, MW: 282.46 g/mol ) is a fatty acid ethyl ester (FAEE) formed by the esterification of palmitoleic acid and ethanol.[1][2] As a non-oxidative metabolite of ethanol, the detection and quantification of this compound, along with other FAEEs, can serve as a biomarker for alcohol consumption.[3][4][5] Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive and specific analytical technique widely employed for the analysis of this compound in various biological matrices. These application notes provide a comprehensive overview and detailed protocols for the analysis of this compound using GC-MS.
Experimental Protocols
Sample Preparation
The following protocol outlines a general procedure for the extraction of this compound from biological samples such as hair or urine. It is crucial to use glassware and high-purity solvents to minimize contamination.
Materials:
-
Methanol (GC grade)
-
n-Heptane (GC grade)
-
Internal Standard (IS) solution (e.g., deuterated ethyl palmitate or ethyl heptadecanoate in an appropriate solvent)
-
Vortex mixer
-
Centrifuge
-
Glass test tubes
-
GC vials with inserts
Procedure:
-
Sample Collection: Collect the desired biological sample (e.g., 20-50 mg of hair, 1-2 mL of urine) in a clean glass container.
-
Decontamination (for hair samples): Wash the hair sample sequentially with deionized water and n-heptane to remove external contaminants. Allow the hair to dry completely.
-
Homogenization/Extraction:
-
For Hair: Cut the washed and dried hair into small pieces (approx. 1 mm). In a glass vial, add the hair sample, a known amount of the internal standard solution, and an appropriate volume of an extraction solvent like n-heptane or a mixture of solvents.
-
For Urine: To a glass tube, add the urine sample and the internal standard solution. Perform a liquid-liquid extraction by adding an immiscible organic solvent such as n-heptane.
-
-
Vortexing and Centrifugation: Vortex the sample mixture vigorously for 1-2 minutes to ensure thorough mixing and extraction of the analyte. Centrifuge the sample at a sufficient speed and duration to achieve phase separation.
-
Supernatant Transfer: Carefully transfer the organic supernatant containing the this compound and internal standard to a clean GC vial with an insert.
-
Evaporation and Reconstitution (Optional): If pre-concentration is required, the solvent can be evaporated under a gentle stream of nitrogen, and the residue can be reconstituted in a smaller volume of a suitable solvent.
-
Analysis: The sample is now ready for injection into the GC-MS system.
GC-MS Analysis
The following are typical GC-MS parameters for the analysis of this compound. These may need to be optimized depending on the specific instrument and column used.
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 6890N GC with 5973 MS detector or similar).
GC Conditions:
| Parameter | Value |
| Column | DB-5MS, HP-5, or similar non-polar capillary column (e.g., 30 m x 0.25 mm ID x 0.25 µm film thickness) |
| Carrier Gas | Helium at a constant flow rate (e.g., 1.0 mL/min) |
| Injector Temperature | 250 - 260 °C |
| Injection Mode | Splitless |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial temperature of 60-70°C, hold for 1-3 minutes, then ramp at 10-20°C/min to a final temperature of 280-300°C, and hold for a few minutes. |
MS Conditions:
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230 °C |
| Quadrupole Temperature | 150 °C |
| Interface Temperature | 280 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) or Full Scan |
For quantitative analysis in SIM mode, the characteristic fragment ion of ethyl palmitate at m/z 88 is often used.
Data Presentation
The following table summarizes quantitative data for the GC-MS analysis of ethyl palmitate, a structurally similar and often co-analyzed FAEE, which can provide an expected range of performance for this compound analysis.
| Parameter | Ethyl Palmitate | Reference |
| Calibration Curve Equation | y = 0.2035x + 1.0465 | |
| Correlation Coefficient (R²) | 0.9886 | |
| Limit of Detection (LOD) | 0.005 - 0.009 ng/mg (in hair) | |
| Limit of Quantitation (LOQ) | 0.016 - 0.025 ng/mg (in hair) | |
| Retention Time | Approximately 18 minutes (under specific conditions) |
Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the GC-MS analysis of this compound.
References
Application Notes: Extraction of Ethyl Palmitoleate from Tissues
Introduction
Ethyl palmitoleate is a fatty acid ethyl ester (FAEE) formed through the non-oxidative metabolism of ethanol, primarily in the liver and pancreas, via the esterification of ethanol with palmitic acid.[1] Historically recognized as a marker for ethanol consumption and implicated in alcohol-induced organ damage, recent research has unveiled its role in modulating inflammatory signaling pathways.[1][2] Accurate quantification of this compound in biological tissues is crucial for researchers in toxicology, pharmacology, and drug development to understand its physiological and pathological roles.
A significant challenge in the extraction of this compound is the potential for artefactual formation. The use of ethanol-containing solvents during the extraction process can lead to the non-enzymatic esterification of fatty acids, resulting in falsely elevated FAEE levels.[3][4] Therefore, protocols must be carefully designed to either use alcohol-free solvents or to rapidly deactivate enzymatic activity.
This document provides detailed protocols for the extraction of this compound from tissues using two primary methods: a modified liquid-liquid extraction (LLE) based on the Folch method, and a solid-phase extraction (SPE) method for purification. A specialized headspace solid-phase microextraction (HS-SPME) protocol for hair samples is also included.
Experimental Workflow
The general workflow for this compound extraction and analysis involves several key stages, from sample preparation to final quantification.
Caption: General workflow for this compound extraction.
Protocol 1: Liquid-Liquid Extraction (LLE) for General Tissues
This protocol is adapted from the classic Folch method, which is widely used for total lipid extraction. Modifications are included to minimize artefactual FAEE formation.
Materials:
-
Tissue sample (10-50 mg)
-
Chloroform (CHCl₃)
-
Methanol (MeOH)
-
0.9% NaCl or 0.88% KCl solution
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Internal Standard (e.g., [¹³C₁₆]palmitic acid or pentadecanoic acid)
-
Glass homogenization tubes
-
Centrifuge capable of handling glass tubes
-
Nitrogen gas evaporator
Procedure:
-
Sample Preparation: Weigh 10-50 mg of fresh or rapidly frozen tissue. Place the tissue in a glass homogenization tube on ice. To prevent degradation, all tissues should be processed immediately after collection or rapidly frozen in liquid nitrogen and stored at -80°C.
-
Homogenization: Add 1 mL of ice-cold PBS containing protease inhibitors. Homogenize the tissue thoroughly using a mechanical homogenizer.
-
Lipid Extraction:
-
To the homogenate, add 3.75 mL of a 2:1 (v/v) chloroform:methanol mixture. It is crucial that the solvent mixture contains an internal standard for accurate quantification.
-
Vortex the mixture vigorously for 3 minutes.
-
Add 1.25 mL of 0.9% NaCl solution to induce phase separation. Vortex again for 1 minute.
-
-
Phase Separation: Centrifuge the tubes at 2,000 x g for 10 minutes at 4°C to separate the layers. Two distinct phases will form: an upper aqueous/methanol phase and a lower organic (chloroform) phase containing the lipids.
-
Collection: Carefully collect the lower chloroform layer using a glass Pasteur pipette and transfer it to a clean glass tube. Be cautious not to disturb the protein interface between the layers.
-
Drying and Storage: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen. The dried lipid extract can be stored at -80°C until further analysis.
-
Reconstitution: Before analysis, reconstitute the dried lipid extract in a known volume of an appropriate solvent (e.g., hexane or iso-octane) suitable for GC-MS or LC-MS/MS analysis.
Note on Artefacts: To completely eliminate the risk of artefactual formation of ethyl esters, initial extraction can be performed with alcohol-free solvents like acetone, diethyl ether, or hexane. However, the chloroform:methanol system is highly efficient for total lipid recovery. The key is to ensure rapid homogenization and enzyme deactivation.
Protocol 2: Solid-Phase Extraction (SPE) for FAEE Purification
SPE is used to isolate FAEEs from other lipid classes in the total lipid extract obtained from LLE, thereby reducing matrix interference during analysis.
Materials:
-
Dried lipid extract from Protocol 1
-
SPE cartridges (e.g., Aminopropyl-silica or Silica)
-
Hexane
-
Diethyl ether
-
SPE vacuum manifold
Procedure:
-
Cartridge Conditioning: Condition an aminopropyl-silica SPE cartridge by washing it with 5 mL of hexane. Do not allow the cartridge to dry out.
-
Sample Loading: Reconstitute the dried lipid extract from Protocol 1 in a small volume of hexane (e.g., 200 µL). Load the sample onto the conditioned SPE cartridge.
-
Elution:
-
Elute the FAEEs and cholesteryl esters from the column using hexane. Collect this fraction.
-
Other lipid classes like free fatty acids and phospholipids will be retained on the column.
-
-
Drying and Analysis: Evaporate the collected hexane fraction under a stream of nitrogen. Reconstitute the purified FAEE fraction in a suitable solvent for GC-MS or LC-MS/MS analysis.
Protocol 3: Headspace Solid-Phase Microextraction (HS-SPME) for Hair
This protocol is optimized for the extraction of ethyl palmitate from hair, a matrix used to evaluate chronic ethanol consumption.
Materials:
-
Hair sample (20 mg)
-
SPME fiber (e.g., PDMS-DVB, 65 µm)
-
Headspace vials (20 mL)
-
GC-MS system with an SPME inlet
Procedure:
-
Sample Preparation: Decontaminate hair samples by washing with dichloromethane. Dry the hair and cut it into small segments. Weigh 20 mg of the hair into a 20 mL headspace vial.
-
Extraction:
-
Place the vial in a heating block.
-
Expose the SPME fiber to the headspace of the vial under the following optimized conditions:
-
Incubation Temperature: 94°C
-
Pre-adsorption Time: 6 minutes
-
Extraction Time: 60 minutes
-
-
-
Analysis: After extraction, immediately transfer the SPME fiber to the GC-MS injector for thermal desorption and analysis.
Quantitative Data Summary
The following tables summarize quantitative data reported in the literature for FAEE extraction and detection.
Table 1: SPE Method Performance for FAEEs
| Analyte | Matrix | SPE Sorbent | Recovery Rate (%) | Limit of Detection (LOD) | Reference |
|---|---|---|---|---|---|
| Ethyl Oleate | Standard Lipid Mix | Aminopropyl-silica | 70 ± 3 | Not Reported | |
| Four FAEEs* | Olive Oil | Silica (Si) | 93.8 - 104.0 | 0.78 - 1.11 mg/kg |
*Includes ethyl palmitate, ethyl linoleate, ethyl oleate, and ethyl stearate.
Table 2: this compound & Other FAEE Concentrations in Biological Samples
| Analyte | Matrix | Condition | Mean Peak Concentration (± SD/SEM) | Reference |
|---|---|---|---|---|
| Ethyl Palmitate | Human Blood | Post-ethanol ingestion | 144 ± 35 ng/mL | |
| Ethyl Oleate | Human Blood | Post-ethanol ingestion | 125 ± 55 ng/mL | |
| Total FAEEs | Human Blood | Post-ethanol ingestion | 344 ± 91 ng/mL | |
| Ethyl Palmitate | Human Hair | N/A (Linear Range) | 0.05 - 3 ng/mg |
| Total FAEEs | Adipose Tissue (Post-Mortem) | Chronic Alcoholics | 300 ± 46 nmol/g | |
Signaling Pathway Involvement
This compound is formed from the reaction of ethanol and palmitic acid. It has been shown to have downstream effects, including the modulation of inflammatory pathways. For instance, it can increase fetuin-A levels, which in turn can dampen Toll-like receptor 4 (TLR4) signaling.
Caption: Formation and signaling role of this compound.
References
In Vitro Bioactivity of Ethyl Palmitoleate: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to investigating the in vitro bioactivity of ethyl palmitoleate, a fatty acid ester with emerging therapeutic potential. While direct in vitro data on this compound is limited, this document leverages findings on its precursor, palmitoleic acid, to provide detailed protocols for assessing its effects on key cellular processes, including inflammation, metabolism, and proliferation.
Anti-Inflammatory Activity
This compound is suggested to possess anti-inflammatory properties, primarily through the modulation of the NF-κB signaling pathway and the reduction of pro-inflammatory cytokine production. In vivo studies have demonstrated that ethyl palmitate can attenuate the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[1] The following assays can be employed to quantify these effects in a cell-based setting.
Quantitative Data Summary: Anti-Inflammatory Effects of Palmitoleate
| Cell Line | Treatment | Assay | Target | Result | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Palmitoleate (200 µM) + LPS (10 ng/mL) | qPCR | TNF-α mRNA | Significant decrease vs. LPS alone | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Palmitoleate (200 µM) + LPS (10 ng/mL) | qPCR | IL-6 mRNA | Significant decrease vs. LPS alone | [1] |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Palmitoleate (200 µM) + LPS (10 ng/mL) | qPCR | IL-1β mRNA | Significant decrease vs. LPS alone |
Metabolic Regulation
This compound may play a role in metabolic regulation through the activation of key metabolic sensors like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα). Activation of these pathways can lead to increased fatty acid oxidation and improved insulin sensitivity.
Quantitative Data Summary: Metabolic Effects of Palmitoleate and Related Compounds
The following table provides quantitative data on the activation of metabolic signaling pathways by palmitoleate and a related compound, palmitoylethanolamide.
| Cell Line | Treatment | Assay | Target | Result | Reference |
| Mouse Bone Marrow-Derived Macrophages (BMDMs) | Palmitoleate (0.5 mM) | Western Blot | p-AMPKα | Increased phosphorylation | |
| HeLa cells | Palmitoylethanolamide | Luciferase Reporter Assay | PPARα | EC50: 3.1 ± 0.4 µM |
Cellular Proliferation
The impact of this compound on cellular proliferation is an area of active investigation. Assays that measure cell viability and proliferation can elucidate its potential as an anti-cancer agent or its effects on normal cell growth.
Quantitative Data Summary: Cytotoxic Effects
Currently, there is a lack of specific IC50 values for the cytotoxic effects of this compound in the scientific literature. Researchers are encouraged to perform dose-response studies to determine the IC50 in their cell lines of interest.
Experimental Protocols
Protocol 1: Preparation of this compound for Cell Culture
Objective: To prepare a stock solution of this compound complexed with bovine serum albumin (BSA) for use in cell culture experiments.
Materials:
-
This compound
-
Ethanol, 200 proof
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Sterile phosphate-buffered saline (PBS)
-
Sterile cell culture medium
-
Sterile microcentrifuge tubes
-
Water bath
-
Vortex mixer
Procedure:
-
Prepare a 10% (w/v) fatty acid-free BSA solution in sterile PBS.
-
Prepare a 100 mM stock solution of this compound in 100% ethanol.
-
Warm the 10% BSA solution to 37°C in a water bath.
-
In a sterile tube, slowly add the this compound stock solution to the warm BSA solution while vortexing to achieve the desired final stock concentration (e.g., 5 mM). The molar ratio of fatty acid to BSA should be between 3:1 and 6:1 for optimal complexing.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for the formation of the this compound-BSA complex.
-
Sterilize the final solution by passing it through a 0.22 µm syringe filter.
-
Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium. A vehicle control containing the same concentration of ethanol and BSA should be prepared.
Protocol 2: Cell Viability and Proliferation Assay (MTT Assay)
Objective: To determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest (e.g., cancer cell lines, normal cell lines)
-
96-well cell culture plates
-
This compound-BSA complex (from Protocol 1)
-
Vehicle control (BSA + ethanol)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the this compound-BSA complex or the vehicle control.
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 3: Quantification of Pro-Inflammatory Cytokines (ELISA)
Objective: To measure the effect of this compound on the secretion of pro-inflammatory cytokines (TNF-α and IL-6) from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
Macrophage cell line (e.g., RAW 264.7, THP-1)
-
24-well cell culture plates
-
This compound-BSA complex (from Protocol 1)
-
Lipopolysaccharide (LPS)
-
Commercial ELISA kits for TNF-α and IL-6
-
Microplate reader
Procedure:
-
Seed macrophages in a 24-well plate and differentiate if necessary (e.g., THP-1 cells with PMA).
-
Pre-treat the cells with various concentrations of the this compound-BSA complex for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 100 ng/mL) for 6-24 hours. Include a vehicle control group without LPS stimulation.
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Perform the ELISA for TNF-α and IL-6 according to the manufacturer's instructions.
-
Measure the absorbance and calculate the cytokine concentrations based on the standard curve.
Protocol 4: Western Blot Analysis of NF-κB and AMPK Signaling
Objective: To assess the effect of this compound on the activation of the NF-κB and AMPK signaling pathways.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound-BSA complex (from Protocol 1)
-
LPS (for NF-κB activation)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-phospho-AMPKα (Thr172), anti-AMPKα, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Western blotting equipment
Procedure:
-
Seed cells in 6-well plates and treat with this compound with or without LPS stimulation as described in Protocol 3.
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities using densitometry software and normalize to the total protein or loading control.
Protocol 5: PPARα Activation Luciferase Reporter Assay
Objective: To determine if this compound can activate PPARα.
Materials:
-
Hepatocyte cell line (e.g., HepG2)
-
PPRE (Peroxisome Proliferator Response Element)-luciferase reporter plasmid
-
PPARα expression plasmid (or a cell line stably expressing it)
-
Renilla luciferase plasmid (for normalization)
-
Transfection reagent
-
96-well white, clear-bottom cell culture plates
-
This compound-BSA complex (from Protocol 1)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Co-transfect the cells in a 96-well plate with the PPRE-luciferase reporter, PPARα expression plasmid, and Renilla luciferase plasmid using a suitable transfection reagent.
-
After 24 hours, replace the medium with fresh medium containing various concentrations of the this compound-BSA complex or a known PPARα agonist (positive control).
-
Incubate for another 24 hours.
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for transfection efficiency and cell number.
Signaling Pathways and Experimental Workflows
References
Application Notes and Protocols for the Enzymatic Synthesis of Ethyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl palmitoleate, the ethyl ester of palmitoleic acid, is a valuable compound with applications in various industries, including cosmetics, food, and pharmaceuticals.[1] The enzymatic synthesis of this compound using lipases offers a sustainable and efficient alternative to conventional chemical methods.[2] This approach provides high specificity, operates under mild reaction conditions, and minimizes the formation of byproducts.[2] Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are effective biocatalysts for this esterification reaction.[2] They can be utilized in both free and immobilized forms, with immobilization conferring the advantages of enhanced stability and reusability, making the process more economically viable.[3]
This document provides detailed protocols and application notes for the lipase-catalyzed synthesis of this compound, summarizing key experimental parameters and expected outcomes.
Key Experimental Parameters and Data
The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters. The following tables summarize quantitative data from studies on the synthesis of similar ethyl esters, which can be extrapolated for the synthesis of this compound.
Table 1: Comparison of Different Lipases for Ethyl Ester Synthesis
| Lipase Source | Form | Support Matrix (if immobilized) | Reaction System | Max. Conversion (%) | Reference |
| Candida antarctica (Novozym 435) | Immobilized | Macroporous acrylic resin | Solvent-free | >95 | |
| Thermomyces lanuginosus | Immobilized | Lewatit VP OC 1600 | Solvent-free | Not specified | |
| Rhizomucor miehei | Immobilized | Lewatit VP OC 1600 | Solvent-free | Not specified | |
| Thermomyces lanuginosus (TLL) | Immobilized | Q-Sepharose® | Not specified | 70.1 |
Table 2: Effect of Reaction Conditions on Ethyl Ester Synthesis
| Parameter | Range Studied | Optimal Condition | Effect on Conversion | Reference |
| Temperature | 40-70°C | 55°C | Increased temperature generally increases the reaction rate, but excessively high temperatures can lead to enzyme denaturation. | |
| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:5.5 | 1:5.5 | An excess of alcohol can shift the equilibrium towards product formation, increasing the conversion rate. | |
| Enzyme Loading | 2-10% (w/w) | 2% | Higher enzyme loading increases the reaction rate up to a certain point, after which the increase may not be proportional due to mass transfer limitations. | |
| Agitation Speed | 150-200 rpm | 150 rpm | Adequate agitation is necessary to ensure proper mixing and reduce mass transfer limitations. |
Experimental Protocols
Protocol 1: General Procedure for Enzymatic Synthesis of this compound
This protocol describes a standard procedure for the synthesis of this compound using an immobilized lipase in a solvent-free system.
Materials:
-
Palmitoleic acid
-
Ethanol
-
Immobilized lipase (e.g., Novozym 435)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with heating
-
Molecular sieves (optional, for water removal)
Procedure:
-
Reactant Preparation: Accurately weigh palmitoleic acid and add it to the reaction vessel. Add ethanol in the desired molar ratio (e.g., 1:1 to 1:5.5, acid to alcohol).
-
Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading typically ranges from 2% to 10% (w/w) of the total substrates.
-
Water Removal (Optional): To drive the reaction equilibrium towards product formation, activated molecular sieves can be added to the reaction mixture to remove the water produced during esterification.
-
Reaction Incubation: Securely cap the reaction vessel and place it in a shaking incubator or on a magnetic stirrer with heating. Set the desired temperature (e.g., 40-70°C) and agitation speed (e.g., 150-200 rpm).
-
Monitoring the Reaction: Periodically, take samples from the reaction mixture to monitor the progress. The conversion of palmitoleic acid to this compound can be determined by methods such as titration of the remaining free fatty acids or chromatographic analysis (e.g., GC-MS or HPLC).
-
Reaction Termination and Product Recovery: Once the desired conversion is achieved, terminate the reaction by separating the immobilized enzyme from the mixture through filtration or centrifugation. The enzyme can be washed and stored for reuse.
-
Product Purification: The resulting this compound can be purified from the reaction mixture, for example, by vacuum distillation or column chromatography to remove any unreacted substrates.
Protocol 2: Ultrasound-Assisted Synthesis
This protocol utilizes ultrasound to potentially enhance the reaction rate.
Materials:
-
Same as Protocol 1
-
Ultrasonic bath
Procedure:
-
Reactant and Enzyme Preparation: Prepare the reaction mixture as described in the general protocol and place the reaction vessel in an ultrasonic bath.
-
Ultrasonic Irradiation: Set the desired temperature of the ultrasonic bath (e.g., 60°C). Apply ultrasound at a specific power (e.g., 60-100 W) and duty cycle (e.g., 30-70%).
-
Monitoring and Recovery: Follow steps 5-7 from the general protocol.
Visualization of Workflow and Mechanism
To aid in the understanding of the experimental process and the underlying biochemical reaction, the following diagrams are provided.
Caption: Experimental Workflow for this compound Synthesis.
Caption: Ping-Pong Bi-Bi Mechanism for Lipase-Catalyzed Esterification.
Conclusion
The enzymatic synthesis of this compound using lipases presents a highly efficient and sustainable method for the production of this valuable ester. By optimizing key parameters such as the choice of lipase, temperature, substrate molar ratio, and enzyme loading, high conversion rates exceeding 95% can be achieved. The use of immobilized enzymes further enhances the economic viability of the process by allowing for catalyst reuse. The protocols and data presented herein provide a solid foundation for researchers and professionals to develop and implement robust enzymatic synthesis processes for this compound.
References
Application Notes and Protocols: Ethyl Palmitoleate as a Substrate for Enzymatic Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl palmitoleate, the ethyl ester of palmitoleic acid (a monounsaturated omega-7 fatty acid), is a fatty acid ethyl ester (FAEE) that has garnered significant interest in biomedical research. While historically studied in the context of non-oxidative ethanol metabolism and as a biomarker for alcohol consumption, recent research has highlighted its role as a bioactive molecule. This compound is involved in cellular signaling, particularly in modulating intracellular calcium levels, and serves as a substrate for various esterase and lipase enzymes. These enzymatic reactions are critical for its synthesis, degradation, and the release of its constituent fatty acid, palmitoleic acid, which itself has important biological activities.
These application notes provide a comprehensive overview of this compound as a substrate in enzymatic reactions, with detailed protocols for its use in research settings. The information is intended to guide researchers in studying the enzymatic metabolism of this compound and its downstream cellular effects.
Data Presentation: Enzymatic Reactions with this compound and Related Esters
While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively reported in the literature, the following tables provide data for related fatty acid ethyl esters and general lipase/esterase activities. This information can serve as a valuable reference for designing and interpreting experiments with this compound.
Table 1: Enzymes Involved in the Metabolism of Fatty Acid Ethyl Esters (FAEEs)
| Enzyme Class | Specific Enzymes | Substrate(s) | Products | Biological Context |
| Lipases | Pancreatic Triglyceride Lipase (PNLIP) | Fatty Acid Ethyl Esters (including this compound) | Palmitoleic Acid, Ethanol | Digestion, Cellular Metabolism |
| Carboxyl Ester Lipase (CEL) | Fatty Acid Ethyl Esters | Fatty Acids, Ethanol | Pancreatic function, Ethanol metabolism | |
| Esterases | Carboxylesterases (CES1, CES2) | Fatty Acid Ethyl Esters | Fatty Acids, Ethanol | Drug and xenobiotic metabolism, Lipid homeostasis |
| Pig Liver Esterase (PLE) | Various esters | Carboxylic Acids, Alcohols | Biocatalysis, Research tool | |
| Synthases | Fatty Acid Ethyl Ester Synthases (FAEE-S) | Palmitoyl-CoA, Ethanol | Ethyl Palmitate | Non-oxidative ethanol metabolism |
Table 2: Kinetic Parameters for the Hydrolysis of Related Ester Substrates by Lipases and Esterases
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/mg protein) | Source |
| Human Carboxylesterase 1 (CES1) | Dabigatran Etexilate (ethyl ester) | 24.9 ± 2.9 | 676 ± 26 | [1] |
| Human Carboxylesterase 2 (CES2) | Dabigatran Etexilate (carbamate ester) | 5.5 ± 0.8 | 71.1 ± 2.4 | [1] |
| Human Carboxylesterase 1 (CES1) | p-Nitrophenyl acetate | - | - | [2] |
| Human Carboxylesterase 2 (CES2) | p-Nitrophenyl butyrate | - | - | [2] |
Experimental Protocols
Protocol 1: In Vitro Enzymatic Hydrolysis of this compound
This protocol provides a general framework for assessing the enzymatic hydrolysis of this compound by lipases or esterases. The release of palmitoleic acid can be quantified using chromatographic methods or a pH-stat titration method.
Materials:
-
This compound (substrate)
-
Enzyme of interest (e.g., Porcine Pancreatic Lipase, Porcine Liver Esterase)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl2 and 1 mM EDTA)
-
Reaction termination solution (e.g., 1 M HCl or specific enzyme inhibitor)
-
Organic solvent for extraction (e.g., Hexane:Isopropanol, 3:2 v/v)
-
Internal standard for chromatography (e.g., Heptadecanoic acid)
-
Instrumentation for analysis (e.g., Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC))
Procedure:
-
Substrate Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO). For the assay, create an emulsion of the substrate in the assay buffer. This can be achieved by sonication or vigorous vortexing, often in the presence of an emulsifying agent like gum arabic or Triton X-100.
-
Enzyme Preparation: Prepare a stock solution of the enzyme in the assay buffer. The optimal concentration should be determined empirically to ensure linear reaction kinetics over the desired time course.
-
Reaction Initiation: Pre-warm the substrate emulsion and enzyme solution to the desired reaction temperature (e.g., 37°C). Initiate the reaction by adding a specific volume of the enzyme solution to the substrate emulsion.
-
Incubation: Incubate the reaction mixture at the optimal temperature with constant gentle agitation.
-
Time Points: At predetermined time intervals (e.g., 0, 5, 10, 20, 30 minutes), withdraw aliquots of the reaction mixture.
-
Reaction Termination: Immediately stop the reaction in the collected aliquots by adding the termination solution.
-
Product Extraction: Add the organic solvent and the internal standard to the terminated reaction mixture. Vortex vigorously to extract the lipids. Centrifuge to separate the phases.
-
Analysis: Analyze the organic phase by GC-MS or HPLC to quantify the amount of palmitoleic acid produced.
-
Data Analysis: Calculate the rate of hydrolysis (e.g., in nmol of palmitoleic acid released per minute per mg of enzyme). If performing kinetic analysis, vary the substrate concentration to determine Km and Vmax values by fitting the data to the Michaelis-Menten equation.
Protocol 2: Measurement of this compound-Induced Intracellular Calcium Mobilization
This protocol describes the measurement of changes in cytosolic free calcium concentration ([Ca²⁺]c) in response to this compound in pancreatic acinar cells, a key model for studying its toxic effects.[3]
Materials:
-
Isolated pancreatic acinar cells
-
Krebs-Ringer-HEPES (KRH) buffer
-
Fura-2 AM (calcium indicator dye)
-
Pluronic F-127
-
This compound
-
Microscope equipped for fluorescence imaging and ratiometric analysis
-
Inhibitors (optional, e.g., for Inositol Trisphosphate Receptors)
Procedure:
-
Cell Preparation: Isolate pancreatic acinar cells from mouse or rat pancreas using established collagenase digestion protocols. Resuspend the isolated cells in KRH buffer.
-
Dye Loading: Incubate the cells with Fura-2 AM (e.g., 2-5 µM) and Pluronic F-127 (e.g., 0.02%) in KRH buffer for 30-60 minutes at room temperature in the dark.
-
Washing: Wash the cells twice with fresh KRH buffer to remove extracellular dye.
-
Cell Plating: Plate the Fura-2 loaded cells onto glass-bottom dishes suitable for microscopy.
-
Imaging Setup: Place the dish on the stage of the fluorescence microscope. Excite the cells alternately at 340 nm and 380 nm, and measure the emission at 510 nm.
-
Baseline Measurement: Record the baseline Fura-2 fluorescence ratio (340/380 nm) for a few minutes before adding the stimulus.
-
Stimulation: Add this compound to the cells at the desired final concentration (e.g., 10-100 µM).
-
Data Acquisition: Continuously record the fluorescence ratio for the desired duration to monitor the changes in intracellular calcium concentration.
-
Data Analysis: Convert the 340/380 nm fluorescence ratio to [Ca²⁺]c using the Grynkiewicz equation, following calibration with ionomycin and EGTA to determine Rmin and Rmax. Analyze the characteristics of the calcium response (e.g., peak amplitude, duration, frequency of oscillations).
Visualizations
Signaling Pathway of this compound-Induced Calcium Release
Caption: this compound-induced calcium signaling pathway in pancreatic acinar cells.
Experimental Workflow for In Vitro Hydrolysis of this compound
Caption: Workflow for the in vitro enzymatic hydrolysis of this compound.
Conclusion
This compound is a valuable substrate for studying the activity of lipases and esterases, and for investigating cellular signaling pathways, particularly those related to calcium homeostasis. The protocols and data presented here provide a foundation for researchers to explore the enzymatic metabolism of this compound and its physiological and pathological roles. Further research is warranted to elucidate the specific kinetic parameters of various enzymes with this compound and to fully map its interactions within complex cellular signaling networks. This knowledge will be instrumental for professionals in drug development targeting enzymes involved in lipid metabolism and related diseases.
References
Application Notes and Protocols for Investigating Ethyl Palmitoleate Toxicity in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl palmitoleate, a fatty acid ethyl ester (FAEE), is formed in the body through the non-oxidative metabolism of ethanol and endogenous palmitoleic acid. While generally considered to have low acute toxicity due to rapid hydrolysis, its potential for organ-specific toxicity, particularly with chronic exposure or in the context of alcohol consumption, warrants investigation.[1][2][3] These application notes provide a framework for utilizing animal models to assess the toxicological profile of this compound, focusing on key organ systems and cellular pathways.
I. General Toxicity Assessment
Acute Oral Toxicity
The acute oral toxicity of a substance is typically determined by the median lethal dose (LD50), the dose at which 50% of the test animals are expected to die. For fatty acid esters similar to this compound, the LD50 is generally high, indicating low acute toxicity. For instance, the acute oral LD50 for methyl palmitate in rats is greater than 2000 mg/kg body weight.[3]
Table 1: Acute Oral Toxicity Data for a Structurally Related Fatty Acid Ester
| Compound | Animal Model | Route of Administration | LD50 (mg/kg bw) | Reference |
| Methyl Palmitate | Wistar Rats | Oral Gavage | > 2000 | [3] |
Subchronic Oral Toxicity (90-Day Study)
II. Target Organ Toxicity
Hepatotoxicity (Liver)
The liver is a primary site for fatty acid metabolism, making it a potential target for this compound-induced toxicity. In high-fat diet-fed mice, administration of ethyl palmitate has been shown to increase serum alanine aminotransferase (ALT) levels, a marker of liver damage, and contribute to liver fibrosis. Conversely, some studies suggest a protective role for ethyl palmitate in certain contexts, such as ameliorating lethal endotoxemia by inducing the hepatic secretion of fetuin-A. Palmitoleate, the parent fatty acid, has been observed to cause fat deposition in the liver (hepatic steatosis) while simultaneously suppressing the inflammatory response.
Table 2: Selected Hepatotoxicity Endpoints in Animal Models
| Parameter | Animal Model | Treatment | Observation | Reference |
| Serum ALT | High-Fat Diet-Fed Mice | Intraperitoneal Ethyl Palmitate | Increased ALT levels | |
| Liver Histology | High-Fat Diet-Fed Mice | Intraperitoneal Ethyl Palmitate | Mild fibrosis | |
| Hepatic Triglycerides | C57BL/6J Mice | Palmitoleate Supplementation | Increased | |
| Hepatic NF-κB Phosphorylation | C57BL/6J Mice | Palmitoleate Supplementation | Decreased |
Nephrotoxicity (Kidney)
There is limited direct evidence on the nephrotoxicity of this compound. However, studies on other ethyl esters and related compounds suggest that renal function should be a key consideration in toxicological assessments. For example, exposure to 17α-ethinyl estradiol in mice led to azotemia (elevated blood urea nitrogen - BUN), a key indicator of kidney dysfunction. In another study, 3-MCPD 1-monopalmitate caused an increase in serum urea nitrogen and creatinine in mice, accompanied by renal tubular necrosis.
Table 3: Key Renal Function Parameters to Assess in Animal Models
| Parameter | Description | Animal Model Examples |
| Serum Creatinine | A waste product from muscle metabolism, elevated levels indicate impaired kidney filtration. | Rats, Mice |
| Blood Urea Nitrogen (BUN) | A waste product from protein metabolism, elevated levels can indicate decreased kidney function. | Mice |
| BUN:Creatinine Ratio | Can help determine the cause of kidney dysfunction. | Mice |
| Kidney Histopathology | Microscopic examination for signs of damage such as tubular necrosis, glomerulosclerosis, or inflammation. | Rats, Mice |
Pancreatic Toxicity
Fatty acid ethyl esters have been implicated in pancreatic acinar cell injury, particularly in the context of excessive alcohol consumption. This is thought to occur through an increase in cytosolic calcium concentration, leading to cell death. However, some research suggests that FAEEs may be less toxic to the pancreas than their parent fatty acids.
Cardiotoxicity (Heart)
Studies have shown that FAEEs can bind to myocardial mitochondria and induce cell damage, suggesting a potential link between ethanol abuse and myocardial dysfunction.
III. Genotoxicity Assessment
Genotoxicity assays are crucial for determining if a substance can cause genetic damage, which may lead to cancer or hereditary defects. Based on a GRAS (Generally Recognized as Safe) notification to the FDA, oils containing palmitoleic acid ethyl ester have been evaluated in a battery of genotoxicity tests. While the specific results for this compound are not detailed in publicly available literature, the standard battery of tests is well-established.
Table 4: Standard Genotoxicity Assays for Regulatory Submission
| Assay | Purpose | Animal Model/System |
| Bacterial Reverse Mutation Assay (Ames Test) | Detects gene mutations (point mutations and frameshifts). | Salmonella typhimurium and Escherichia coli strains |
| In Vivo Mammalian Chromosomal Aberration Test | Detects structural and numerical chromosome damage in bone marrow cells. | Rodents (e.g., rats, mice) |
| In Vivo Mammalian Erythrocyte Micronucleus Test | Detects chromosome damage or damage to the mitotic apparatus in erythroblasts. | Rodents (e.g., rats, mice) |
IV. Cellular and Signaling Pathways
Toll-Like Receptor 4 (TLR4) Signaling
Ethyl palmitate has been shown to induce β-cell dysfunction through the TLR4/MyD88 signaling pathway. This pathway is a key component of the innate immune system and its activation by saturated fatty acids can lead to an inflammatory response.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Ethyl Palmitoleate Yield in Enzymatic Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the enzymatic synthesis of ethyl palmitoleate. Here you will find troubleshooting guidance, answers to frequently asked questions, detailed experimental protocols, and optimized reaction parameters to enhance your experimental outcomes.
Troubleshooting Guide
This guide addresses common issues that can lead to lower-than-expected yields or other problems during the enzymatic synthesis of this compound.
Issue 1: Low or No Product Yield
Question: My reaction is producing a very low yield of this compound, or no product at all. What are the potential causes and how can I fix this?
Answer: Low or no yield is a common issue that can stem from several factors related to reaction conditions and reagent quality. The table below outlines potential causes and their corresponding solutions.
| Possible Cause | Detailed Explanation | Recommended Solution(s) |
| Inactive Enzyme | The lipase may have denatured due to improper storage (e.g., high temperatures) or repeated freeze-thaw cycles. Activity can also be compromised by contaminants. | • Verify Enzyme Activity: Perform a standard activity assay before use. • Proper Storage: Store enzymes at recommended temperatures (typically 5°C or below) to prevent deactivation[1]. • Use Fresh Enzyme: If in doubt, use a new batch of lipase. |
| Suboptimal Temperature | Each enzyme has an optimal temperature for maximum activity. Temperatures that are too low will slow the reaction rate, while excessively high temperatures can cause irreversible denaturation[1][2][3]. | • Optimize Temperature: The optimal temperature for many common lipases (e.g., from Candida antarctica, Thermomyces lanuginosus) is often between 40-70°C[4]. • Perform a Temperature Screen: Test a range of temperatures (e.g., 30°C, 40°C, 50°C, 60°C) to find the optimum for your specific enzyme and substrate system. |
| Incorrect Substrate Molar Ratio | An inappropriate molar ratio of palmitoleic acid to ethanol can limit the reaction. While the stoichiometric ratio is 1:1, an excess of ethanol is often required to shift the equilibrium towards product formation. However, a very large excess can inhibit or deactivate the enzyme. | • Optimize Molar Ratio: Test various molar ratios of acid to alcohol, for example, from 1:1 to 1:5. A 3:1 ratio of acyl acceptor to oil has been shown to be effective in similar systems. • Stepwise Addition: To minimize enzyme inhibition, add the ethanol in multiple steps throughout the reaction. |
| Presence of Water/Byproducts | Water is a byproduct of esterification. Its accumulation can shift the reaction equilibrium back towards the reactants (hydrolysis), reducing the net yield. Similarly, byproducts like glycerol (in transesterification) can coat the enzyme, limiting substrate access. | • Water Removal: Add molecular sieves to the reaction mixture to sequester the water produced. • Use a Solvent-Free System: Running the reaction without a solvent can sometimes simplify byproduct removal and increase reactant concentration. |
| Poor Mixing/Mass Transfer Limitation | In a heterogeneous system (especially with immobilized enzymes), poor mixing can prevent the substrates from reaching the enzyme's active site. | • Optimize Agitation Speed: Ensure adequate stirring (e.g., 150-200 rpm) to keep the enzyme suspended and the mixture homogenous. • Consider Ultrasound: Applying ultrasound can improve mixing and enhance the interaction between the enzyme and substrates. |
Issue 2: Slow Reaction Rate
Question: The reaction is proceeding, but it is taking much longer than expected to reach a satisfactory conversion. How can I speed it up?
Answer: A slow reaction rate can be improved by adjusting several key parameters.
| Possible Cause | Detailed Explanation | Recommended Solution(s) |
| Suboptimal Temperature | The reaction temperature is likely too low. Increasing the temperature boosts the kinetic energy of molecules, leading to more frequent collisions between the enzyme and substrates. | • Increase Temperature: Gradually increase the temperature within the enzyme's optimal range (e.g., towards 50-60°C). A 10°C rise can increase the activity of most enzymes by 50-100%. Be careful not to exceed the enzyme's thermal stability limit. |
| Low Enzyme Loading | The concentration of the enzyme may be insufficient to catalyze the reaction at the desired rate. | • Increase Enzyme Concentration: The reaction rate is often directly proportional to the enzyme concentration. Increase the enzyme loading, typically tested in a range of 2% to 10% (w/w) of the total substrates. |
| Mass Transfer Limitations | The substrates are not efficiently reaching the active sites of the enzyme, especially when using immobilized catalysts. | • Improve Agitation: Increase the stirring speed to reduce the diffusion boundary layer around the enzyme particles. • Reduce Particle Size: If you are preparing your own immobilized enzyme, using smaller support particles can increase the surface area. |
| Presence of Inhibitors | Contaminants in the substrates or solvents can act as enzyme inhibitors. Excess ethanol can also inhibit lipase activity. | • Use High-Purity Substrates: Ensure that the palmitoleic acid and ethanol are of high purity. • Optimize Molar Ratio: Avoid a very large excess of ethanol. Consider stepwise addition to maintain a lower concentration throughout the reaction. |
Issue 3: Enzyme Deactivation
Question: My immobilized lipase loses activity after only one or two cycles. How can I improve its reusability?
Answer: Enzyme deactivation is a critical factor in process economics. Improving stability is key for repeated use.
| Possible Cause | Detailed Explanation | Recommended Solution(s) |
| Thermal Denaturation | Operating at a temperature too close to or above the enzyme's stability limit will cause it to denature over time. | • Lower the Reaction Temperature: Operate at a slightly lower, more stable temperature, even if it modestly reduces the initial reaction rate. • Step-Change Temperature: Consider a strategy where the reaction starts at an optimal higher temperature and is then lowered to a more stable temperature for the remainder of the process. |
| Solvent-Induced Inactivation | Certain organic solvents can strip the essential water layer from the enzyme's surface, leading to unfolding and inactivation. | • Choose a Biocompatible Solvent: If a solvent is necessary, select one with a high log(P) value (more hydrophobic), such as n-hexane, as these are often less damaging to lipases. • Operate in a Solvent-Free System: Avoiding organic solvents altogether is often the best way to maintain enzyme stability. |
| Inhibition by Byproducts | Byproducts like water or glycerol can cause enzyme deactivation or inhibition over time. | • Continuous Removal of Byproducts: Use molecular sieves for water removal or perform the reaction under a vacuum to remove volatile byproducts. • Wash the Enzyme: After each cycle, wash the immobilized enzyme with a suitable solvent (e.g., hexane) to remove any adsorbed substrates or products before reusing it. |
| Mechanical Stress | High agitation speeds or certain types of impellers can cause physical damage to the immobilized enzyme support, leading to enzyme leaching. | • Optimize Agitation: Use the lowest agitation speed that still ensures a homogenous mixture. • Choose a Robust Support: Select a mechanically stable immobilization support if you are preparing your own biocatalyst. |
Frequently Asked Questions (FAQs)
Q1: Which lipase is best for synthesizing this compound?
A1: Several lipases are effective, but the choice often depends on specific process requirements like cost, stability, and desired reaction conditions. Immobilized lipases from Candida antarctica (e.g., Novozym 435), Thermomyces lanuginosus (e.g., Lipozyme TL IM), and Rhizomucor miehei (e.g., Lipozyme RM IM) are frequently used and show high efficacy. Novozym 435, in particular, is widely cited for its high stability and efficiency in ester synthesis, achieving yields of up to 98.4% in similar systems.
Q2: What is the optimal substrate molar ratio of palmitoleic acid to ethanol?
A2: The stoichiometric molar ratio is 1:1, but to drive the reaction equilibrium towards the formation of this compound, an excess of ethanol is typically used. Optimal ratios reported in the literature for similar fatty acid esterifications range from 3:1 to 6:1 (alcohol to acid/oil). However, a very high excess (e.g., greater than 10:1) can lead to enzyme inhibition. It is recommended to optimize this parameter for your specific system, starting with a ratio of around 3:1.
Q3: Is a solvent necessary for the reaction?
A3: Not always. Many successful enzymatic esterifications are performed in solvent-free systems. This approach increases the concentration of reactants, simplifies product purification, and is considered a greener method. However, in some cases, a non-polar organic solvent like n-hexane can be used to reduce viscosity and improve mass transfer, though it may have a negative effect on the reaction rate.
Q4: How can I monitor the progress of the reaction?
A4: The progress of the reaction can be monitored by measuring the decrease in the concentration of the substrate (palmitoleic acid) or the increase in the product (this compound). Common methods include:
-
Titration: Periodically take samples and titrate the remaining free fatty acids with a standard base solution (e.g., NaOH).
-
Chromatography: Use Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to separate and quantify the substrates and products in the reaction mixture.
Q5: How do I purify the final product, this compound?
A5: After the reaction is complete, the first step is to separate the enzyme from the mixture, which is easily done by filtration or centrifugation if an immobilized lipase is used. Subsequent purification steps may include:
-
Washing: Wash the mixture with water to remove any residual glycerol or other water-soluble impurities.
-
Solvent Extraction: Use a suitable organic solvent to extract the ethyl ester.
-
Distillation: Purify the product by distillation under reduced pressure (vacuum distillation) to separate the ester from any remaining unreacted fatty acids.
-
Column Chromatography: For very high purity, silica gel column chromatography can be employed to separate the product from minor byproducts.
Data Presentation: Optimizing Reaction Parameters
The following tables summarize quantitative data on the impact of different reaction conditions on the yield of fatty acid ethyl esters, providing a basis for optimizing this compound synthesis.
Table 1: Effect of Different Lipases on Fatty Acid Ethyl Ester (FAEE) Yield
| Lipase Source | Support/Form | Temperature (°C) | Yield (%) | Reference |
| Candida antarctica (Novozym 435) | Immobilized | 50 | 98.4 | |
| Thermomyces lanuginosus (Lipozyme TL IM) | Immobilized | 40 | 71.3 | |
| Rhizomucor miehei (Lipozyme RM IM) | Immobilized | 40 | ~44 (for palm oil) | |
| Burkholderia cepacia | Immobilized | 50 | >96 |
Table 2: Influence of Substrate Molar Ratio (Alcohol:Acid/Oil) on Yield
| Lipase | Molar Ratio | Temperature (°C) | Yield (%) | Reference |
| Novozym 435 | 3:1 | 50 | 98.4 | |
| B. cepacia Lipase | 6:1 | 37 | 90.7 | |
| T. lanuginosus Lipase | 12:1 | 37 | 100 | |
| R. microsporus Lipase | 5:1 | 40 | ~84 |
Table 3: Influence of Temperature on Conversion/Yield
| Lipase | Temperature (°C) | Time (h) | Conversion/Yield (%) | Reference |
| R. miehei Lipase | 30 | 4 | ~79 | |
| R. miehei Lipase | 40 | 6 | 81.7 | |
| Novozym 435 | 45 | 8 | ~90 (PFAD esterification) | |
| Novozym 435 | 60 | 2.5 | 93 (PFAD esterification) |
Experimental Protocols
Protocol 1: General Enzymatic Synthesis of this compound
This protocol provides a generalized procedure for the lipase-catalyzed synthesis of this compound in a solvent-free system.
Materials:
-
Palmitoleic acid (high purity)
-
Ethanol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435)
-
Molecular sieves (e.g., 3Å, activated)
-
Reaction vessel (e.g., screw-capped flask)
-
Magnetic stirrer with heating
-
Temperature controller
Procedure:
-
Reactant Preparation: Accurately weigh palmitoleic acid and add it to the reaction vessel.
-
Add ethanol to achieve the desired molar ratio (e.g., 1:3 acid to alcohol).
-
Enzyme Addition: Add the immobilized lipase. The enzyme loading typically ranges from 2% to 10% (w/w) based on the total weight of the substrates.
-
Water Removal (Optional but Recommended): Add activated molecular sieves (approx. 10% w/w of substrates) to the mixture to remove the water produced during the reaction.
-
Reaction Incubation: Securely cap the vessel and place it on the magnetic stirrer hotplate.
-
Set the desired temperature (e.g., 50°C) and agitation speed (e.g., 200 rpm).
-
Monitoring: Allow the reaction to proceed for the desired duration (e.g., 8-24 hours). Take small aliquots periodically to monitor the progress (see Protocol 2).
-
Reaction Termination and Enzyme Recovery: Once the desired conversion is achieved, stop the heating and stirring. Separate the immobilized enzyme from the reaction mixture by simple filtration or decantation. The enzyme can be washed with a non-polar solvent like hexane and dried for reuse.
-
Product Purification: The liquid product can be purified by vacuum distillation to remove excess ethanol and any unreacted palmitoleic acid.
Protocol 2: Monitoring Reaction Progress by Titration
This protocol describes how to determine the conversion of palmitoleic acid by measuring the residual free fatty acid (FFA) content.
Materials:
-
Reaction sample
-
Ethanol/diethyl ether mixture (1:1 v/v), neutralized
-
Phenolphthalein indicator solution
-
Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Burette, flask
Procedure:
-
Sample Preparation: Accurately weigh a small amount of the reaction mixture (e.g., ~0.1 g) into an Erlenmeyer flask.
-
Dissolve the sample in 25 mL of the neutralized ethanol/ether solvent mixture.
-
Add 2-3 drops of phenolphthalein indicator. The solution should be colorless.
-
Titration: Titrate the sample with the standardized NaOH solution until a faint, stable pink color persists for at least 30 seconds.
-
Record the volume of NaOH solution used.
-
Calculation: Calculate the percentage of free fatty acids (%FFA) and then determine the conversion.
-
%FFA = (V * M * MW_acid) / (10 * W)
-
V = volume of NaOH used (mL)
-
M = molarity of NaOH solution
-
MW_acid = molecular weight of palmitoleic acid (254.41 g/mol )
-
W = weight of the sample (g)
-
-
Conversion (%) = ( (FFA_initial - FFA_sample) / FFA_initial ) * 100
-
Visualizations
Experimental and Troubleshooting Workflows
The following diagrams illustrate the general workflow for the enzymatic synthesis and a logical troubleshooting process for addressing low product yield.
Caption: General workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting flowchart for low this compound yield.
Lipase Catalytic Mechanism
The enzymatic synthesis of esters by lipase often follows a Ping-Pong Bi-Bi mechanism.
Caption: Ping-Pong Bi-Bi mechanism for lipase-catalyzed esterification.
References
Technical Support Center: Purification of Ethyl Palmitoleate
Welcome to the technical support center for the purification of ethyl palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions (FAQs) encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound include:
-
Chromatography: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are widely used for high-purity separations. Solid-Phase Extraction (SPE) is often used for initial sample cleanup.
-
Fractional Distillation: This technique separates compounds based on differences in their boiling points and is suitable for large-scale purification.
-
Urea Fractionation: This method is effective for separating saturated and unsaturated fatty acid esters. Urea forms inclusion complexes with linear saturated fatty acid esters, allowing for the enrichment of unsaturated esters like this compound in the liquid phase.
Q2: What are the common impurities found in crude this compound?
A2: Crude this compound can contain a variety of impurities depending on the source material and synthesis method. Common impurities include:
-
Other fatty acid ethyl esters (FAEEs) with similar chain lengths and degrees of saturation.
-
Saturated fatty acid ethyl esters, such as ethyl palmitate and ethyl stearate.
-
Free fatty acids.
-
Glycerides (mono-, di-, and tri-).
-
Phospholipids.
-
Pigments.
-
Residual solvents from the extraction or reaction process.
-
Oxidation products, as unsaturated fatty acid esters are susceptible to oxidation.
Q3: How can I assess the purity of my this compound sample?
A3: The purity of this compound is typically assessed using chromatographic techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Provides detailed information about the composition of the sample and allows for the identification and quantification of impurities.
-
High-Performance Liquid Chromatography (HPLC): Can be used to determine the purity of the sample and quantify the amount of this compound.
Q4: What are the stability concerns for this compound during purification?
A4: this compound is an unsaturated fatty acid ester and is susceptible to oxidation, especially when exposed to heat, light, and oxygen. This can lead to the formation of hydroperoxides and other degradation products. It is crucial to use mild purification conditions and consider the use of antioxidants to minimize degradation.[1]
Troubleshooting Guides
Chromatographic Purification (HPLC)
Problem: Poor separation of this compound from other fatty acid ethyl esters.
Possible Causes & Solutions:
| Cause | Solution |
| Inappropriate Stationary Phase | The choice of column is critical. For preparative liquid chromatography of this compound, a medium bonding density C18 column has been shown to be suitable.[2] |
| Suboptimal Mobile Phase | Adjust the solvent strength and composition. For reversed-phase HPLC, a common mobile phase is a mixture of methanol and water.[3] Optimizing the ratio can improve separation. |
| Incorrect Flow Rate | A lower flow rate can sometimes improve resolution, although it will increase the run time. |
| Column Overloading | Injecting too much sample can lead to broad, overlapping peaks. Reduce the injection volume or sample concentration. |
Problem: this compound peak is tailing.
Possible Causes & Solutions:
| Cause | Solution |
| Active Sites on the Column | This can be an issue with silica-based columns. Using an end-capped column or adding a small amount of a competitive base (like triethylamine) to the mobile phase can help. |
| Secondary Interactions | Interactions between the analyte and the stationary phase can cause tailing. Try a different column chemistry or modify the mobile phase pH. |
Experimental Protocols
Protocol 1: Purification of this compound using Urea Fractionation
This protocol is a general guideline for the enrichment of unsaturated fatty acid esters.
Materials:
-
Crude fatty acid ethyl ester (FAEE) mixture
-
Urea
-
Ethanol (95%)
-
Hexane
-
Distilled water
Procedure:
-
Dissolution: Dissolve the crude FAEE mixture and urea in 95% ethanol at approximately 65-70°C to form a homogeneous solution. A common starting ratio is 1:2:4 (FAEE:Urea:Ethanol by weight).
-
Crystallization: Allow the solution to cool slowly to room temperature, and then further cool to a lower temperature (e.g., -10°C) to induce crystallization of the urea-saturated fatty acid ester complexes. The crystallization time can be optimized (e.g., 12-24 hours).
-
Filtration: Separate the liquid phase (non-complexed fraction, enriched in unsaturated esters) from the solid phase (urea-complexed fraction, enriched in saturated esters) by vacuum filtration.
-
Urea Removal:
-
Liquid Phase: Add warm water (around 60°C) to the filtrate to dissolve the urea. The FAEEs will form an upper layer.
-
Solid Phase: Dissolve the solid urea complexes in warm water and extract the saturated FAEEs with hexane.
-
-
Extraction and Washing: Separate the FAEE layer from the aqueous layer using a separatory funnel. Wash the FAEE fraction several times with distilled water to remove any remaining urea and ethanol.
-
Drying and Solvent Removal: Dry the purified FAEE fraction over anhydrous sodium sulfate and remove the solvent (if any) using a rotary evaporator.
Quantitative Data from Literature (Urea Fractionation of FAEEs):
| Parameter | Value | Reference |
| Purity of EPA and DHA after UC | 65.6% | |
| Total recovery of EPA and DHA after UC | 46.8% | |
| Purity of Ethyl Linoleate after UC | 41.934% |
Protocol 2: General Workflow for Fractional Distillation
Fractional distillation separates liquids with close boiling points. The efficiency of separation depends on the fractionating column used.
Apparatus:
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with a thermometer
-
Condenser
-
Receiving flask
-
Heating mantle
Procedure:
-
Setup: Assemble the fractional distillation apparatus. Place the crude this compound mixture in the round-bottom flask with boiling chips.
-
Heating: Gently heat the mixture. The component with the lower boiling point will vaporize first and rise through the fractionating column.
-
Fraction Collection: As the vapor condenses and re-vaporizes on the surfaces within the column, the component with the lower boiling point will be enriched at the top of the column. Monitor the temperature at the distillation head. Collect the fraction that distills over at a constant temperature.
-
Separation: As the lower-boiling point component is removed, the temperature at the distillation head will rise to the boiling point of the next component. Change the receiving flask to collect different fractions.
-
Analysis: Analyze the collected fractions for purity using GC-MS or HPLC.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for HPLC purification.
References
- 1. Effects of Addition of Tea Polyphenol Palmitate and Process Parameters on the Preparation of High-Purity EPA Ethyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preparative chromatography behavior of palmitoleic acid on octadecyl stationary phases with different densities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Improving the stability of ethyl palmitoleate in storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the storage stability of ethyl palmitoleate.
Troubleshooting Guide
This guide addresses specific issues that may arise during the handling and storage of this compound.
Q1: My this compound sample has developed an off-odor and/or changed color. What is the likely cause and how can I confirm it?
A: An off-odor or discoloration, such as yellowing, is a common sign of oxidative degradation. This compound, being an unsaturated fatty acid ester, is susceptible to oxidation at its double bond. This process can be initiated by factors like exposure to oxygen, light, heat, and trace metals.[1]
To confirm degradation, you can use the following analytical methods:
-
Peroxide Value (PV) Titration: This is a classic method to quantify the initial products of lipid oxidation (peroxides and hydroperoxides). An increase in the peroxide value indicates ongoing oxidation.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can identify and quantify this compound and its degradation byproducts. A decrease in the peak area of this compound and the appearance of new peaks corresponding to smaller, volatile oxidation products would confirm degradation.[2][3]
-
Thiobarbituric Acid Reactive Substances (TBARS) Assay: This colorimetric assay measures secondary oxidation products, such as malondialdehyde, which contribute to off-odors.
Q2: I've observed a decrease in the purity of my this compound sample over time, confirmed by GC-MS. What are the potential degradation pathways?
A: The two primary degradation pathways for this compound are oxidation and hydrolysis .
-
Oxidation: This is a free-radical chain reaction that occurs at the monounsaturated bond of the palmitoleate chain. It is accelerated by oxygen, heat, light, and metal ions.[1] The process leads to the formation of hydroperoxides, which are unstable and can decompose into a variety of secondary products, including aldehydes, ketones, and shorter-chain acids, ultimately reducing the purity of the sample.
-
Hydrolysis: This involves the cleavage of the ester bond, breaking down this compound into palmitoleic acid and ethanol.[4] This reaction is catalyzed by water, and the rate can be significantly increased by the presence of acids or bases.
Below is a diagram illustrating the main degradation pathways.
References
Technical Support Center: Overcoming Matrix Effects in Ethyl Palmitoleate Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the quantitative analysis of ethyl palmitoleate, with a focus on mitigating matrix effects.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the quantification of this compound?
A1: Matrix effects are the alteration of the ionization efficiency of an analyte, such as this compound, by co-eluting, undetected components in the sample matrix.[1] This interference can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), resulting in inaccurate and imprecise quantification.[1][2] In complex biological matrices like plasma, tissue, or urine, endogenous substances such as phospholipids, salts, and proteins are common sources of matrix effects in lipid analysis.[1]
Q2: How can I detect the presence of matrix effects in my this compound assay?
A2: Two primary methods are used to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a standard solution of this compound is continuously infused into the mass spectrometer downstream of the analytical column. A blank matrix extract is then injected. Any deviation (a dip for suppression or a rise for enhancement) in the constant signal at the expected retention time of this compound indicates the presence of matrix effects.[1]
-
Post-Extraction Spike: This is a quantitative method and is considered the "gold standard." It involves comparing the analytical response of this compound spiked into an extracted blank matrix with the response of the same concentration in a neat (pure) solvent. The ratio of these responses, known as the matrix factor (MF), quantifies the extent of the matrix effect. An MF < 1 indicates ion suppression, while an MF > 1 signifies ion enhancement.
Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it highly recommended for this compound quantification?
A3: A stable isotope-labeled internal standard is a version of the analyte (in this case, this compound) in which some atoms are replaced with their heavy isotopes (e.g., ¹³C or ²H). A SIL-IS is considered the most effective tool to compensate for matrix effects. Because it is chemically identical to the analyte, it co-elutes and experiences the same extraction inefficiencies and ionization suppression or enhancement. Since the mass spectrometer can differentiate between the analyte and the heavier internal standard, the ratio of their signals can be used to accurately calculate the analyte concentration, effectively normalizing for variations.
Q4: What are the common sample preparation techniques to reduce matrix effects for this compound analysis?
A4: Effective sample preparation is crucial for minimizing matrix effects by removing interfering components before analysis. Common techniques include:
-
Liquid-Liquid Extraction (LLE): This method separates analytes based on their differential solubilities in two immiscible liquids. For the nonpolar this compound, extraction with a nonpolar solvent like n-hexane is common.
-
Solid-Phase Extraction (SPE): This technique uses a solid sorbent to selectively retain the analyte or interfering components from the sample. SPE can be very effective in cleaning up complex samples.
-
Protein Precipitation (PPT): This is a simpler but less specific method where a solvent like acetonitrile is added to a biological sample to precipitate proteins, which are then removed by centrifugation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the quantification of this compound.
Problem 1: Poor recovery of this compound.
| Possible Causes | Troubleshooting Steps |
| Inefficient Extraction Method | Optimize the extraction solvent. Since ethyl palmitate is nonpolar, ensure the solvent system (e.g., in LLE) is sufficiently nonpolar. For SPE, evaluate different sorbent types and elution solvents. |
| Analyte Degradation | Minimize sample processing time and keep samples at a low temperature. Ensure the pH of the solutions is appropriate to prevent hydrolysis. |
| Poor Solubility in Reconstitution Solvent | After solvent evaporation, ensure the reconstitution solvent is compatible with your analytical method and can fully dissolve the nonpolar ethyl palmitate. A higher percentage of organic solvent may be needed. |
Problem 2: High variability in quantitative results.
| Possible Causes | Troubleshooting Steps |
| Significant Matrix Effects | Implement a more rigorous sample cleanup method (e.g., switching from PPT to SPE). The most robust solution is to use a stable isotope-labeled internal standard for ethyl palmitate. |
| Inconsistent Sample Preparation | Ensure precise and consistent execution of all sample preparation steps, including pipetting, vortexing, and evaporation. Automation can improve reproducibility. |
| Instrumental Instability | Check the stability of the LC-MS/MS system by injecting a standard solution multiple times to ensure the response is consistent. |
Problem 3: Non-linear calibration curve.
| Possible Causes | Troubleshooting Steps |
| Matrix Effects at High Concentrations | Matrix effects can be concentration-dependent. Try narrowing the concentration range of your calibration standards. Diluting the samples may also help mitigate this issue. |
| Detector Saturation | If the signal for high-concentration standards is flattening, this may indicate detector saturation. Reduce the injection volume or dilute the high-concentration standards. |
| Inappropriate Regression Model | Evaluate different regression models, such as a quadratic fit, if the response is inherently non-linear. However, investigate the root cause first. |
Data Presentation: Comparison of Strategies to Overcome Matrix Effects
The following tables summarize quantitative data related to the performance of different analytical methods and strategies for mitigating matrix effects in the analysis of fatty acid ethyl esters, including ethyl palmitate.
Table 1: Performance of Different Sample Preparation Methods for FAEEs
| Sample Preparation Method | Matrix | Analyte(s) | Recovery (%) | Matrix Effect (%) | Reference(s) |
| Solid-Phase Extraction (SPE) | Hair | Ethyl Palmitate & other FAEEs | ~100% | Not explicitly quantified, but method showed good accuracy | |
| Liquid-Liquid Extraction (LLE) | Urine | Ethyl Palmitate | Not specified | Not specified, but a standard method for this matrix | |
| Protein Precipitation (PPT) | Plasma | THC and metabolites | 60-90% | <15% (with optimized chromatography) |
Table 2: Validation Parameters for Ethyl Palmitate Quantification Using Different Analytical Methods
| Analytical Method | Matrix | Linearity Range | LOD | LOQ | Reference(s) |
| GC-MS/MS | Hair | 120 - 720 pg/mg | Not specified | < 120 pg/mg | |
| SPME-GC/MS | Hair | 0.02 - 1.0 ng/mg | 0.005 - 0.009 ng/mg | 0.016 - 0.025 ng/mg | |
| LC-MS/MS | Meconium | 5 - 500 ng/g | 0.8 - 7.5 ng/g | 5 - 25 ng/g |
Experimental Protocols
1. Protocol for Post-Extraction Spike Experiment to Quantify Matrix Effects
This protocol allows for the quantitative assessment of matrix effects.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and a suitable internal standard (ideally a SIL-IS) into the reconstitution solvent at a known concentration (e.g., mid-range of the calibration curve).
-
Set B (Post-Spike Sample): Extract a blank matrix sample using your established protocol. After the final evaporation step, spike the ethyl palmitate and internal standard into the reconstituted blank matrix extract at the same concentration as Set A.
-
Set C (Pre-Spike Sample): Spike the ethyl palmitate and internal standard into the blank matrix sample before the extraction process begins.
-
-
Analysis: Analyze all three sets of samples using your LC-MS/MS method.
-
Calculations:
-
Matrix Factor (MF %): (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100
-
Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100
-
2. General Protocol for Liquid-Liquid Extraction (LLE) of Ethyl Palmitate from Plasma
-
Sample Preparation: To 100 µL of plasma, add a known amount of the internal standard solution.
-
Extraction: Add 500 µL of a nonpolar organic solvent (e.g., n-hexane or a mixture of hexane and ethyl acetate).
-
Vortex and Centrifuge: Vortex the mixture vigorously for 1-2 minutes. Centrifuge to achieve phase separation.
-
Collect Organic Layer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your LC-MS/MS analysis.
Visualizations
The following diagrams illustrate common workflows in this compound analysis.
Caption: Workflow for the quantitative assessment of matrix effects.
Caption: A typical experimental workflow for this compound analysis.
References
Troubleshooting ethyl palmitoleate degradation during analysis
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ethyl palmitoleate.
Frequently Asked Questions (FAQs)
Q1: What is the most common analytical method for this compound?
A1: The most common and robust method for the analysis of this compound and other fatty acid ethyl esters (FAEEs) is Gas Chromatography coupled with Mass Spectrometry (GC-MS). This technique allows for excellent separation of different fatty acid esters and provides definitive identification based on their mass spectra.
Q2: How should I prepare my sample for this compound analysis?
A2: Sample preparation typically involves a liquid-liquid extraction to isolate the lipids from the sample matrix. A common procedure involves extracting the sample with an organic solvent like heptane or a hexane/isopropanol mixture. The organic layer is then separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC-MS analysis.
Q3: What are the primary causes of this compound degradation during analysis?
A3: The primary causes of degradation are hydrolysis, oxidation, and thermal stress. Hydrolysis, the cleavage of the ester bond to form palmitoleic acid and ethanol, can be catalyzed by acidic or basic residues in the sample or on analytical hardware. Oxidation can occur at the double bond of the palmitoleate chain, especially at elevated temperatures. Thermal degradation can occur in a hot GC inlet, leading to the formation of smaller, more volatile compounds.
Q4: What are the expected degradation products of this compound?
A4: The main degradation products are palmitoleic acid and ethanol via hydrolysis. Oxidative degradation can lead to a variety of products, including aldehydes, ketones, and shorter-chain fatty acids, resulting from cleavage at the double bond.
Q5: How can I prevent degradation of this compound during sample storage?
A5: To minimize degradation, samples should be stored at low temperatures, preferably at -20°C or below, in tightly sealed vials to minimize exposure to air and moisture. It is also advisable to use solvents with low water content and to work quickly during sample preparation to reduce exposure to ambient conditions. The stability of this compound in ethanol at -20°C is reported to be at least 2 years.[1]
Troubleshooting Guide
This guide addresses common issues encountered during the GC-MS analysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Analyte Response | Degradation in GC Inlet: High inlet temperatures can cause thermal degradation. | Reduce the inlet temperature. A starting point of 250°C is often sufficient. |
| Sample Hydrolysis: Presence of water or acidic/basic contaminants in the sample or solvent. | Ensure use of dry solvents and glassware. Neutralize the sample pH if necessary before extraction. | |
| Oxidation: Exposure to air and high temperatures during sample preparation. | Keep samples on ice during preparation and evaporate solvents at the lowest practical temperature (e.g., 30-40°C). | |
| Peak Tailing | Active Sites in the GC System: Exposed silanol groups in the inlet liner or on the column can interact with the ester. | Use a deactivated inlet liner. Trim the first few centimeters of the column. |
| Column Overload: Injecting too much sample. | Dilute the sample or reduce the injection volume. | |
| Appearance of Extra Peaks | Degradation Products: Extra peaks may correspond to palmitoleic acid, or oxidation products. | Confirm the identity of extra peaks by mass spectrometry. If they are degradation products, refer to the solutions for "Low Analyte Response". |
| Contamination: Contaminants from solvents, glassware, or the sample matrix. | Run a solvent blank to check for system contamination. Ensure thorough cleaning of all glassware. | |
| Poor Resolution/Co-elution | Inadequate Chromatographic Separation: The GC temperature program may not be optimal. | Optimize the GC oven temperature program. A slower ramp rate can improve the separation of closely eluting peaks. |
| Incorrect Column Choice: The column stationary phase may not be suitable for separating FAEEs. | Use a column with a mid-polar stationary phase, such as one containing a percentage of phenyl or cyanopropyl functional groups. |
Quantitative Data on this compound Stability
While specific kinetic data for this compound degradation is not extensively published, the following table provides an illustrative summary of expected degradation based on the principles of forced degradation studies for esters. These studies intentionally expose the analyte to harsh conditions to understand its stability profile. The goal is typically to achieve 5-20% degradation.
| Stress Condition | Parameters | Expected Degradation Products | Illustrative Degradation (%) |
| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24h | Palmitoleic Acid, Ethanol | 10 - 20% |
| Basic Hydrolysis | 0.1 M NaOH at 40°C for 8h | Palmitoleic Acid, Ethanol | 15 - 25% |
| Oxidation | 3% H₂O₂ at 40°C for 24h | Aldehydes, Ketones, Epoxides | 5 - 15% |
| Thermal Degradation | 80°C in solution for 48h | Various smaller molecules | 5 - 10% |
Note: The degradation percentages are illustrative and will vary depending on the exact experimental conditions and the sample matrix.
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound
This protocol provides a general method for the quantification of this compound in a biological matrix.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard (e.g., deuterated this compound or ethyl heptadecanoate) to the sample.
-
Liquid-Liquid Extraction:
-
Add 2 mL of a 2:1 (v/v) mixture of n-hexane and isopropanol to 1 mL of the sample.
-
Vortex for 1 minute.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30-40°C.
-
-
Reconstitution:
-
Reconstitute the dried extract in 100 µL of n-hexane.
-
-
GC-MS Analysis:
-
Injector Temperature: 250°C
-
Injection Volume: 1 µL (splitless mode)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Program:
-
Initial temperature: 80°C, hold for 1 minute.
-
Ramp to 200°C at 15°C/min.
-
Ramp to 300°C at 5°C/min, hold for 5 minutes.
-
-
MS Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Acquisition Mode: Scan mode (e.g., m/z 50-550) or Selected Ion Monitoring (SIM) for higher sensitivity.
-
Visualizations
Chemical Degradation Pathways
Caption: Primary degradation pathways for this compound.
Troubleshooting Workflow for Low Analyte Signal
Caption: Troubleshooting workflow for low this compound signal.
Experimental Workflow for this compound Analysis
Caption: General experimental workflow for this compound analysis.
References
Technical Support Center: Refinement of Fractional Distillation for Ethyl Palmitoleate Purification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of ethyl palmitoleate via fractional distillation.
Troubleshooting Guide
This guide addresses specific issues that may arise during the fractional distillation of this compound.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation of this compound from Other Fatty Acid Ethyl Esters (e.g., Ethyl Oleate, Ethyl Palmitate) | - Insufficient column efficiency (too few theoretical plates).- Incorrect reflux ratio (too low).- Distillation rate is too fast.- Fluctuations in vacuum pressure or heat source. | - Increase the length of the fractionating column or use a more efficient packing material (e.g., structured packing).- Increase the reflux ratio to improve separation, but be mindful of increased distillation time.- Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established on each theoretical plate.[1] - Ensure a stable vacuum and consistent heating to prevent bumping and uneven boiling. |
| Product Discoloration (Yellowing or Darkening) | - Thermal degradation of the this compound due to excessive temperature.- Presence of oxygen in the distillation apparatus. | - Lower the distillation temperature by improving the vacuum. Fatty acid esters are heat-sensitive, and high temperatures can cause degradation.[2][3] - Ensure all joints are well-sealed and the system is thoroughly purged with an inert gas (e.g., nitrogen or argon) before applying heat. |
| Low Product Yield | - Incomplete distillation (distillation stopped prematurely).- Product loss due to leaks in the system.- Thermal degradation leading to the formation of non-volatile byproducts. | - Monitor the vapor temperature at the still head; continue distillation until the temperature begins to drop, indicating the desired fraction has been collected.- Check all glassware for cracks and ensure all joints are properly greased and sealed to maintain a deep vacuum. - Operate at the lowest feasible temperature by maintaining a high vacuum. |
| Bumping or Unstable Boiling | - Absence of a stirring mechanism or boiling chips.- Heating rate is too high. | - Always use a magnetic stir bar in the boiling flask for vacuum distillation; boiling chips are ineffective under vacuum. - Apply heat gradually and evenly to the distillation flask. |
| Inability to Achieve a Deep Vacuum | - Leaks in the glassware joints or tubing.- Inefficient vacuum pump.- Contaminated pump oil. | - Inspect all glassware for cracks and ensure all joints are properly greased and sealed. Check tubing for cracks or loose connections.- Verify the vacuum pump is functioning correctly and is appropriate for the required vacuum level.- Change the vacuum pump oil if it is cloudy or discolored. |
| Flooding of the Fractionating Column | - Excessive boil-up rate (heating too strongly). | - Reduce the heating mantle temperature to decrease the rate of vaporization. The column should have a clear gradient of condensation, not be filled with liquid. |
Frequently Asked Questions (FAQs)
Q1: What is the optimal vacuum pressure for the fractional distillation of this compound?
A1: The optimal vacuum pressure is as low as practicably achievable to minimize the distillation temperature and prevent thermal degradation. A pressure range of 1-10 mmHg (or approximately 0.13-1.33 kPa) is commonly used for fatty acid ethyl esters. At 1.33 kPa, the boiling point of ethyl palmitate is approximately 191.34°C.
Q2: How can I effectively separate this compound from ethyl palmitate, given their similar structures?
A2: Separating this compound (C16:1) from ethyl palmitate (C16:0) is challenging due to their very close boiling points. The key is to maximize the number of theoretical plates in your distillation column. This can be achieved by using a longer packed column (e.g., with Vigreux indentations or packed with structured packing like Raschig rings or metal sponges) and maintaining a high reflux ratio. The separation of fatty acids is primarily dependent on their chain length, with the degree of unsaturation having a lesser effect on boiling point.
Q3: What type of packing material is best for the fractionating column?
A3: For efficient separation of fatty acid ethyl esters, structured packing made of stainless steel or other inert metals is often preferred in industrial settings due to its high efficiency and low-pressure drop. For laboratory scale, Vigreux columns or columns packed with glass helices or metal sponges can provide the necessary theoretical plates. The choice of material should also consider inertness to avoid any reactions with the fatty acid esters at high temperatures.
Q4: How can I monitor the purity of my collected fractions?
A4: The purity of the collected fractions should be monitored using gas chromatography (GC) coupled with a flame ionization detector (FID) or a mass spectrometer (MS). A polar capillary column is typically used to separate fatty acid ethyl esters based on their carbon number and degree of unsaturation.
Q5: What are the signs of thermal degradation, and how can it be prevented?
A5: Signs of thermal degradation include a darkening or yellowing of the product, an acrid odor, and a decrease in the expected yield. To prevent this, distillation should be carried out under a high vacuum to lower the boiling point. It is also crucial to ensure the residence time at high temperatures is minimized, which is a key advantage of techniques like short-path distillation. Additionally, ensure the system is free of oxygen by purging with an inert gas before heating.
Data Presentation
Table 1: Boiling Points of this compound and Common Impurities at Various Pressures
| Compound | Molecular Formula | Normal Boiling Point (°C) | Boiling Point at 1.33 kPa (10 mmHg) (°C) | Boiling Point at 0.67 kPa (5 mmHg) (°C) |
| Ethyl Palmitate (C16:0) | C₁₈H₃₆O₂ | 312.68 | 191.34 | ~175 |
| This compound (C16:1) | C₁₈H₃₄O₂ | ~310-315 | ~190 | ~173 |
| Ethyl Stearate (C18:0) | C₂₀H₄₀O₂ | ~335 | 217.82 | ~200 |
| Ethyl Oleate (C18:1) | C₂₀H₃₈O₂ | 335.21 | 213.49 | ~196 |
| Ethyl Linoleate (C18:2) | C₂₀H₃₆O₂ | 322.77 | 213.49 | ~196 |
Note: Boiling points at lower pressures for some compounds are estimated based on available data and vapor pressure curves. The separation of C18 esters from C16 esters is more straightforward than the separation of saturated and unsaturated esters of the same chain length.
Experimental Protocols
Protocol 1: Vacuum Fractional Distillation of this compound
Objective: To purify this compound from a mixture of fatty acid ethyl esters.
Materials:
-
Crude this compound mixture
-
Round-bottom flask
-
Fractionating column (e.g., Vigreux or packed column)
-
Distillation head with thermometer adapter
-
Condenser
-
Receiving flasks
-
Vacuum adapter
-
Vacuum pump with trap
-
Heating mantle with stirrer
-
Magnetic stir bar
-
Thermometer
-
Grease for glass joints
-
Inert gas source (e.g., Nitrogen)
Procedure:
-
Apparatus Setup:
-
Inspect all glassware for cracks or defects.
-
Add the crude this compound mixture and a magnetic stir bar to the round-bottom flask (no more than half full).
-
Assemble the fractional distillation apparatus, ensuring all joints are lightly greased and sealed to be vacuum-tight.
-
Place the thermometer bulb just below the side arm of the distillation head to accurately measure the temperature of the vapor entering the condenser.
-
Connect the vacuum adapter to a cold trap and then to the vacuum pump.
-
-
Degassing:
-
Start the stirrer.
-
Slowly and carefully apply vacuum to the system to remove dissolved gases and any low-boiling impurities.
-
-
Distillation:
-
Once a stable, high vacuum is achieved, begin to gently heat the round-bottom flask.
-
Observe the mixture for smooth boiling.
-
Watch for the condensation ring to slowly rise up the fractionating column. A slow ascent is crucial for good separation.
-
Collect any initial low-boiling fractions in a separate receiving flask.
-
As the temperature approaches the boiling point of this compound at the recorded pressure (refer to Table 1), change to a new, clean receiving flask.
-
Collect the this compound fraction while maintaining a stable temperature and pressure.
-
The distillation rate should be controlled to a few drops per second for optimal separation.
-
-
Shutdown:
-
Once the desired fraction has been collected, or if the temperature begins to drop or rise significantly, stop the distillation by removing the heating mantle.
-
Allow the apparatus to cool to room temperature.
-
Slowly and carefully vent the system to atmospheric pressure before turning off the vacuum pump.
-
-
Analysis:
-
Analyze the purity of the collected fractions using GC-MS or GC-FID.
-
Mandatory Visualizations
Caption: Workflow for this compound purification.
Caption: Troubleshooting logic for poor separation.
References
Preventing isomerization of ethyl palmitoleate during synthesis
Welcome to the technical support center for the synthesis of ethyl palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of the C16:1Δ9 cis double bond during esterification.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is the cis-isomer important?
This compound is the ethyl ester of palmitoleic acid, a monounsaturated omega-7 fatty acid. The naturally occurring and biologically active form is typically the cis-isomer, (9Z)-hexadec-9-enoate. Maintaining this cis-configuration is often crucial for its biological activity and for ensuring the desired therapeutic effects in drug development.
Q2: What causes the isomerization of this compound during synthesis?
Isomerization from the cis to the trans form can be induced by several factors during the synthesis process, including:
-
High Temperatures: Elevated reaction temperatures provide the energy needed to overcome the rotational barrier of the double bond.[1]
-
Strong Acid or Base Catalysts: Chemical catalysts, particularly strong acids used in methods like Fischer esterification, can promote isomerization.[2][3]
-
Extended Reaction Times: Prolonged exposure to reaction conditions that favor isomerization increases the likelihood of forming the more stable trans-isomer.
Q3: Which synthesis method is best for preventing isomerization?
Enzymatic esterification using a lipase, such as immobilized Candida antarctica lipase B (commonly known as Novozym 435), is highly recommended for preserving the cis-isomer.[4][5] This method offers several advantages over traditional chemical synthesis:
-
Mild Reaction Conditions: Enzymatic reactions are typically carried out at lower temperatures, reducing the risk of heat-induced isomerization.
-
High Specificity: Lipases are highly selective and catalyze the esterification reaction without significantly affecting the double bond configuration.
-
Fewer Byproducts: Enzymatic synthesis is generally cleaner, leading to fewer side reactions and simpler purification.
Q4: Can I use Fischer esterification to synthesize cis-ethyl palmitoleate?
While Fischer esterification is a common method for producing esters, it is not ideal when trying to preserve the cis-isomer of an unsaturated fatty acid. The use of strong acid catalysts (e.g., sulfuric acid, p-toluenesulfonic acid) and high temperatures can lead to significant isomerization. If this method must be used, it is crucial to employ the mildest possible conditions, though some degree of isomerization is still likely.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound that may lead to isomerization.
| Problem | Potential Cause | Recommended Solution |
| High percentage of trans-isomer detected in the final product. | High reaction temperature. | For enzymatic synthesis, maintain the temperature between 40-60°C. For chemical synthesis, use the lowest effective temperature. |
| Use of a strong acid catalyst. | Switch to an enzymatic catalyst like Novozym 435. If using a chemical catalyst, consider a milder Lewis acid and use the lowest possible concentration. | |
| Prolonged reaction time. | Monitor the reaction progress closely using techniques like TLC or GC and stop the reaction as soon as a satisfactory conversion is achieved. | |
| Low yield of this compound. | Incomplete reaction. | Optimize the molar ratio of palmitoleic acid to ethanol. An excess of ethanol can help drive the equilibrium towards the product. For enzymatic reactions, ensure the enzyme is active and not denatured. |
| Presence of water. | In chemical esterification, water is a byproduct that can shift the equilibrium back to the reactants. Consider using a Dean-Stark apparatus or molecular sieves to remove water as it forms. For enzymatic reactions in organic solvents, ensure anhydrous conditions. | |
| Difficulty in purifying the cis-isomer from the trans-isomer. | Similar physical properties of the isomers. | Purification can be challenging. Consider using preparative HPLC with a suitable column (e.g., C18) or silver ion chromatography, which can separate isomers based on the degree of unsaturation and geometry. |
Quantitative Data on Isomerization
| Synthesis Method | Typical Temperature | Catalyst | Expected Isomerization |
| Enzymatic Esterification | 40-60°C | Lipase (e.g., Novozym 435) | Minimal |
| Fischer Esterification | > 80°C | Strong Acid (e.g., H₂SO₄) | Significant |
| Low-Temperature Acid Catalysis | 40-60°C | Milder Acid (e.g., DBSA) | Moderate |
Experimental Protocols
Protocol 1: Enzymatic Synthesis of cis-Ethyl Palmitoleate (Recommended)
This protocol is designed to maximize the yield of cis-ethyl palmitoleate while minimizing isomerization.
Materials:
-
cis-Palmitoleic acid
-
Anhydrous ethanol
-
Immobilized Candida antarctica lipase B (Novozym 435)
-
Anhydrous n-hexane (or other suitable solvent)
-
Molecular sieves (optional)
-
Reaction vessel (e.g., screw-capped flask)
-
Shaking incubator or magnetic stirrer with temperature control
Procedure:
-
Reactant Preparation: In the reaction vessel, dissolve cis-palmitoleic acid in anhydrous n-hexane. Add anhydrous ethanol in a 1:3 to 1:5 molar ratio (acid to alcohol).
-
Enzyme Addition: Add Novozym 435 to the reaction mixture. A typical enzyme loading is 5-10% by weight of the substrates.
-
Reaction Incubation: Seal the vessel and place it in a shaking incubator at 40-50°C with moderate agitation (e.g., 150-200 rpm).
-
Monitoring the Reaction: Periodically take small aliquots of the reaction mixture to monitor the conversion of palmitoleic acid to this compound by GC-MS or TLC.
-
Reaction Termination and Product Recovery: Once the desired conversion is reached (typically within 24 hours), stop the reaction by filtering out the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Purification: Remove the solvent and excess ethanol from the filtrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography if necessary.
Protocol 2: Low-Temperature Acid-Catalyzed Esterification
This protocol is an alternative for chemical synthesis that aims to reduce isomerization compared to traditional Fischer esterification.
Materials:
-
cis-Palmitoleic acid
-
Anhydrous ethanol
-
4-Dodecylbenzenesulfonic acid (DBSA) or another mild acid catalyst
-
Anhydrous solvent (e.g., toluene)
-
Reaction vessel with a Dean-Stark trap
-
Magnetic stirrer with heating
Procedure:
-
Reactant Preparation: To the reaction vessel, add cis-palmitoleic acid, anhydrous ethanol (in excess, e.g., 5-10 equivalents), and the anhydrous solvent.
-
Catalyst Addition: Add the mild acid catalyst (e.g., 5-10 mol% DBSA).
-
Reaction: Heat the mixture to a gentle reflux at the lowest possible temperature that allows for the azeotropic removal of water using the Dean-Stark trap.
-
Monitoring and Workup: Monitor the reaction by TLC or GC. Once complete, cool the mixture, wash with a saturated sodium bicarbonate solution to neutralize the acid, then with brine. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting logic for high trans-isomer formation.
Caption: Decision workflow for selecting a synthesis method.
References
Technical Support Center: Enhancing Chromatographic Resolution of Ethyl Palmitoleate
Welcome to our dedicated support center for resolving challenges in the chromatographic analysis of ethyl palmitoleate. This resource is designed for researchers, scientists, and drug development professionals to provide targeted solutions to common separation issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of poor resolution or peak co-elution when analyzing this compound?
A1: Poor resolution in the chromatography of this compound, where peaks overlap, can stem from several factors:
-
Inadequate Method Parameters: Suboptimal conditions such as an incorrect temperature program in Gas Chromatography (GC) or an unsuitable mobile phase composition in High-Performance Liquid Chromatography (HPLC) can lead to poor separation.[1]
-
Improper Column Selection: The choice of stationary phase is critical. If the column chemistry does not provide sufficient selectivity between this compound and other components in the sample, co-elution will occur.[1][2]
-
Presence of Isomers: Structural isomers of this compound or other fatty acid ethyl esters (FAEEs) with similar physicochemical properties can be inherently difficult to separate.[1]
-
Complex Sample Matrix: Interfering compounds from the sample matrix can co-elute with the target analyte, compromising peak purity and resolution.[1]
-
Column Overloading: Injecting too much sample can lead to broadened, asymmetric peaks that are poorly resolved.
Q2: How can I identify if my this compound peak is co-eluting with another compound?
A2: Detecting co-elution can be challenging, but there are several indicators:
-
Peak Shape Analysis: Look for asymmetrical peak shapes, such as peak fronting, tailing, or the appearance of shoulders on the peak.
-
Mass Spectrometry (MS) Detection: If using a mass spectrometer, examine the mass spectrum across the peak. A changing mass spectrum from the beginning to the end of the peak indicates the presence of more than one compound.
-
Varying Chromatographic Conditions: Slightly altering parameters like the temperature ramp rate in GC or the mobile phase composition in HPLC can sometimes cause a co-eluting peak to partially separate, revealing its presence.
Q3: What are the first steps I should take to troubleshoot poor resolution?
A3: A systematic approach is crucial for effective troubleshooting. Start by optimizing the three key factors that govern chromatographic resolution: efficiency (N), selectivity (α), and retention factor (k).
-
Optimize Retention Factor (k'): Ensure the analyte is retained sufficiently on the column. A k' value between 1 and 5 is often ideal. In HPLC, you can achieve this by using a weaker mobile phase.
-
Improve Selectivity (α): This is the ability of the chromatographic system to differentiate between analytes. Modifying the mobile phase composition (HPLC) or changing the stationary phase chemistry (GC or HPLC) are powerful ways to improve selectivity.
-
Increase Efficiency (N): This relates to the narrowness of the peaks. Using a longer column, a column with a smaller particle size (HPLC), or a narrower internal diameter (GC) can increase efficiency. Also, ensure your system is well-maintained, as a new, well-packed column generally provides higher efficiency.
Below is a logical workflow for troubleshooting poor resolution.
Troubleshooting Guides
Guide 1: Gas Chromatography (GC) Method Optimization
Poor resolution in the GC analysis of this compound can often be resolved by systematically optimizing the method parameters.
Issue: Poor resolution between this compound and a closely eluting peak.
1. Adjust the Temperature Program
-
Rationale: The temperature program significantly impacts the separation of compounds based on their boiling points and interactions with the stationary phase. Altering the ramp rate can change the relative retention times of analytes.
-
Protocol:
-
Decrease the initial oven temperature: This can improve the separation of more volatile compounds that elute early in the chromatogram.
-
Modify the temperature ramp rate: A slower ramp rate generally provides better resolution but increases the total analysis time. Conversely, a faster ramp can sometimes improve separation for specific compound pairs. Experiment with decreasing the ramp rate by 2-5°C/min increments.
-
2. Optimize Carrier Gas Flow Rate
-
Rationale: The linear velocity of the carrier gas (e.g., Helium, Hydrogen) affects column efficiency (plate number). An optimal flow rate will result in sharper peaks and better resolution.
-
Protocol:
-
Determine the optimal flow rate for your column dimensions and carrier gas. This information is often provided by the column manufacturer.
-
If the flow rate is too high or too low, adjust it accordingly and re-analyze the sample. For many capillary columns, optimal flow rates are in the range of 25-35 cm/s.
-
3. Select an Appropriate GC Column
-
Rationale: The stationary phase is the most critical factor for achieving selectivity. For fatty acid esters like this compound, polar stationary phases are typically required to achieve separation based on the degree of unsaturation as well as carbon number.
-
Column Selection:
-
High Polarity Columns: Columns with cyanopropyl-based stationary phases (e.g., HP-88, DB-23) are excellent for separating complex mixtures of fatty acid esters, including cis/trans isomers.
-
WAX Columns: Polyethylene glycol (PEG) phases (e.g., DB-Wax, FAMEWAX) are also widely used and provide good separation for less complex samples.
-
Quantitative Data: GC Column Selection Guide
| Stationary Phase Type | Polarity | Key Characteristics | Recommended Use for this compound |
| Biscyanopropyl Polysiloxane | Very High | Excellent for separating cis/trans isomers. | When co-elution with geometric isomers is suspected. |
| Polyethylene Glycol (PEG) | High | Good for general-purpose FAME analysis, separates by carbon number and unsaturation. | Standard analysis where complex isomer separation is not the primary issue. |
| 5% Phenyl Polysiloxane | Low | Separates primarily by boiling point. | Not recommended for resolving this compound from similar fatty acid esters. |
Experimental Protocol: GC Analysis of this compound
This protocol provides a starting point for the analysis of fatty acid ethyl esters.
-
Sample Preparation: Dissolve the sample containing this compound in a suitable solvent like hexane to a final concentration of approximately 0.2-0.4 mg/mL per component.
-
GC System: Agilent GC system (or equivalent) with a Flame Ionization Detector (FID).
-
Column: Agilent J&W DB-23 (60 m x 0.25 mm ID, 0.15 µm film thickness).
-
Inlet:
-
Temperature: 250°C
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Carrier Gas: Helium at a constant pressure of 230 kPa (approximately 33 cm/s at 50°C).
-
Oven Program:
-
Initial Temperature: 50°C, hold for 1 min.
-
Ramp 1: 25°C/min to 175°C.
-
Ramp 2: 4°C/min to 230°C.
-
Hold: 5 min at 230°C.
-
-
Detector (FID):
-
Temperature: 280°C
-
Hydrogen flow: 40 mL/min
-
Air flow: 450 mL/min
-
Makeup gas (Helium): 30 mL/min
-
Guide 2: High-Performance Liquid Chromatography (HPLC) Method Optimization
For HPLC, resolution is primarily influenced by the mobile phase composition, stationary phase chemistry, and column temperature.
Issue: Ethyl palmitate co-elutes with another non-polar compound in Reverse-Phase HPLC.
1. Adjust Mobile Phase Composition
-
Rationale: Changing the solvent strength or type can alter selectivity and improve separation. This is often the most powerful and first-line approach to improving resolution in HPLC.
-
Protocol:
-
Change Solvent Strength (Isocratic): If using an isocratic method, decrease the percentage of the strong organic solvent (e.g., acetonitrile or methanol). This will increase retention times and may improve the separation between closely eluting peaks.
-
Change Solvent Type: The selectivity of acetonitrile and methanol can differ significantly. If you are using acetonitrile, try substituting it with methanol, or vice-versa.
-
Introduce a Third Solvent: Adding a small amount of a third solvent, such as tetrahydrofuran (THF), can sometimes provide the necessary change in selectivity to resolve difficult peaks.
-
Implement a Gradient: For complex samples, a gradient elution (gradually changing the mobile phase composition) is often more effective than an isocratic method. A shallower gradient provides more time for separation and can significantly improve resolution.
-
2. Adjust Column Temperature
-
Rationale: Temperature affects the viscosity of the mobile phase and the kinetics of interaction between the analytes and the stationary phase.
-
Protocol:
-
Increase or decrease the column temperature in 5-10°C increments.
-
Note that higher temperatures decrease viscosity, which can lead to sharper peaks and shorter run times, but may also alter selectivity or cause degradation of thermally labile compounds.
-
3. Change the Stationary Phase
-
Rationale: If mobile phase and temperature adjustments are insufficient, a different column chemistry may be required to provide alternative selectivity.
-
Protocol:
-
Change Alkyl Chain Length: If using a standard C18 column, switching to a C8 or C12 column can alter retention characteristics.
-
Try a Different Chemistry: Consider a column with a different stationary phase, such as a phenyl-hexyl or an embedded polar group (amide) column. These phases can offer different selectivity for lipids and other non-polar compounds. A study on palmitoleic acid purification found that a medium bonding density C18 column was suitable.
-
Quantitative Data: HPLC Troubleshooting Summary
| Parameter | Action | Expected Outcome on Resolution |
| Mobile Phase Strength | Decrease % of organic solvent | Increases retention, may improve separation. |
| Mobile Phase Type | Switch from Acetonitrile to Methanol (or vice versa) | Alters selectivity (α), potentially resolving co-eluting peaks. |
| Elution Mode | Switch from Isocratic to a shallower Gradient | Improves separation of complex mixtures with varying polarities. |
| Temperature | Increase or decrease by 5-10°C | Affects viscosity and selectivity, can improve peak shape. |
| Stationary Phase | Switch from C18 to Phenyl-Hexyl | Provides different intermolecular interactions, altering selectivity. |
Experimental Protocol: Reverse-Phase HPLC Analysis of this compound
This protocol provides a general starting point for RP-HPLC analysis.
-
Sample Preparation: Dissolve the lipid extract containing this compound in the initial mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter.
-
HPLC System: A standard HPLC system with a UV or MS detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Elution Program (Gradient):
-
Start with 70% B.
-
Linearly increase to 100% B over 20 minutes.
-
Hold at 100% B for 5 minutes.
-
Return to 70% B and equilibrate for 5 minutes before the next injection.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 205 nm (as esters have weak chromophores) or Mass Spectrometry for higher sensitivity and specificity.
References
Technical Support Center: Strategies for Scaling Up Ethyl Palmitoleate Production
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on scaling up the production of ethyl palmitoleate. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during the transition from laboratory to pilot-scale synthesis.
Troubleshooting Guide
This guide addresses specific issues that may arise during the scaling up of this compound production, offering potential causes and solutions in a question-and-answer format.
| Question ID | Question | Potential Causes | Troubleshooting Steps |
| TS-001 | Why is my reaction yield significantly lower at pilot scale compared to the lab scale? | 1. Mass Transfer Limitations: Inadequate mixing in larger reactors can lead to poor contact between reactants (palmitoleic acid, ethanol) and the catalyst.[1] 2. Temperature Gradients: Uneven heating in large vessels can create localized hot or cold spots, affecting reaction kinetics.[2] 3. Catalyst Deactivation: Immobilized enzymes may be more susceptible to mechanical stress and deactivation in larger, more turbulent systems. For chemical catalysts, sensitivity to residual water or free fatty acids in bulk feedstocks can be an issue.[3][4] 4. Incomplete Water Removal: In esterification reactions, the accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, reducing the yield.[5] | 1. Optimize Agitation: Increase the stirring speed or use baffles in the reactor to improve mixing. For enzymatic reactions, be mindful of shear stress on the catalyst. A stirring speed above 600 rpm is often needed to overcome external mass transfer limitations. 2. Improve Heat Distribution: Use a jacketed reactor with a circulating thermal fluid and ensure proper insulation. Multiple temperature probes can help monitor for gradients. 3. Catalyst Selection and Handling: For enzymatic processes, select robust immobilized lipases. For chemical catalysts, ensure the feedstock is pre-treated to remove excess water and free fatty acids. 4. Efficient Water Removal: Implement an effective water removal system, such as vacuum distillation or the use of molecular sieves, especially in larger batches. |
| TS-002 | The final product purity is lower than expected after scale-up. What could be the reason? | 1. Side Reactions: Higher temperatures or longer reaction times in larger batches can promote side reactions, such as the formation of soaps if a base catalyst is used with feedstock containing free fatty acids. 2. Inefficient Downstream Processing: Purification methods that work well in the lab, like simple column chromatography, may not be as effective or scalable. 3. Feedstock Variability: Larger batches of raw materials may have greater variability in composition, including the presence of impurities that can interfere with the reaction or purification. | 1. Optimize Reaction Conditions: Re-evaluate and optimize the reaction temperature and time for the pilot scale. If using a base catalyst, ensure the free fatty acid content of the feedstock is below 1%. 2. Scale-Up Purification Methods: Transition to more scalable purification techniques like fractional distillation under vacuum or supercritical fluid chromatography for large-scale separation. 3. Implement Quality Control: Institute rigorous quality control checks for incoming raw materials to ensure consistency. |
| TS-003 | My immobilized lipase catalyst is losing activity much faster at the pilot scale. Why is this happening and what can be done? | 1. Mechanical Stress: Higher agitation speeds and the hydrodynamics of larger reactors can cause physical damage to the immobilized enzyme beads. 2. Inhibition by Substrates or Products: High local concentrations of ethanol or glycerol can inhibit or deactivate the lipase. 3. Temperature and pH Excursions: Poorly controlled temperature or pH in a large reactor can lead to irreversible enzyme denaturation. | 1. Optimize Reactor Design and Agitation: Use a reactor with a design that minimizes shear stress, such as a packed-bed reactor. Optimize the stirrer design and speed to ensure adequate mixing without excessive mechanical force. 2. Control Substrate Addition: Implement a fed-batch or continuous feeding strategy for ethanol to maintain a low concentration in the reactor, thus avoiding enzyme inhibition. 3. Ensure Homogeneous Conditions: Improve monitoring and control of temperature and pH throughout the reactor to prevent localized conditions that could harm the enzyme. |
| TS-004 | Emulsion formation is complicating the separation of this compound from the glycerol byproduct. How can this be resolved? | 1. Presence of Free Fatty Acids and Water: High levels of free fatty acids in the feedstock can react with a base catalyst to form soap, which acts as an emulsifier. 2. Intense Mixing: High-shear mixing can create stable emulsions that are difficult to break. | 1. Feedstock Pre-treatment: If using a base-catalyzed process, pre-treat the oil to reduce the free fatty acid content to less than 1%. This can be done via an initial acid-catalyzed esterification step. 2. Optimize Separation Conditions: Allow for a longer settling time for gravity separation. The addition of a saturated salt solution (brine) can help break the emulsion. For larger scales, centrifugation is a more effective method for phase separation. |
Frequently Asked Questions (FAQs)
1. What are the primary methods for producing this compound?
The main methods for this compound synthesis are:
-
Enzymatic Esterification/Transesterification: This method uses lipases as biocatalysts to react palmitoleic acid or a palmitoleate-rich oil with ethanol. It is favored for its high specificity, mild reaction conditions, and reduced byproduct formation.
-
Chemical Transesterification: This involves reacting a palmitoleate-rich triglyceride source (like fish or vegetable oils) with ethanol in the presence of an acid or base catalyst. Base-catalyzed reactions are generally faster but are sensitive to water and free fatty acids.
-
Direct Esterification: This is the reaction of palmitoleic acid with ethanol, typically in the presence of an acid catalyst like sulfuric acid.
2. What are the key challenges in scaling up this compound production from a lab to a pilot plant?
The key challenges include:
-
Maintaining Yield and Purity: Issues with mass and heat transfer in larger reactors can lead to lower yields and the formation of impurities.
-
Catalyst Performance and Recovery: The efficiency and stability of catalysts, especially immobilized enzymes, can be affected by the different physical stresses in a larger system.
-
Downstream Processing: Purification methods need to be adapted for larger volumes, moving from lab-scale techniques to more industrial methods like fractional distillation.
-
Process Control and Monitoring: Ensuring uniform conditions (temperature, pH, mixing) throughout a large reactor is more complex than in a small flask.
3. How do I choose between a chemical and an enzymatic catalyst for large-scale production?
The choice depends on several factors:
-
Feedstock Quality: Enzymatic catalysts are more tolerant of high free fatty acid (FFA) and water content in the feedstock. Chemical base catalysts require feedstocks with low FFA to prevent soap formation.
-
Operating Conditions: Enzymatic reactions occur under milder conditions (lower temperature and pressure), which can reduce energy costs and be safer. Chemical catalysis often requires higher temperatures and pressures.
-
Product Purity and Downstream Processing: Enzymatic processes often yield a purer product with fewer byproducts, simplifying purification. Chemical catalysis can lead to more complex mixtures requiring more intensive purification.
-
Catalyst Cost and Reusability: While enzymes can be more expensive upfront, immobilized lipases can be reused for multiple batches, potentially lowering costs over time. Homogeneous chemical catalysts are typically not reused and require removal from the product stream.
4. What are the critical parameters to optimize when scaling up an enzymatic esterification process?
The critical parameters to optimize are:
-
Temperature: Affects reaction rate and enzyme stability.
-
Substrate Molar Ratio (Ethanol:Palmitoleic Acid/Oil): An excess of ethanol can drive the reaction forward but can also inhibit the enzyme.
-
Enzyme Loading: The amount of catalyst affects the reaction rate.
-
Agitation Speed: Crucial for overcoming mass transfer limitations without causing mechanical damage to the catalyst.
-
Water Content: Water is a byproduct that can reverse the reaction; its removal is essential for high yields.
Data Presentation: Lab Scale vs. Pilot Scale
The following tables summarize typical quantitative data for the enzymatic synthesis of this compound, highlighting the differences between laboratory and pilot-scale operations.
Table 1: Comparison of Reaction Parameters and Yields
| Parameter | Laboratory Scale (100 mL - 1 L) | Pilot Scale (10 L - 100 L) | Key Considerations for Scale-Up |
| Reactor Volume | 100 mL - 1 L | 10 L - 100 L | Reactor geometry and surface-to-volume ratio change, affecting heat and mass transfer. |
| Typical Batch Size | 50 g - 500 g | 5 kg - 50 kg | Larger batches require more robust process control. |
| Ethanol to Oil Molar Ratio | 3:1 to 6:1 | 3:1 to 5:1 (often optimized lower) | Stepwise addition of ethanol is often employed at pilot scale to avoid enzyme inhibition. |
| Enzyme Loading (wt% of oil) | 5% - 10% | 2% - 8% | Optimized to balance reaction time and cost. |
| Temperature | 40 - 60 °C | 40 - 60 °C | Maintaining a uniform temperature is more challenging at a larger scale. |
| Reaction Time | 8 - 24 hours | 12 - 36 hours | Often longer due to mass transfer limitations. |
| Typical Yield | >95% | 85% - 95% | Yield can be lower initially due to non-ideal conditions at scale. |
Table 2: Comparison of Purification Methods and Product Quality
| Parameter | Laboratory Scale | Pilot Scale | Key Considerations for Scale-Up |
| Primary Purification Method | Silica Gel Column Chromatography, SPE | Vacuum Fractional Distillation, Urea Complexation | Scalability, solvent consumption, and cost drive the choice of method. |
| Glycerol Separation | Gravity separation in a separatory funnel | Gravity separation followed by centrifugation | Emulsion formation can be a greater issue at a larger scale. |
| Solvent Removal | Rotary Evaporation | Falling Film or Wiped Film Evaporation | Efficiency of solvent removal is critical for product purity. |
| Final Purity Achieved | >98% | 95% - 99% | Dependent on the efficiency of the scaled-up purification train. |
| Throughput | g/day | kg/day | A significant increase in throughput is the primary goal of scaling up. |
Experimental Protocols
Protocol 1: Laboratory-Scale Enzymatic Synthesis of this compound
This protocol describes a typical batch reaction in a laboratory setting.
Materials:
-
Palmitoleic acid or palmitoleate-rich oil (e.g., from fish or macadamia nuts)
-
Ethanol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435)
-
Heptane (or other suitable solvent, optional for solvent-based systems)
-
Molecular sieves (optional, for water removal)
-
Magnetic stirrer with hotplate
-
Round-bottom flask (250 mL)
-
Condenser
-
Temperature probe
Procedure:
-
Reactant Preparation: Add 50 g of palmitoleic acid and the desired molar ratio of ethanol (e.g., 4:1 ethanol to acid) to the 250 mL round-bottom flask. If using a solvent, add it at this stage.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5 wt% of the oil, which is 2.5 g).
-
Reaction Setup: Equip the flask with a magnetic stir bar, a condenser, and a temperature probe. Place the flask on the magnetic stirrer with the hotplate.
-
Reaction Conditions: Heat the mixture to the desired temperature (e.g., 50°C) and stir at a constant rate (e.g., 200-300 rpm).
-
Monitoring: Take small samples periodically (e.g., every 2 hours) to monitor the conversion to this compound using techniques like gas chromatography (GC) or titration of the remaining free fatty acids.
-
Reaction Termination: Once the desired conversion is reached (typically >95% in 8-12 hours), stop the heating and stirring.
-
Product Recovery: Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can be washed with solvent and stored for reuse.
-
Purification:
-
Transfer the liquid mixture to a separatory funnel to separate the top ester layer from the bottom glycerol layer (if formed).
-
Wash the ester layer with warm deionized water to remove any residual glycerol and ethanol.
-
Dry the ester layer over anhydrous sodium sulfate.
-
Remove any remaining solvent by rotary evaporation to obtain the final this compound product.
-
Protocol 2: Pilot-Scale Enzymatic Synthesis of this compound
This protocol outlines the procedure for a larger, pilot-scale batch.
Materials:
-
Palmitoleic acid or palmitoleate-rich oil (20 kg)
-
Ethanol (anhydrous)
-
Immobilized lipase (e.g., Novozym 435)
-
Jacketed glass or stainless-steel reactor (50 L) with overhead mechanical stirrer, baffles, and temperature control unit
-
Vacuum pump
-
Filtration system
-
Centrifuge (optional, for phase separation)
Procedure:
-
Reactant Charging: Charge the 50 L jacketed reactor with 20 kg of pre-heated (to 50°C) palmitoleic acid.
-
Enzyme Addition: Add the immobilized lipase (e.g., 4 wt% of the oil, which is 0.8 kg).
-
Reaction Setup: Seal the reactor. Start the overhead stirrer at a moderate speed (e.g., 150-250 rpm) to ensure the enzyme is suspended without causing excessive shear.
-
Reaction Conditions:
-
Set the jacket temperature to maintain the reaction mixture at 50°C.
-
Begin a stepwise or slow continuous addition of the total required ethanol (e.g., a 3:1 molar ratio to the acid) over several hours to minimize enzyme inhibition.
-
Apply a partial vacuum to the reactor headspace to facilitate the removal of water as it is formed.
-
-
Monitoring: Use an in-line sensor or draw samples from a sample port to monitor the reaction progress by GC.
-
Reaction Termination: When the reaction reaches the target conversion (e.g., >90% in 12-24 hours), stop the ethanol feed and cool the reactor.
-
Product Recovery: Drain the reaction mixture from the reactor through a filtration system to recover the immobilized enzyme.
-
Purification:
-
Allow the crude product to settle in a holding tank to gravity-separate the bulk of the glycerol. A centrifuge can be used to accelerate and improve this separation.
-
Wash the crude this compound phase with warm water in the reactor or a separate washing vessel.
-
Transfer the washed ester to a vacuum distillation unit to remove residual water, ethanol, and any light impurities, yielding the purified this compound.
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships in the production of this compound.
Caption: Workflow comparison between lab-scale and pilot-scale this compound production.
Caption: Troubleshooting logic for addressing low yield during scale-up.
Caption: Decision pathway for catalyst selection based on feedstock quality.
References
- 1. Lipase-catalyzed esterification for efficient acylglycerols synthesis in a solvent-free system: Process optimization, mass transfer insights and kinetic modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. newfoodmagazine.com [newfoodmagazine.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. extension.okstate.edu [extension.okstate.edu]
- 5. 8.2 The Reaction of Biodiesel: Transesterification | EGEE 439: Alternative Fuels from Biomass Sources [courses.ems.psu.edu]
Validation & Comparative
Ethyl Palmitoleate: An In Vivo Examination of its Anti-Inflammatory Efficacy
A Comparative Guide for Researchers
The escalating interest in fatty acid esters as potential therapeutic agents has brought ethyl palmitoleate to the forefront of anti-inflammatory research. This guide provides a comprehensive in vivo validation of this compound's anti-inflammatory activity, offering a comparative analysis with other agents, detailed experimental protocols, and a breakdown of its mechanism of action. This document is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially utilize this compound in their work.
Comparative Analysis of Anti-Inflammatory Activity
In vivo studies have demonstrated the significant anti-inflammatory properties of this compound. Its efficacy has been evaluated in comparison to other fatty acid esters, such as methyl palmitate, and the well-established non-steroidal anti-inflammatory drug (NSAID), indomethacin. The following table summarizes the quantitative data from key experimental models.
| Experimental Model | Agent | Dose | Effect | Key Findings |
| Carrageenan-Induced Rat Paw Edema | Ethyl Palmitate | 5, 10, or 20 ml/kg (i.p.) | Inhibition of paw volume | Significant inhibition of paw volume by 36%, 63.9%, and 67.8% respectively.[1] |
| Methyl Palmitate | 75 or 150 mg/kg (i.p.) | Inhibition of paw volume | Significant inhibition of paw volume by 34.4% and 55.7% respectively.[1] | |
| Indomethacin | 5 mg/kg (i.p.) | Inhibition of paw volume | Significant inhibition of paw volume by 76%.[1] | |
| LPS-Induced Endotoxemia in Rats | Ethyl Palmitate | 10 ml/kg | Reduction of pro-inflammatory cytokines | Significantly inhibited IL-6 levels at 3, 6, and 9 hours after LPS challenge.[1] |
| Methyl Palmitate | 150 mg/kg | Reduction of pro-inflammatory cytokines | Significantly inhibited IL-6 levels at 6 and 9 hours after LPS challenge.[1] | |
| Indomethacin | 5 mg/kg | Reduction of pro-inflammatory cytokines | Exhibited significant inhibition of IL-6 levels at 3, 6, and 9 hours after LPS challenge. | |
| Croton Oil-Induced Ear Edema in Rats | Ethyl Palmitate | - | Reduction of ear edema and neutrophil infiltration | Reduced ear edema and myeloperoxidase (MPO) activity. |
| Methyl Palmitate | - | Reduction of ear edema and neutrophil infiltration | Reduced ear edema and myeloperoxidase (MPO) activity. |
Mechanism of Action: Signaling Pathways
This compound exerts its anti-inflammatory effects through the modulation of key signaling pathways. A significant mechanism involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. By inhibiting NF-κB, this compound reduces the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).
Furthermore, recent studies have highlighted the role of fetuin-A, a liver-secreted protein, in mediating the anti-inflammatory effects of ethyl palmitate. Ethyl palmitate has been shown to induce the hepatic production of fetuin-A, which can then modulate the Toll-like receptor 4 (TLR4) signaling pathway, dampening the inflammatory cascade initiated by ligands like lipopolysaccharide (LPS).
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments used to validate the anti-inflammatory activity of this compound.
Carrageenan-Induced Paw Edema in Rats
This model is a widely used acute inflammatory model to assess the efficacy of anti-inflammatory agents.
Protocol:
-
Animal Model: Male Wistar rats are typically used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week before the experiment.
-
Grouping: Rats are randomly divided into control and treatment groups.
-
Dosing: Test compounds (ethyl palmitate, methyl palmitate) or the standard drug (indomethacin) are administered intraperitoneally (i.p.) at specified doses. The control group receives the vehicle.
-
Induction of Edema: One hour after drug administration, acute inflammation is induced by injecting a 1% w/v solution of carrageenan in saline into the sub-plantar region of the right hind paw.
-
Measurement of Paw Edema: Paw volume is measured immediately before carrageenan injection and at various time points after (e.g., 60, 120, and 180 minutes) using a plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
Lipopolysaccharide (LPS)-Induced Endotoxemia in Rats
This model mimics systemic inflammation and is used to evaluate the effect of anti-inflammatory agents on cytokine production.
Protocol:
-
Animal Model: Male Wistar rats are used.
-
Grouping and Dosing: Animals are divided into groups and administered the test compounds or vehicle as described in the paw edema model.
-
Induction of Endotoxemia: Endotoxemia is induced by an intraperitoneal injection of LPS.
-
Sample Collection: Blood samples are collected at different time points (e.g., 3, 6, and 9 hours) after LPS injection.
-
Cytokine Analysis: Plasma levels of pro-inflammatory cytokines such as TNF-α and IL-6 are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Tissue Analysis: Liver and lung tissues may be collected for histopathological examination and to measure the expression of NF-κB.
Croton Oil-Induced Ear Edema in Rats
This is a model of topical inflammation used to assess the anti-inflammatory effects of agents applied directly to the skin.
Protocol:
-
Animal Model: Male Wistar rats are used.
-
Induction of Edema: A solution of croton oil in a suitable solvent is applied to the inner surface of the right ear. The left ear serves as a control.
-
Treatment: Test compounds are typically applied topically to the ear before or after the croton oil application.
-
Measurement of Edema: After a specific period (e.g., 4-6 hours), the rats are euthanized, and circular sections are punched out from both ears and weighed. The difference in weight between the right and left ear punches indicates the degree of edema.
-
Myeloperoxidase (MPO) Assay: To quantify neutrophil infiltration, the ear tissue is homogenized, and MPO activity is measured.
Conclusion
The in vivo evidence strongly supports the anti-inflammatory activity of this compound. Its ability to reduce edema, decrease pro-inflammatory cytokine levels, and modulate key signaling pathways like NF-κB and TLR4 makes it a promising candidate for further investigation as a therapeutic agent for inflammatory conditions. The comparative data presented in this guide demonstrates its efficacy relative to other fatty acid esters and established anti-inflammatory drugs. The detailed experimental protocols provide a foundation for researchers to replicate and expand upon these findings.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for Ethyl Palmitoleate
For researchers, scientists, and professionals in drug development, the accurate quantification of ethyl palmitoleate, a fatty acid ethyl ester (FAEE), is crucial, particularly in its role as a biomarker for alcohol consumption. The selection of an appropriate analytical method is paramount for obtaining reliable and reproducible data. This guide provides a comparative overview of the primary analytical techniques used for this compound quantification, with a focus on their performance characteristics and experimental protocols. While direct cross-validation studies for this compound are not extensively documented in publicly available literature, this guide collates validation data from various studies on FAEEs to offer a comprehensive comparison.
The two predominant methods for the analysis of this compound are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1] Both techniques offer high sensitivity and specificity, which are essential for detecting the typically low concentrations of this compound in biological matrices.[1]
Data Presentation: Performance Comparison of Analytical Methods
The performance of an analytical method is determined by several key validation parameters. The following tables summarize the quantitative data for GC-MS and LC-MS/MS from various studies, providing a basis for comparison.
Table 1: Performance Characteristics of GC-MS Methods for FAEEs (including Ethyl Palmitate)
| Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Hair | >0.998 | 0.005 - 0.009 ng/mg | 0.016 - 0.025 ng/mg | [2] |
| Hair | >0.999 | - | - | [3] |
| Meconium | >0.99 | 0.8 - 7.5 ng/g | 5 - 25 ng/g | [4] |
| Meconium | - | 0.020 - 0.042 nmol/g | - | |
| Plasma | - | 5 - 10 nM | 60 nM | |
| Urine | 0.9886 | - | - | |
| Olive Oil | - | <1 mg/kg | <1.5 mg/kg |
Table 2: Performance Characteristics of LC-MS/MS Methods for FAEEs (including Ethyl Palmitate)
| Matrix | Linearity (r²) | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference(s) |
| Dried Blood Spots | - | - | 15 - 37 ng/mL | |
| Hair (for EtG) | >0.999 | - | - |
Experimental Workflows and Logical Relationships
The general workflow for the analysis of this compound involves sample preparation, chromatographic separation, and detection. The following diagram illustrates a typical workflow.
A cross-validation workflow is essential to ensure consistency and reliability when comparing different analytical methods.
Experimental Protocols
Detailed methodologies are critical for the replication and comparison of analytical results. Below are outlines of typical experimental protocols for the analysis of this compound.
1. Gas Chromatography-Mass Spectrometry (GC-MS) for FAEEs in Hair
-
Sample Preparation:
-
Decontaminate 20-50 mg of hair by washing sequentially with deionized water and n-heptane.
-
Allow the hair to dry completely.
-
Cut the washed and dried hair into small pieces (approximately 1 mm).
-
To the hair sample in a suitable vial, add an internal standard solution (e.g., deuterated ethyl palmitate).
-
Perform extraction using a suitable solvent. A common method is Headspace Solid-Phase Microextraction (HS-SPME).
-
For HS-SPME, incubate the vial at an optimized temperature (e.g., 94°C) for a specific time (e.g., 60 minutes) to allow the volatile FAEEs to adsorb onto the fiber.
-
-
GC-MS Analysis:
-
Injection: Thermally desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph.
-
Carrier Gas: Use Helium at a constant flow rate.
-
Separation: Separate the compounds on a suitable capillary column (e.g., DB-5MS).
-
Oven Temperature Program: A typical program starts at 100°C for 1 minute, then increases at a rate of 7°C/minute to 275°C, and is held for 5 minutes.
-
Detection: Detect and quantify the analytes using a mass spectrometer, often in selected ion monitoring (SIM) mode for enhanced sensitivity.
-
2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for FAEEs in Dried Blood Spots (DBS)
-
Sample Preparation:
-
Prepare dried blood spots with a specific volume of blood (e.g., 50 μL).
-
An internal standard, such as ethyl heptadecanoate, is added.
-
FAEEs are isolated using techniques like acetone precipitation, hexane lipid extraction, and solid-phase extraction (SPE) with an amino-propyl silica column.
-
-
LC-MS/MS Analysis:
-
Chromatography: Perform separation on a suitable column, such as a C8 or C18 column.
-
Mobile Phase: A gradient of organic solvent and water is typically used.
-
Detection: Use a tandem mass spectrometer in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.
-
References
Ethyl Palmitoleate vs. Palmitoleic Acid: A Comparative Guide to Their Biological Effects
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of ethyl palmitoleate and its corresponding free fatty acid, palmitoleic acid. While structurally similar, these two molecules exhibit distinct biological activities, largely dictated by their metabolic fate and the physiological context of their presence. This document summarizes key experimental findings, presents quantitative data in a comparative format, details experimental methodologies, and visualizes relevant biological pathways.
Executive Summary
Palmitoleic acid, an omega-7 monounsaturated fatty acid, has emerged as a lipokine with a range of beneficial metabolic and anti-inflammatory properties. In contrast, this compound is primarily recognized as a non-oxidative metabolite of ethanol, often implicated in alcohol-induced organ damage. The fundamental difference in their biological impact appears to stem from the rapid in vivo hydrolysis of this compound to palmitoleic acid and ethanol. When administered orally, the biological effects of this compound are largely attributable to the resulting palmitoleic acid. However, the intact ethyl ester can exert direct, and often detrimental, effects, particularly in the context of alcohol consumption.
Comparative Biological Effects
| Biological Effect | Palmitoleic Acid | This compound |
| Anti-inflammatory | Potent anti-inflammatory effects demonstrated in various models. Reduces pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) and inhibits the NF-κB signaling pathway.[1][2][3][4] | Limited direct evidence of anti-inflammatory activity. Some studies on its saturated counterpart, ethyl palmitate, show anti-inflammatory effects, but this is not directly transferable.[5] The primary anti-inflammatory potential of oral this compound is likely due to its conversion to palmitoleic acid. |
| Metabolic Regulation | Improves insulin sensitivity, enhances glucose uptake, and modulates lipid metabolism. Activates PPARα and AMPK signaling pathways. | No direct evidence of beneficial metabolic regulation by the intact ester. Oral administration is expected to yield the metabolic benefits of palmitoleic acid following hydrolysis. |
| Cardiovascular Health | Associated with improved lipid profiles, including reduced triglycerides and LDL cholesterol, and a decrease in atherosclerotic plaque formation in animal models. | No direct evidence of cardiovascular benefits. |
| Cellular Toxicity | Generally considered non-toxic and even protective against the toxicity of saturated fatty acids. | Implicated in alcohol-induced cellular toxicity, particularly in pancreatic acinar cells. Induces sustained increases in intracellular calcium, leading to mitochondrial dysfunction and cell death, especially in the presence of ethanol. |
| Bioavailability | Readily absorbed from the diet. | When taken orally, it is rapidly hydrolyzed in the gastrointestinal tract and circulation to palmitoleic acid and ethanol, making the bioavailability of the intact ester low systemically. |
Key Experimental Data
Anti-inflammatory Effects of Palmitoleic Acid
| Experimental Model | Treatment | Key Findings | Reference |
| LPS-stimulated RAW264.7 macrophages | Palmitoleic acid (80-100 µM) | Significant reduction in RANKL-induced NF-κB activation. | |
| Wistar rats with sterile inflammatory air pouches | Topical palmitoleic acid (100 µM) | Inhibition of LPS-induced release of TNF-α (73.14%), IL-1β (66.19%), and IL-6 (75.19%). | |
| High-fat diet-fed PPARα knockout mice | Palmitoleic acid supplementation | Reduced phosphorylation of NF-κB (p65) in the liver, independent of PPARα. |
Cellular Effects of this compound
| Experimental Model | Treatment | Key Findings | Reference |
| Isolated mouse pancreatic acinar cells | This compound (10-100 µM) + Ethanol (850 mM) | Sustained, concentration-dependent increases in cytosolic Ca2+ leading to cell death. | |
| Isolated myocardial mitochondria | Fatty acid ethyl esters | Concentration-dependent reduction of the respiratory control ratio, indicating mitochondrial dysfunction. |
Experimental Protocols
Palmitoleic Acid: Inhibition of NF-κB Activation in Macrophages
-
Cell Line: RAW264.7 murine macrophages stably transfected with an NF-κB-SEAP (secreted alkaline phosphatase) reporter plasmid.
-
Treatment: Cells were treated with palmitoleic acid (20–100 µM) in the presence of RANKL (35 ng/mL) for 24 hours.
-
Assay: NF-κB activation was quantified by measuring the activity of secreted alkaline phosphatase in the cell culture medium using a colorimetric assay.
-
Reference:
This compound: Measurement of Intracellular Calcium in Pancreatic Acinar Cells
-
Cell Type: Isolated mouse pancreatic acinar cells.
-
Treatment: Cells were loaded with fluorescent Ca2+ indicators (e.g., Fluo-4) and then exposed to this compound (10-100 µM) with or without ethanol.
-
Assay: Changes in intracellular Ca2+ concentration were monitored using confocal microscopy.
-
Reference:
Signaling Pathways and Metabolic Fate
Palmitoleic Acid's Anti-inflammatory and Metabolic Signaling
Palmitoleic acid exerts its beneficial effects through the modulation of key signaling pathways. It inhibits the pro-inflammatory NF-κB pathway and activates metabolic regulators like PPARα and AMPK.
Caption: Signaling pathways modulated by palmitoleic acid.
Metabolic Fate of this compound
Oral this compound undergoes rapid hydrolysis in the gastrointestinal tract and blood, releasing palmitoleic acid and ethanol. The biological effects are therefore primarily those of its hydrolysis products.
Caption: In vivo hydrolysis of this compound.
This compound-Induced Calcium Toxicity
In the presence of ethanol, this compound can lead to a toxic increase in intracellular calcium, primarily in pancreatic acinar cells, through the involvement of inositol trisphosphate receptors and subsequent mitochondrial dysfunction.
Caption: this compound-induced calcium toxicity pathway.
Conclusion
The biological effects of this compound and palmitoleic acid are context-dependent. Palmitoleic acid is a bioactive fatty acid with well-documented anti-inflammatory and metabolic benefits, making it a molecule of interest for therapeutic applications in metabolic diseases. This compound, when administered orally, serves as a prodrug for palmitoleic acid. However, the intact ester, particularly in the context of alcohol consumption, is associated with cellular toxicity. This distinction is critical for researchers and drug development professionals when evaluating the potential applications and risks of these two related molecules. Future research should aim to conduct direct comparative studies to further elucidate the nuanced differences in their biological activities.
References
- 1. Palmitoleic Acid Inhibits RANKL-Induced Osteoclastogenesis and Bone Resorption by Suppressing NF-κB and MAPK Signalling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Palmitoleic Acid (N-7) Attenuates the Immunometabolic Disturbances Caused by a High-Fat Diet Independently of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Toxicity of Ethyl Palmitoleate and Other Fatty Acid Ethyl Esters (FAEEs)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the toxicity of ethyl palmitoleate and other common fatty acid ethyl esters (FAEEs). FAEEs are non-oxidative metabolites of ethanol, formed through the esterification of fatty acids with ethanol. They have been implicated as mediators of ethanol-induced organ damage, particularly in the pancreas, liver, and heart. This document summarizes key experimental data on their comparative toxicity, details relevant experimental protocols, and visualizes the underlying molecular pathways.
Quantitative Toxicity Data
Direct comparative toxicity studies providing IC50 or LD50 values for a wide range of FAEEs under uniform experimental conditions are limited in publicly available literature. However, existing research provides valuable insights into their relative toxicities. One key finding is that unsaturated fatty acids are generally more toxic than their corresponding ethyl esters in pancreatic acinar cells.
The following table summarizes qualitative and semi-quantitative data compiled from various studies to facilitate a comparison of the cytotoxic potential of different FAEEs. It is important to note that direct comparison of absolute values between different studies can be misleading due to variations in cell types, exposure times, and assay methods.
| Fatty Acid Ethyl Ester (FAEE) | Parent Fatty Acid | Cell Type | Assay | Observation | Reference |
| This compound | Palmitoleic Acid | Pancreatic Acinar Cells | Intracellular Ca2+ | Induces sustained, concentration-dependent increases in cytosolic Ca2+, leading to cell death at concentrations of 10-100 µM. | [1] |
| Ethyl Oleate | Oleic Acid | Pancreatic Acinar Cells | LDH Leakage, ATP Levels | Less toxic than its parent fatty acid, oleic acid. Oleic acid caused significantly more LDH leakage and ATP depletion. | [2] |
| Ethyl Palmitate | Palmitic Acid | Pancreatic Acinar Cells | LDH Leakage, ATP Levels | Less toxic than its parent fatty acid, palmitic acid. | [2] |
| Ethyl Linoleate | Linoleic Acid | Pancreatic Acinar Cells | LDH Leakage, ATP Levels | Less toxic than its parent fatty acid, linoleic acid. Linoleic acid induced greater LDH leakage and ATP reduction. | [2] |
| Ethyl Oleate | Not Applicable | AR42J (pancreatic) | Apoptosis Assay | Induced concentration-dependent apoptosis. | [3] |
Key Insights from the Data:
-
Parent Fatty Acids are More Toxic: A crucial finding is that unsaturated fatty acids like oleic acid and linoleic acid are more cytotoxic to pancreatic acinar cells than their corresponding ethyl esters (ethyl oleate and ethyl linoleate). This suggests that the esterification of fatty acids to FAEEs might be a mechanism to mitigate the toxicity of free fatty acids.
-
Calcium Dysregulation is a Key Mechanism: this compound has been shown to induce toxicity in pancreatic acinar cells by causing a sustained increase in intracellular calcium concentrations, which leads to mitochondrial dysfunction and ultimately cell death.
-
Apoptosis Induction: FAEEs, such as ethyl oleate, can induce apoptosis in a concentration-dependent manner in pancreatic cells.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of toxicity studies. Below are protocols for common in vitro assays used to assess the cytotoxicity of FAEEs.
Cell Viability Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells in culture (e.g., pancreatic acinar cells, HepG2 cells)
-
96-well plates
-
FAEEs of interest (e.g., this compound, ethyl oleate)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the FAEEs in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of FAEEs. Include a vehicle control (medium with the solvent used to dissolve FAEEs, e.g., a low concentration of ethanol or DMSO) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals by viable cells.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell viability) can be determined by plotting cell viability against the log of the compound concentration.
Cytotoxicity Assessment using LDH Assay
The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the activity of LDH released from damaged cells into the culture medium.
Materials:
-
Cells in culture
-
96-well plates
-
FAEEs of interest
-
LDH assay kit (containing substrate, cofactor, and dye solutions)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Cell culture medium
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. In addition to the vehicle and negative controls, prepare wells for a maximum LDH release control by adding lysis buffer to untreated cells.
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet the cells. Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release Absorbance) / (Maximum LDH Release Absorbance - Spontaneous LDH Release Absorbance)] x 100
Signaling Pathways and Experimental Workflows
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates a typical workflow for assessing the cytotoxicity of FAEEs using in vitro cell-based assays.
Caption: Workflow for in vitro cytotoxicity assessment of FAEEs.
Signaling Pathway of FAEE-Induced Pancreatic Acinar Cell Injury
FAEEs are known to induce cellular injury through a cascade of events initiated by the disruption of intracellular calcium homeostasis. This leads to mitochondrial dysfunction, oxidative stress, and ultimately, cell death through apoptosis or necrosis.
References
- 1. Fatty acid ethyl esters cause pancreatic calcium toxicity via inositol trisphosphate receptors and loss of ATP synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fatty Acid Ethyl Esters Are Less Toxic Than Their Parent Fatty Acids Generated during Acute Pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ethanol-induced cytotoxicity in rat pancreatic acinar AR42J cells: role of fatty acid ethyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Studies on Ethyl Palmitoleate's Role in Pancreatitis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of key experimental findings and methodologies from foundational studies on the role of ethyl palmitoleate and other fatty acid ethyl esters (FAEEs) in the pathogenesis of pancreatitis. The data presented herein is collated from peer-reviewed research to facilitate the replication of these critical studies and to provide a baseline for the evaluation of novel therapeutic interventions.
Comparative Analysis of Pancreatitis Markers
The following tables summarize quantitative data from studies comparing the effects of various FAEEs and their parent fatty acids on key markers of pancreatic acinar cell injury and inflammation.
Table 1: In Vitro Acinar Cell Injury
| Compound | Concentration (µM) | LDH Leakage (%) | Cell Death (Apoptosis %) | Cell Death (Necrosis %) | Reference |
| Palmitoleic Acid Ethyl Ester (POAEE) | 50 | - | - | - | [1] |
| 100 | - | - | - | [1] | |
| 200 | - | 10.8 | 41.5 | [1] | |
| Linoleic Acid Ethyl Ester (LAEE) | 300 | <20 | - | - | [2] |
| Oleic Acid Ethyl Ester (OAEE) | 300 | <20 | - | - | [2] |
| Linoleic Acid (LA) | 300 | >50 | - | - | |
| Oleic Acid (OA) | 300 | >50 | - | - | |
| Control | - | <10 | 0.4 | 10.8 |
Note: LDH leakage data is estimated from graphical representation in the source material. Dashes indicate data not available in the cited sources.
Table 2: In Vivo Markers of Pancreatitis Severity in Rodent Models
| Treatment | Serum Amylase (U/L) | Pancreatic Necrosis (%) | Serum IL-6 (pg/mL) | Reference |
| Glyceryl Trioleate (GTO) | ~12,000 | 62.4 ± 5.1 | ~150 | |
| Oleic Acid Ethyl Ester (OAEE) | ~4,000 | 11.0 ± 2.8 | ~50 | |
| Ethanol + Palmitoleic Acid (150 mg/kg) | ~4,000 | - | ~250 | |
| Control | <2,000 | <5 | <20 |
Note: Values are approximated from graphical data presented in the referenced studies.
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings. The following sections outline the key experimental protocols described in the cited literature.
In Vitro Measurement of Intracellular Calcium in Pancreatic Acinar Cells
This protocol is adapted from studies investigating the effects of FAEEs on intracellular calcium dynamics.
1. Isolation of Pancreatic Acinar Cells:
- Euthanize mice according to institutional guidelines.
- Perfuse the pancreas with a collagenase solution to digest the tissue.
- Mechanically disperse the tissue to release acini.
- Filter and wash the acini to remove debris and single cells.
2. Fluorescent Dye Loading:
- Incubate isolated acini with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological buffer.
- Allow sufficient time for the dye to enter the cells and be cleaved into its active form.
- Wash the cells to remove excess extracellular dye.
3. Confocal Microscopy and Data Acquisition:
- Mount the dye-loaded acini on a perfusion chamber on the stage of a confocal microscope.
- Perfuse the cells with a control buffer to establish a baseline fluorescence.
- Introduce the experimental solution containing this compound or other test compounds.
- Record changes in fluorescence intensity over time, which correspond to changes in intracellular calcium concentration.
4. Data Analysis:
- Select regions of interest (ROIs) corresponding to individual acinar cells.
- Quantify the fluorescence intensity within each ROI for each time point.
- Normalize the fluorescence data to the baseline to determine the relative change in intracellular calcium.
In Vivo Induction of Pancreatitis in a Mouse Model
This protocol describes a model of alcohol-related pancreatitis induced by the co-administration of ethanol and a fatty acid.
1. Animal Preparation:
- Use adult male mice (e.g., C57BL/6 strain).
- Acclimate the animals to the housing conditions for at least one week prior to the experiment.
- Fast the mice overnight before the induction of pancreatitis, with free access to water.
2. Induction Protocol:
- Administer a solution of ethanol (e.g., 1.35 g/kg body weight) via intraperitoneal (IP) injection.
- Immediately following the ethanol injection, administer a solution of palmitoleic acid (e.g., 150 mg/kg body weight) via IP injection.
- Repeat the injections at specified time intervals if required by the experimental design.
3. Assessment of Pancreatitis:
- At a predetermined time point (e.g., 24 hours after the first injection), euthanize the animals.
- Collect blood samples for the measurement of serum amylase and inflammatory cytokines (e.g., IL-6).
- Harvest the pancreas for histological analysis to assess for edema, inflammation, and necrosis.
- Homogenize a portion of the pancreas to measure tissue myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound in pancreatitis.
In Vitro Workflow for Calcium Imaging
In Vivo Workflow for Pancreatitis Induction
Intracellular Calcium Signaling Pathway
NF-κB Inflammatory Signaling Pathway
References
Independent Verification of Ethyl Palmitate as an Alcohol Biomarker: A Comparative Guide
A Note on Terminology: This guide focuses on the independent verification of ethyl palmitate as a biomarker for alcohol consumption. While the initial query specified "ethyl palmitoleate," the preponderance of scientific literature and validation studies centers on ethyl palmitate, a saturated fatty acid ethyl ester (FAEE), as a primary and forensically accepted biomarker for both acute and chronic alcohol consumption. Ethyl palmitate is one of the most abundant FAEEs formed in the body following ethanol ingestion and has been subject to extensive research and standardization.[1][2][3][4]
This guide provides a comprehensive comparison of ethyl palmitate with other established alcohol biomarkers, supported by experimental data and detailed methodologies, to assist researchers, scientists, and drug development professionals in their work.
Comparative Analysis of Alcohol Biomarkers
Ethyl palmitate belongs to the family of fatty acid ethyl esters (FAEEs), which are non-oxidative metabolites of ethanol.[2] Unlike direct ethanol measurements, which have a very short detection window, ethyl palmitate and other long-term biomarkers can provide a history of alcohol consumption over weeks to months, depending on the biological matrix. This section compares the performance of ethyl palmitate with two other widely used direct alcohol biomarkers: ethyl glucuronide (EtG) and phosphatidylethanol (PEth).
Data Presentation: Performance of Alcohol Biomarkers
The following tables summarize quantitative data on the performance of ethyl palmitate, EtG, and PEth in different biological matrices.
Table 1: Comparison of Alcohol Biomarkers in Hair Samples
| Biomarker | Typical Cut-off for Abstinence/Social Drinking | Typical Cut-off for Chronic Excessive Consumption | Sensitivity | Specificity | Notes |
| Ethyl Palmitate (EtPa) | ≤ 0.12 ng/mg (0-3 cm segment) | ≥ 0.35 ng/mg (0-3 cm segment) | High | High | Accepted by the Society of Hair Testing (SoHT) for autonomous interpretation. Can be affected by the use of alcohol-containing hair products. |
| Ethyl Glucuronide (EtG) | < 7 pg/mg | ≥ 30 pg/mg | 70-90% | 80-95% | Highly sensitive and specific. Can be affected by hair treatments and excessive washing. |
| Sum of 4 FAEEs (incl. EtPa) | < 0.2 ng/mg | ≥ 0.5 ng/mg | ~90% | ~90% | Traditionally used, but SoHT now also supports the use of ethyl palmitate alone. |
Table 2: Comparison of Alcohol Biomarkers in Meconium for Prenatal Alcohol Exposure
| Biomarker | Sensitivity | Specificity | Cut-off Value | Agreement with Self-Reported PAE (kappa) |
| Ethyl Palmitate | 17% | High (not specified) | Not specified | - |
| Ethyl Glucuronide (EtG) | 82% | 75% | ≥30 ng/g | 0.57 (Moderate to Substantial) |
| 7 FAEE Sum | - | - | ≥2 nmol/g | - |
Table 3: Comparison of Alcohol Biomarkers in Blood
| Biomarker | Detection Window | Typical Cut-off | Sensitivity | Specificity |
| Ethyl Palmitate (as part of total FAEEs) | Up to 24 hours | Varies by study | Moderate | High |
| Phosphatidylethanol (PEth) | Up to 3-4 weeks | >20 ng/mL (social drinking), >200 ng/mL (excessive drinking) | 88-100% | 48-89% |
Experimental Protocols
Accurate quantification of ethyl palmitate is crucial for its use as a biomarker. The following are detailed methodologies for its analysis in hair and meconium samples.
1. Quantification of Ethyl Palmitate in Hair by Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS)
This method is widely used for the analysis of FAEEs in hair due to its high sensitivity and specificity.
-
Sample Preparation:
-
Collect a hair sample (typically from the posterior vertex) of about 2-3 cm in length.
-
Wash the hair sample with a non-polar solvent like n-heptane to remove external contaminants from hair care products.
-
Dry the washed hair sample thoroughly.
-
Pulverize or finely cut the hair to increase the surface area for extraction.
-
-
Extraction:
-
Place the prepared hair sample into a headspace vial.
-
Add an extraction mixture, such as dimethyl sulfoxide (DMSO)/n-heptane, and deuterated internal standards (e.g., D5-ethyl palmitate) for accurate quantification.
-
Seal the vial and incubate at an elevated temperature (e.g., 94°C) for a specified time (e.g., 60 minutes).
-
-
HS-SPME:
-
Expose a solid-phase microextraction (SPME) fiber (e.g., PDMS-DVB) to the headspace of the heated vial. The volatile FAEEs will adsorb onto the fiber.
-
-
GC-MS Analysis:
-
Insert the SPME fiber directly into the heated injection port of the gas chromatograph for thermal desorption of the analytes.
-
Separate the FAEEs on a capillary column (e.g., DB-5MS).
-
Detect and quantify the analytes using a mass spectrometer, often in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode for enhanced sensitivity and specificity.
-
2. Quantification of Ethyl Palmitate in Meconium by Liquid-Liquid Extraction and GC-MS/MS
This protocol is used to detect prenatal alcohol exposure.
-
Sample Homogenization:
-
Take a meconium sample (approximately 0.5g) and homogenize it in distilled water.
-
-
Liquid-Liquid Extraction:
-
Extract the homogenized sample with a non-polar solvent such as hexane to separate the lipid fraction containing FAEEs.
-
Add an internal standard (e.g., ethyl heptadecanoate) for quantification.
-
-
Solid-Phase Extraction (SPE) Cleanup:
-
Pass the hexane extract through a silica SPE column to remove interfering substances.
-
Wash the column with a less polar solvent mixture (e.g., hexane:ethyl acetate 95:5) to elute neutral lipids.
-
Elute the FAEEs with a more polar solvent like ethyl acetate.
-
-
Concentration and Analysis:
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a small volume of a suitable solvent.
-
Analyze the sample using a highly sensitive and specific technique like Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).
-
Visualizations
Biochemical Pathway of Ethyl Palmitate Formation
The following diagram illustrates the non-oxidative metabolic pathway leading to the formation of ethyl palmitate from ethanol and palmitic acid.
Experimental Workflow for Ethyl Palmitate Analysis in Hair
This diagram outlines the key steps in the analytical workflow for determining ethyl palmitate concentrations in hair samples.
References
- 1. Ethyl palmitate and ethyl oleate are the predominant fatty acid ethyl esters in the blood after ethanol ingestion and their synthesis is differentially influenced by the extracellular concentrations of their corresponding fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fatty acid ethyl esters: markers of alcohol abuse and alcoholism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of fatty acid ethyl esters in dried blood spots by LC-MS/MS as markers for ethanol intake: application in a drinking study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Assessing the Purity of Commercially Available Ethyl Palmitoleate
For researchers, scientists, and drug development professionals utilizing ethyl palmitoleate, ensuring the purity of the compound is paramount for the validity and reproducibility of experimental results. This guide provides a framework for the comparative assessment of this compound from various commercial suppliers. It outlines detailed experimental protocols for purity determination and offers a structure for presenting comparative data.
This compound (ethyl (9Z)-hexadecenoate) is a fatty acid ethyl ester that has garnered research interest for its potential biological activities.[1][2] Given that impurities can significantly impact experimental outcomes, a thorough analytical assessment is a critical preliminary step in any research endeavor.
Comparative Purity Assessment Workflow
A systematic approach is necessary to compare the purity of this compound from different commercial sources. The following workflow outlines the key steps from sample acquisition to data analysis and comparison.
Caption: Experimental workflow for the comparative assessment of this compound purity.
Data Presentation: A Comparative Overview
To facilitate a clear comparison, all quantitative data should be summarized in a well-structured table. This allows for a quick and effective evaluation of the purity profiles from different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C | Reference Standard |
| Stated Purity (CoA) | >98% | >99% | >95% | 99.9% |
| GC-FID Purity (%) | 98.5 ± 0.2 | 99.3 ± 0.1 | 96.1 ± 0.3 | 99.9 ± 0.05 |
| HPLC-UV Purity (%) | 98.2 ± 0.3 | 99.1 ± 0.2 | 95.8 ± 0.4 | 99.8 ± 0.1 |
| Identity Confirmation (NMR) | Conforms | Conforms | Conforms | Conforms |
| Major Impurity 1 (%) | 0.8 (Ethyl Palmitate) | 0.4 (Ethyl Palmitate) | 1.5 (Unknown) | <0.05 |
| Major Impurity 2 (%) | 0.3 (Isomer) | 0.1 (Isomer) | 1.1 (Ethyl Oleate) | <0.05 |
| Total Impurities (%) | 1.5 | 0.7 | 3.9 | 0.1 |
| Appearance | Clear, colorless oil | Clear, colorless oil | Clear, pale yellow oil | Clear, colorless oil |
Note: The data presented in this table is for illustrative purposes only and does not represent actual analytical results for any specific commercial products.
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible assessment of purity. The following are standard protocols for the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling
Gas chromatography is a powerful technique for separating and quantifying volatile and semi-volatile compounds, making it ideal for analyzing fatty acid esters.[3][4][5]
Methodology:
-
Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) for quantification and a mass spectrometer (MS) for identification.
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is suitable.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in a suitable solvent like hexane or ethyl acetate.
-
Injection: 1 µL of the sample is injected in split mode (e.g., 50:1 split ratio).
-
Oven Temperature Program:
-
Initial temperature: 150°C, hold for 2 minutes.
-
Ramp: Increase to 250°C at a rate of 10°C/minute.
-
Hold: Hold at 250°C for 10 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1 mL/minute.
-
Data Analysis:
-
Purity: Calculated based on the relative peak area of this compound to the total peak area of all components detected by FID.
-
Impurity Identification: The mass spectrometer is used to identify impurities by comparing their mass spectra to a library (e.g., NIST). Common potential impurities include isomers, ethyl palmitate, and ethyl oleate.
-
High-Performance Liquid Chromatography (HPLC) for Orthogonal Purity Assessment
HPLC provides an alternative, or orthogonal, method to GC for purity determination. This is particularly useful for detecting non-volatile impurities that may not be amenable to GC analysis.
Methodology:
-
Instrumentation: An HPLC system with a UV or evaporative light scattering detector (ELSD).
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient elution using a mixture of acetonitrile and water. For example, an isocratic mobile phase of 95:5 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/minute.
-
Column Temperature: 30°C.
-
Detection: UV detection at 205 nm or ELSD.
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in the mobile phase.
-
Data Analysis: Purity is calculated from the peak area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure of this compound and can also be used for quantitative analysis (qNMR) with an internal standard.
Methodology:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of this compound in 0.7 mL of deuterated chloroform (CDCl₃).
-
Analysis: Acquire ¹H and ¹³C spectra. The chemical shifts and coupling constants should be consistent with the structure of ethyl (9Z)-hexadecenoate.
-
Data Interpretation:
-
Confirm the presence of the ethyl ester group (triplet and quartet signals).
-
Verify the cis-double bond at the C9 position through the characteristic chemical shifts and coupling constants of the vinylic protons.
-
Integrate the proton signals to ensure they are in the correct ratios for the number of protons in the molecule.
-
Potential Signaling Pathway Involvement
This compound may be involved in various lipid signaling pathways. Understanding these pathways can be critical for interpreting experimental results. The diagram below illustrates a simplified representation of a generic lipid-activated signaling cascade.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C18H34O2 | CID 6436624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.aip.org [pubs.aip.org]
- 5. Determination of fatty acid ethyl esters in hair by GC-MS and application in a population of cocaine users - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Ethyl Palmitoleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. Ethyl palmitoleate, a fatty acid ester, requires careful management in its disposal to ensure compliance with institutional and regulatory standards. Although not classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), adherence to established laboratory waste management protocols is essential.[1]
Immediate Safety and Handling Precautions
Before initiating disposal procedures, it is crucial to handle this compound with care. While it exhibits low toxicity, it can cause mild irritation to the eyes, skin, and respiratory tract.[1] In the event of a spill, the material should be immediately absorbed with an inert substance such as vermiculite, dry sand, or earth.[1][2] The absorbed material should then be placed into a suitable, labeled container for disposal.[1]
Quantitative Data for Safe Handling and Disposal
A summary of the key physical and chemical properties of this compound relevant to its safe disposal is provided in the table below.
| Property | Value |
| GHS Classification | Not classified as hazardous |
| Physical State | Viscous liquid |
| Flash Point | > 100 °C (> 212 °F) |
| Water Solubility | Immiscible |
| Primary Hazards | May cause mild eye, skin, and respiratory tract irritation |
Step-by-Step Disposal Procedure for this compound
The following is a general, step-by-step guide for the proper disposal of this compound. It is imperative to consult and follow your institution's specific Environmental Health and Safety (EHS) guidelines and local regulations.
-
Waste Identification and Segregation:
-
Characterize the waste stream containing this compound.
-
Segregate it from other chemical wastes to prevent inadvertent reactions. Incompatible materials include strong oxidizing agents.
-
-
Containerization:
-
Use a compatible, leak-proof container for waste collection. The container should have a secure screw-top cap.
-
Ensure the container is appropriate for the volume of waste and is in good condition.
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste" (or as required by your institution), the full chemical name "this compound," and any other required information, such as the accumulation start date.
-
-
Storage:
-
Store the sealed waste container in a designated satellite accumulation area for chemical waste.
-
The storage area should be a dry, cool, and well-ventilated place.
-
-
Disposal Request and Pickup:
-
Once the waste container is full or ready for disposal, follow your institution's established procedures to request a waste pickup from the EHS department or a licensed chemical waste disposal contractor.
-
-
Disposal of Empty Containers:
-
Empty containers that previously held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or acetone).
-
The rinsate from this cleaning process must be collected and disposed of as chemical waste.
-
After triple-rinsing and allowing it to air dry, deface the original label on the container before disposing of it as regular laboratory glass or plastic waste, in accordance with your facility's guidelines.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Logistical Information for Handling Ethyl Palmitoleate
For laboratory professionals, including researchers, scientists, and drug development experts, adherence to strict safety protocols is paramount when handling chemical reagents. This document provides crucial safety and logistical information for the handling of Ethyl Palmitoleate (CAS 56219-10-4), a long-chain fatty acid ethyl ester.[1][2] While it is not classified as a hazardous substance, proper personal protective equipment (PPE) and handling procedures are essential to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
When working with this compound, the use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications |
| Eye Protection | Safety glasses | Should be worn at all times. In situations with a higher risk of splashing, chemical safety goggles are recommended. |
| Hand Protection | Gloves | Chemically resistant gloves, such as nitrile rubber, should be worn. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn to prevent skin contact. |
| Respiratory Protection | Not generally required | Under normal laboratory conditions with adequate ventilation, respiratory protection is not necessary. If aerosols are generated, a respirator may be required. |
Standard Operating Procedure for Handling this compound
A systematic approach to handling this compound minimizes risks and ensures procedural consistency. The following workflow outlines the key steps from preparation to disposal.
First Aid Measures in Case of Exposure
In the event of accidental exposure to this compound, immediate and appropriate first aid is crucial. The following diagram outlines the initial steps to be taken for different types of exposure.
Safe Storage and Disposal
Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[3] Keep it away from incompatible materials such as strong oxidizing agents.[3]
Disposal: Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[4] Small spills can be absorbed with an inert material and placed in a suitable container for disposal.
By adhering to these safety and logistical guidelines, laboratory professionals can handle this compound responsibly, ensuring personal safety and the integrity of their research.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
